4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol
Description
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Properties
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQISEWBYMWLET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232862 | |
| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-79-3 | |
| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol (Bisphenol AF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol, commonly known as Bisphenol AF (BPAF). BPAF is a fluorinated analog of Bisphenol A (BPA) utilized as a monomer in the production of specialty polymers such as polyimides, polyamides, and polycarbonates, which have applications in high-temperature composites and electronic materials. This document details a robust one-step synthesis method based on the Friedel-Crafts alkylation of phenol with hexafluoroacetone trihydrate. Furthermore, it outlines a thorough purification protocol involving extraction and recrystallization to achieve high-purity BPAF suitable for research and development applications. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary technical information to perform and adapt these procedures.
Introduction
This compound (Bisphenol AF) is a valuable monomer in the synthesis of high-performance fluorinated polymers. Its structure, featuring a hexafluoroisopropylidene bridge, imparts enhanced thermal stability, chemical resistance, and desirable dielectric properties to the resulting polymers. The synthesis of Bisphenol AF is typically achieved through an acid-catalyzed Friedel-Crafts reaction between phenol and hexafluoroacetone. This guide focuses on a practical and efficient one-step synthesis protocol using hexafluoroacetone trihydrate, which is a more stable and less hazardous precursor than anhydrous hexafluoroacetone gas.
Synthesis of Bisphenol AF
The synthesis of Bisphenol AF is accomplished via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation of phenol with hexafluoroacetone. The reaction is catalyzed by a strong acid, such as methanesulfonic acid or a solid acid catalyst.
Reaction Scheme
The overall reaction is as follows:
2 C₆H₅OH + (CF₃)₂CO·3H₂O → (HOC₆H₄)₂C(CF₃)₂ + 4 H₂O
Synthesis Pathway Diagram
The following diagram illustrates the acid-catalyzed Friedel-Crafts reaction mechanism for the synthesis of Bisphenol AF.
Experimental Protocol: One-Step Synthesis
This protocol is based on a method adapted from patent literature, providing a practical approach for laboratory-scale synthesis.[1]
Materials:
-
Phenol (C₆H₅OH)
-
Hexafluoroacetone trihydrate ((CF₃)₂CO·3H₂O)
-
Methanesulfonic acid (CH₃SO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add phenol (0.04 mol).
-
Addition of Reactant: At room temperature, add hexafluoroacetone trihydrate (0.02 mol) dropwise to the phenol with stirring until most of the phenol has dissolved.
-
Catalyst Addition and Reaction: Under a nitrogen atmosphere, add methanesulfonic acid (0.32 mol) to the mixture. Heat the reaction mixture to 170-180 °C and maintain this temperature for 15 hours with continuous stirring.
-
Work-up - Extraction: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of dichloromethane and stir. Transfer the mixture to a separatory funnel and wash with water (3 x 20 mL). Collect the organic phase.
-
Work-up - Neutralization and Drying: Neutralize the organic phase by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane and any unreacted phenol by rotary evaporation to obtain the crude product.
Quantitative Data for Synthesis
The following table summarizes typical reaction parameters and outcomes for the synthesis of Bisphenol AF.
| Parameter | Value | Reference |
| Reactants | ||
| Phenol | 0.04 mol | [1] |
| Hexafluoroacetone trihydrate | 0.02 mol | [1] |
| Catalyst | ||
| Methanesulfonic acid | 0.32 mol | [1] |
| Reaction Conditions | ||
| Temperature | 170-180 °C | [1] |
| Reaction Time | 15 hours | [1] |
| Atmosphere | Nitrogen | [1] |
| Yield and Selectivity | ||
| Overall Yield | 95% | [1] |
| Bisphenol AF Selectivity | 82% | [1] |
Purification of Bisphenol AF
Purification of the crude Bisphenol AF is crucial to remove unreacted starting materials, by-products, and catalyst residues. The primary method for purification is recrystallization.
Purification Workflow Diagram
The following diagram outlines the general workflow for the purification of Bisphenol AF.
Experimental Protocol: Recrystallization
Materials:
-
Crude Bisphenol AF
-
Toluene
-
Hexane (or other suitable anti-solvent)
Equipment:
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Vacuum source
-
Oven
Procedure:
-
Dissolution: Place the crude Bisphenol AF in an Erlenmeyer flask. Add a minimal amount of hot toluene and stir until the solid is completely dissolved. The solution should be saturated or near-saturated at the boiling point of toluene.
-
Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For improved yield, the flask can be subsequently placed in an ice bath. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial. Alternatively, an anti-solvent such as hexane can be added dropwise to the warm toluene solution until turbidity is observed, followed by slow cooling.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene or a mixture of toluene and hexane to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Purity Assessment
The purity of the synthesized and purified Bisphenol AF can be assessed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
-
Detection: UV detection at 275 nm.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Due to the polar nature of the hydroxyl groups, derivatization is often required prior to GC-MS analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: A non-polar or medium-polarity column, such as a DB-5ms, is typically used.
-
Detection: Mass spectrometry allows for the identification of Bisphenol AF and any impurities based on their mass spectra and retention times.
The following table provides an example of HPLC conditions for the analysis of bisphenols.
| Parameter | Condition |
| Instrument | HPLC with UV detector |
| Column | Cogent Bidentate C18™, 2.2µm, 120Å, 2.1 x 50mm |
| Mobile Phase | 65:35 DI Water / Acetonitrile with 0.1% Formic Acid (v/v) |
| Flow Rate | 0.2 mL/minute |
| Injection Volume | 2.0 µL |
| Detection | UV at 275 nm |
Conclusion
This technical guide has detailed a reliable method for the synthesis and purification of high-purity this compound (Bisphenol AF). The one-step Friedel-Crafts alkylation of phenol with hexafluoroacetone trihydrate provides a practical route to the crude product, which can be effectively purified by recrystallization. The provided experimental protocols, quantitative data, and workflow diagrams offer a solid foundation for researchers and professionals in the fields of polymer chemistry and drug development to produce and characterize this important fluorinated monomer. Adherence to standard laboratory safety practices is essential when performing these procedures.
References
Bisphenol AF (BPAF): A Comprehensive Technical Examination of its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol AF (BPAF), chemically known as 4,4'-(hexafluoroisopropylidene)diphenol, is a synthetic organic compound and a fluorinated analog of bisphenol A (BPA).[1][2] The substitution of two methyl groups with trifluoromethyl groups significantly alters its chemical and toxicological profile, leading to distinct interactions with biological systems.[1] BPAF is utilized in the manufacturing of high-performance polymers, including fluoroelastomers, polyesters, and polycarbonates, valued for their thermal and chemical stability.[1] However, its classification as an endocrine-disrupting chemical (EDC) has prompted extensive research into its physicochemical properties and biological activities. This technical guide provides an in-depth summary of the chemical and physical characteristics of BPAF, detailed experimental protocols for their determination, and a visual representation of its known signaling pathways.
Chemical and Physical Properties of Bisphenol AF
The distinct chemical structure of BPAF, featuring two phenol rings linked by a hexafluoroisopropylidene group, governs its physical and chemical behavior. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)diphenol | [1] |
| Synonyms | BPAF, 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, Hexafluorobisphenol A | [3] |
| CAS Number | 1478-61-1 | [1] |
| Molecular Formula | C₁₅H₁₀F₆O₂ | [3] |
| Molecular Weight | 336.23 g/mol | [3] |
| Appearance | White to light gray powder | [1] |
| Melting Point | 160-163 °C | [3] |
| Boiling Point | 350-400 °C | |
| Density | 1.447 g/cm³ | |
| Water Solubility | Insoluble/Negligible | [3] |
| pKa | 9.2 (estimated) | |
| LogP (Octanol-Water Partition Coefficient) | 4.5 (computed) | |
| Vapor Pressure | 5.4 x 10⁻⁷ mm Hg at 25 °C (estimated) | |
| Henry's Law Constant | 5.7 x 10⁻¹⁰ atm·m³/mol (estimated) |
Experimental Protocols
The accurate determination of the physicochemical properties of BPAF is crucial for understanding its environmental fate, transport, and biological interactions. The following are detailed methodologies for key experiments, based on established OECD guidelines and standard laboratory procedures.
Determination of Partition Coefficient (logP) - OECD Guideline 107 & 123
The octanol-water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a critical parameter for predicting its bioaccumulation potential.
-
Principle: The shake-flask method (OECD 107) or the slow-stirring method (OECD 123) can be employed.[4][5][6][7] The shake-flask method involves dissolving BPAF in a mixture of n-octanol and water, followed by vigorous shaking to achieve equilibrium. The slow-stirring method is preferred for highly hydrophobic substances to avoid the formation of microdroplets.[5][7]
-
Apparatus:
-
Glassware with stoppers (e.g., centrifuge tubes)
-
Mechanical shaker or magnetic stirrer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
-
Procedure (Shake-Flask Method):
-
Prepare a stock solution of BPAF in n-octanol saturated with water.
-
Add a known volume of the stock solution to a vessel containing a known volume of water saturated with n-octanol. The total concentration should not exceed 0.01 mol/L in either phase.
-
Seal the vessel and shake vigorously for a predetermined time to reach equilibrium (e.g., 24 hours) at a constant temperature (20-25 °C).
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the n-octanol and water phases.
-
Determine the concentration of BPAF in each phase using a suitable analytical method like HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Determination of Dissociation Constant (pKa) - OECD Guideline 112
The acid dissociation constant (pKa) is essential for predicting the ionization state of BPAF in different biological and environmental compartments.
-
Principle: The pKa can be determined by titration, spectrophotometry, or conductometry.[8][9][10][11] The titration method involves titrating a solution of BPAF with a standard solution of a strong base and monitoring the pH change.
-
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stirrer
-
Thermostatically controlled vessel
-
-
Procedure (Titration Method):
-
Dissolve a precisely weighed amount of BPAF in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol due to its low water solubility).
-
Place the solution in a thermostatically controlled vessel and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the BPAF has been neutralized.
-
Radioligand Binding Assay for Estrogen Receptor Affinity
This assay is used to determine the binding affinity of BPAF to estrogen receptors (ERα and ERβ).[12][13][14][15][16][17]
-
Principle: This is a competitive binding assay where BPAF competes with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the estrogen receptor. The amount of radiolabeled ligand displaced by BPAF is measured to determine its binding affinity (IC₅₀).
-
Materials:
-
Recombinant human ERα or ERβ
-
Radiolabeled ligand ([³H]17β-estradiol)
-
BPAF solutions at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate a fixed concentration of the estrogen receptor and the radiolabeled ligand with varying concentrations of BPAF in an assay buffer.
-
Allow the reaction to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the BPAF concentration.
-
Determine the IC₅₀ value, which is the concentration of BPAF that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Luciferase Reporter Gene Assay for Estrogen Receptor Activation
This assay assesses the functional activity of BPAF as an agonist or antagonist of estrogen receptors.[12][18][19][20][21][22]
-
Principle: Cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene, along with a plasmid expressing either ERα or ERβ. If BPAF activates the receptor, the receptor-ligand complex binds to the ERE, driving the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is proportional to the receptor activation.
-
Materials:
-
Mammalian cell line (e.g., HeLa, MCF-7)
-
Expression plasmids for ERα and ERβ
-
Luciferase reporter plasmid with EREs
-
Transfection reagent
-
BPAF solutions at various concentrations
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in multi-well plates.
-
Co-transfect the cells with the estrogen receptor expression plasmid and the ERE-luciferase reporter plasmid.
-
After transfection, treat the cells with various concentrations of BPAF (for agonist activity) or with a known estrogen agonist (e.g., 17β-estradiol) in the presence of varying concentrations of BPAF (for antagonist activity).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the relative luciferase activity against the logarithm of the BPAF concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Signaling Pathways of Bisphenol AF
BPAF exerts its endocrine-disrupting effects by interacting with multiple cellular signaling pathways. The primary targets are the nuclear estrogen receptors (ERα and ERβ) and the membrane-associated G protein-coupled estrogen receptor (GPER).
GPER-Mediated Signaling Pathway
BPAF has been shown to bind to and activate GPER, initiating rapid, non-genomic signaling cascades.[23][24][25][26][27] This activation can lead to the stimulation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, ultimately influencing cell proliferation, migration, and survival.[23][28]
Caption: BPAF-induced GPER signaling cascade.
Nuclear Estrogen Receptor Signaling
BPAF exhibits a dual role in modulating nuclear estrogen receptor activity. It acts as a full agonist for ERα, promoting its transcriptional activity, while functioning as an antagonist for ERβ, inhibiting its function.[3][12][29][30][31][32] This differential activity highlights the complexity of BPAF's endocrine-disrupting potential.
Caption: Differential action of BPAF on ERα and ERβ.
Conclusion
This technical guide provides a consolidated overview of the chemical and physical properties of Bisphenol AF, alongside detailed experimental protocols for their characterization. The visualization of its key signaling pathways offers a clear depiction of its molecular mechanisms of action. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is paramount for assessing the potential risks associated with BPAF exposure and for the development of safer alternatives. The dual agonistic and antagonistic effects of BPAF on estrogen receptors underscore the need for continued research into the complex interactions of endocrine-disrupting chemicals with biological systems.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com.sg]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. search.library.uvic.ca [search.library.uvic.ca]
- 11. OECD 112 - Phytosafe [phytosafe.com]
- 12. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. epa.gov [epa.gov]
- 18. app.raena.ai [app.raena.ai]
- 19. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Bisphenol AF and Bisphenol B Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. G protein-coupled estrogen receptor activation by bisphenol-A disrupts lipid metabolism and induces ferroptosis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. Bisphenol AF promotes estrogen receptor-positive breast cancer cell proliferation through amphiregulin-mediated crosstalk with receptor tyrosine kinase signaling | PLOS One [journals.plos.org]
- 29. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Bisphenol AF as an Inducer of Estrogen Receptor β (ERβ): Evidence for Anti-estrogenic Effects at Higher Concentrations in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for Bisphenol AF characterization.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for BPAF, alongside the experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for professionals in research and development who require robust analytical methods for the identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the characterization of Bisphenol AF. Due to the limited availability of public domain NMR data for Bisphenol AF, representative data for the structurally similar Bisphenol A (BPA) is provided for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Molecular Structure of Bisphenol AF with Atom Numbering
Caption: Molecular structure of Bisphenol AF with atom numbering for NMR assignments.
Table 1: ¹H NMR Spectroscopic Data for Bisphenol A (DMSO-d₆, 400 MHz)[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.16 | s | 2H | OH |
| 6.98 | d, J=8.4 Hz | 4H | H-2, H-6, H-2', H-6' |
| 6.65 | d, J=8.4 Hz | 4H | H-3, H-5, H-3', H-5' |
| 1.53 | s | 6H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Bisphenol A (CDCl₃, 75 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 153.22 | C-4, C-4' |
| 143.33 | C-1, C-1' |
| 127.95 | C-2, C-6, C-2', H-6' |
| 114.68 | C-3, C-5, C-3', H-5' |
| 41.69 | Cα |
| 31.07 | CH₃ |
Infrared (IR) Spectroscopy
The FT-IR spectrum of Bisphenol AF is characterized by absorptions corresponding to its phenolic hydroxyl groups and the fluorinated alkyl bridge.
Table 3: FT-IR Spectroscopic Data for Bisphenol AF
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1610, 1510 | Strong | Aromatic C=C stretch |
| ~1300-1100 | Strong | C-F stretch |
| ~1220 | Strong | C-O stretch (phenolic) |
| ~830 | Strong | p-disubstituted C-H bend |
Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).
Mass Spectrometry (MS)
Mass spectrometric analysis of Bisphenol AF provides a distinct molecular ion peak and characteristic fragmentation pattern.
Table 4: Mass Spectrometric Data for Bisphenol AF
| m/z | Ion | Method |
| 336.05850 | [M]⁺ | High-Resolution MS |
| 335 | [M-H]⁻ | ESI⁻ |
| 93 | [C₆H₅O]⁻ | ESI⁻ MS/MS |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for Bisphenol AF. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Bisphenol AF in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or chloroform-d). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of Bisphenol AF with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of Bisphenol AF (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Data Acquisition (ESI⁻):
-
Infuse the sample solution into the ESI source.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M-H]⁻ ion.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the [M-H]⁻ ion (m/z 335) as the precursor ion.
-
Apply collision-induced dissociation (CID) and acquire the product ion spectrum.
-
-
Data Processing: Analyze the mass spectra to determine the accurate mass of the molecular ion and identify characteristic fragment ions.
Workflow for Spectroscopic Characterization of Bisphenol AF
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a compound like Bisphenol AF.
Caption: General workflow for the spectroscopic characterization of Bisphenol AF.
References
Olaparib (CAS 1478-61-1): A Comprehensive Physicochemical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of Olaparib (CAS number 1478-61-1), a pivotal PARP inhibitor in oncology. This document outlines its key chemical and physical characteristics, details the experimental methodologies for their determination, and explores the core signaling pathways underlying its therapeutic efficacy.
Core Physicochemical Properties
Olaparib presents as a white to off-white or pale yellow crystalline powder.[1][2][3] A comprehensive summary of its quantitative physicochemical properties is presented below, offering a foundational dataset for formulation development, quality control, and further research.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₃FN₄O₃ | [4] |
| Molecular Weight | 434.46 g/mol | [3] |
| Melting Point | 198 °C | [5] |
| pKa | 12.07 (weakly acidic) | [2][6] |
| LogP | 1.9 | [5] |
| UV/Vis λmax | 279 nm | [4] |
Solubility Profile
The solubility of Olaparib is a critical factor influencing its bioavailability and formulation design. It is sparingly soluble in aqueous solutions and demonstrates higher solubility in organic solvents.
| Solvent | Solubility | Temperature | Reference |
| Water | 0.10–0.13 mg/mL | 37 °C | [2] |
| DMSO | ~10 mg/mL | Not Specified | [4] |
| DMSO | 33 mg/mL | Not Specified | [1][3] |
| Ethanol | 1.7 mg/mL (with slight warming) | Not Specified | [1][3] |
| Ethanol | 5.5 mg/mL | 37 °C | [2] |
| Dimethylformamide (DMF) | ~3 mg/mL | Not Specified | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [4] |
Stability and Degradation
Forced degradation studies, conducted under various stress conditions as per International Council for Harmonisation (ICH) guidelines, reveal that Olaparib is most susceptible to degradation under acidic and basic hydrolytic conditions, as well as oxidative stress.[2] It exhibits good stability under neutral, thermal, and photolytic conditions.
| Stress Condition | Reagent/Parameter | Duration | % Degradation | Reference |
| Acid Hydrolysis | 5 M HCl | 30 min | 12.69% | [2] |
| Base Hydrolysis | 5 M NaOH | 30 min | 2.60% | [7] |
| Oxidative | 30% H₂O₂ | 1 hour (80°C) | 13.92% | [2] |
| Thermal | 70 °C | 3 hours | No Degradation | [2] |
| Photolytic | UV light | Not Specified | No Degradation | [8] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research and quality assurance.
Melting Point Determination (Capillary Method)
The melting point of a pharmaceutical compound is a key indicator of its purity. The capillary method is a widely accepted technique.
-
Sample Preparation: A small quantity of finely powdered, dry Olaparib is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a heating block and a calibrated thermometer.
-
Heating: The sample is heated at a constant rate, typically 1 °C/min, especially when approaching the expected melting point.
-
Observation: The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range. For a pure substance, this range is typically narrow.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is determined to understand the ionization behavior of a drug at different pH values, which influences its absorption and distribution.
-
Solution Preparation: A standard solution of Olaparib is prepared in a suitable solvent, such as a mixture of methanol and water.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the Olaparib solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Sample Preparation: An excess amount of solid Olaparib is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Sample Processing: The suspension is filtered or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of Olaparib in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
These studies are essential for identifying potential degradation products and establishing the intrinsic stability of the drug substance.
-
Stock Solution Preparation: A stock solution of Olaparib is prepared in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with a strong acid (e.g., 5 M HCl) and heated for a defined period. The solution is then neutralized.
-
Base Hydrolysis: The stock solution is treated with a strong base (e.g., 5 M NaOH) and heated. The solution is subsequently neutralized.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 30% H₂O₂).
-
Thermal Degradation: A solid sample of Olaparib is exposed to high temperature in a controlled oven.
-
Photolytic Degradation: A solution or solid sample is exposed to UV light in a photostability chamber.
-
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.
Signaling Pathways and Mechanism of Action
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. Its mechanism of action is primarily based on the concept of synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), often due to mutations in genes like BRCA1 and BRCA2.
PARP Inhibition and DNA Repair
Caption: Olaparib inhibits PARP, preventing the repair of single-strand DNA breaks.
In normal cells, single-strand DNA breaks (SSBs) are primarily repaired through the base excision repair (BER) pathway, a process in which PARP plays a crucial role. PARP detects SSBs and synthesizes poly(ADP-ribose) chains (PARylation), which recruits other DNA repair proteins to the site of damage. Olaparib competitively inhibits PARP, leading to the accumulation of unrepaired SSBs. When these unrepaired SSBs are encountered by the replication machinery, they can lead to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs).
Synthetic Lethality in BRCA-Mutated Cancers
Caption: Synthetic lethality of Olaparib in BRCA-mutated cancer cells.
While normal cells can efficiently repair these DSBs using the high-fidelity HRR pathway, cancer cells with BRCA1 or BRCA2 mutations have a deficient HRR pathway. These cells then become reliant on alternative, more error-prone repair pathways like non-homologous end joining (NHEJ). The overwhelming number of DSBs caused by Olaparib in an HRR-deficient background leads to significant genomic instability and, ultimately, cell death. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of Olaparib.
This guide provides a comprehensive foundation for understanding the critical physicochemical properties of Olaparib. The detailed experimental protocols and mechanistic insights are intended to support the ongoing research and development of this important therapeutic agent.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. thinksrs.com [thinksrs.com]
- 4. Melting Point Test - CD Formulation [formulationbio.com]
- 5. PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its… [ouci.dntb.gov.ua]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Stability of Bisphenol AF in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A. Understanding these fundamental physicochemical properties is critical for researchers and professionals in fields ranging from materials science to drug development, enabling informed decisions in experimental design, formulation, and analytical method development.
Introduction to Bisphenol AF
Bisphenol AF (4,4'-(Hexafluoroisopropylidene)diphenol) is a fluorinated bisphenol analog used in the production of specialty polymers such as fluoroelastomers, polyimides, and polycarbonates. The presence of two trifluoromethyl groups in place of the methyl groups found in Bisphenol A imparts distinct properties, including enhanced thermal and chemical stability. A thorough understanding of its behavior in various organic solvents is essential for its application and for the assessment of its environmental fate and toxicological profile.
Solubility of Bisphenol AF
Bisphenol AF is generally characterized as being soluble in most organic solvents, while its solubility in water is negligible.[1] The solubility is a critical parameter for its use in various applications, including as a monomer in polymerization reactions and as a standard for analytical testing.
Quantitative Solubility Data
A systematic study has provided quantitative data on the solubility of Bisphenol AF in eleven common organic solvents across a temperature range of 278.15 K to 318.15 K. The solubility of BPAF was found to increase with temperature in all tested solvents.
The following table summarizes the mole fraction solubility (x₁) of Bisphenol AF in various organic solvents at different temperatures.
| Temperature (K) | Methanol | Ethanol | n-Propanol | n-Butanol | Isobutanol |
| 278.15 | 0.0495 | 0.0843 | 0.0768 | 0.0801 | 0.0812 |
| 283.15 | 0.0592 | 0.0998 | 0.0901 | 0.0932 | 0.0951 |
| 288.15 | 0.0701 | 0.1171 | 0.1052 | 0.1083 | 0.1108 |
| 293.15 | 0.0825 | 0.1369 | 0.1223 | 0.1255 | 0.1287 |
| 298.15 | 0.0965 | 0.1594 | 0.1418 | 0.1453 | 0.1492 |
| 303.15 | 0.1123 | 0.1851 | 0.1641 | 0.1679 | 0.1726 |
| 308.15 | 0.1303 | 0.2145 | 0.1895 | 0.1937 | 0.1994 |
| 313.15 | 0.1507 | 0.2481 | 0.2185 | 0.2232 | 0.2299 |
| 318.15 | 0.1739 | 0.2866 | 0.2516 | 0.2569 | 0.2647 |
| Temperature (K) | Acetonitrile | Toluene | Dichloromethane | Methyl Acetate | Ethyl Acetate | Acetone |
| 278.15 | 0.0902 | 0.0059 | 0.0051 | 0.1683 | 0.1774 | 0.3121 |
| 283.15 | 0.1065 | 0.0075 | 0.0065 | 0.1915 | 0.2018 | 0.3458 |
| 288.15 | 0.1251 | 0.0095 | 0.0083 | 0.2173 | 0.2289 | 0.3821 |
| 293.15 | 0.1465 | 0.0121 | 0.0107 | 0.2461 | 0.2592 | 0.4213 |
| 298.15 | 0.1711 | 0.0153 | 0.0137 | 0.2783 | 0.2931 | 0.4636 |
| 303.15 | 0.1994 | 0.0192 | 0.0176 | 0.3144 | 0.3311 | 0.5093 |
| 308.15 | 0.2319 | 0.0242 | 0.0226 | 0.3548 | 0.3737 | 0.5587 |
| 313.15 | 0.2692 | 0.0304 | 0.0289 | 0.4001 | 0.4215 | 0.6121 |
| 318.15 | 0.3119 | 0.0381 | 0.0371 | 0.4508 | 0.4751 | 0.6698 |
Data sourced from a comprehensive study on the solid-liquid equilibrium of BPAF.
The solubility of Bisphenol AF in these solvents at 298.15 K follows the order: Acetone > Ethyl Acetate > Methyl Acetate > Acetonitrile > Ethanol > Isobutanol ≈ n-Butanol > n-Propanol > Methanol > Toluene > Dichloromethane .
Stability of Bisphenol AF
The stability of Bisphenol AF is a crucial factor for its storage, handling, and application. The trifluoromethyl groups in BPAF are known to increase both its chemical and thermal stability compared to Bisphenol A.[2] Upon heating to decomposition, Bisphenol AF can emit toxic vapors of fluorine.[1]
Factors Influencing Stability
Several factors can influence the stability of Bisphenol AF in organic solvents:
-
Temperature: Elevated temperatures can accelerate degradation. Thermal degradation studies are essential to determine the safe storage and handling temperatures.
-
Light (Photostability): Exposure to light, particularly UV radiation, can induce photodegradation. Photostability studies are necessary to ascertain the need for light-protected storage and handling conditions.
-
pH (in aqueous/organic mixtures): The phenolic hydroxyl groups of Bisphenol AF can be ionized under basic conditions, which may affect its stability and reactivity.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenol moieties.
-
Solvent Nature: The type of organic solvent can influence the degradation pathways and kinetics.
While specific degradation kinetics and product identification for Bisphenol AF in common organic solvents are not extensively documented in publicly available literature, forced degradation studies on the related compound Bisphenol A in aqueous solutions have identified various degradation products, including hydroxylated and cleaved derivatives.[3][4][5] It is plausible that similar degradation pathways could occur for Bisphenol AF under stress conditions, potentially with different reaction rates due to the electron-withdrawing nature of the trifluoromethyl groups.
Experimental Protocols
This section outlines standardized methodologies for determining the solubility and stability of chemical compounds like Bisphenol AF.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of Bisphenol AF in a specific organic solvent at a controlled temperature.
Materials:
-
Bisphenol AF (solid, high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) for quantification
Procedure:
-
Sample Preparation: Add an excess amount of solid Bisphenol AF to a vial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of BPAF in solution does not change significantly over time).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the supernatant (saturated solution) from the undissolved solid by centrifugation or filtration. Filtration should be performed with a filter material that does not adsorb the analyte.
-
Quantification: Prepare a series of dilutions of the saturated supernatant with the same solvent. Analyze these solutions using a validated HPLC method to determine the concentration of Bisphenol AF.
-
Data Analysis: Construct a calibration curve from the standards of known concentration. Use the calibration curve to determine the concentration of Bisphenol AF in the saturated solution. This concentration represents the equilibrium solubility.
Protocol for Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following protocols are based on the principles outlined in the ICH guidelines Q1A(R2) and Q1B.
Objective: To investigate the degradation of Bisphenol AF in a specific organic solvent under various stress conditions.
Materials:
-
Bisphenol AF solution of known concentration in the organic solvent of interest
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolysis studies
-
Hydrogen peroxide (H₂O₂) for oxidation studies
-
Photostability chamber with controlled light and UV exposure
-
Oven for thermal degradation studies
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for the separation and identification of degradation products
General Procedure:
-
Prepare a stock solution of Bisphenol AF in the chosen organic solvent.
-
For each stress condition, transfer aliquots of the stock solution into separate vials.
-
Include a control sample (unstressed) stored at ambient or refrigerated conditions, protected from light.
-
After exposure to the stress condition for a specified duration, neutralize the samples if necessary and dilute them to a suitable concentration for analysis.
-
Analyze the stressed samples and the control sample by a stability-indicating HPLC method.
Specific Stress Conditions:
-
Acid and Base Hydrolysis:
-
Add a small volume of concentrated HCl or NaOH to the BPAF solution to achieve a final acid/base concentration (e.g., 0.1 M to 1 M).
-
Incubate the samples at room temperature or an elevated temperature (e.g., 60 °C) for a defined period.
-
Neutralize the samples before analysis.
-
-
Oxidation:
-
Add a solution of hydrogen peroxide to the BPAF solution (e.g., 3-30% H₂O₂).
-
Store the samples at room temperature, protected from light, for a specified time.
-
-
Thermal Degradation:
-
Place the BPAF solution in an oven at an elevated temperature (e.g., 70 °C).
-
Monitor the degradation over time.
-
-
Photostability:
-
Expose the BPAF solution to a light source that provides both visible and UV output, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature and humidity conditions but protected from light.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage of degradation of Bisphenol AF.
-
Identify and quantify any significant degradation products. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for the structural elucidation of unknown degradants.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining solubility and assessing stability.
Factors Influencing Solubility and Stability of Bisphenol AF
Caption: Key factors affecting BPAF solubility and stability.
Conclusion
This technical guide has summarized the available information on the solubility and stability of Bisphenol AF in common organic solvents. The quantitative solubility data presented provides a valuable resource for selecting appropriate solvents for various applications. While specific stability data for BPAF in organic solvents is limited, the provided protocols for forced degradation studies offer a robust framework for researchers to generate this critical information. The inherent stability of BPAF, conferred by its fluorinated structure, suggests it is more resistant to degradation than its non-fluorinated counterpart, Bisphenol A. However, comprehensive stability testing under relevant stress conditions is imperative to fully characterize its degradation profile and ensure its safe and effective use.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4,4′-(Hexafluoroisopropylidene)diphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4,4′-(Hexafluoroisopropylidene)diphenol, commonly known as Bisphenol AF. This fluorinated analog of Bisphenol A is of significant interest due to its unique physicochemical properties and applications in materials science and its role as an endocrine disruptor. Understanding its three-dimensional structure at the atomic level is crucial for elucidating its mechanism of action and for the rational design of new materials and potential therapeutic agents.
Crystallographic Data Summary
The crystal structure of 4,4′-(Hexafluoroisopropylidene)diphenol has been determined by single-crystal X-ray diffraction. The key crystallographic parameters for two determined structures, available in the Crystallography Open Database (COD), are summarized below for comparative analysis.
| Parameter | COD ID: 7214690 | COD ID: 7238244 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 21/c 1 | P 1 21/c 1 |
| Unit Cell Dimensions | ||
| a (Å) | 12.118(3) | 12.121(2) |
| b (Å) | 5.864(2) | 5.863(1) |
| c (Å) | 19.585(5) | 19.593(3) |
| α (°) | 90 | 90 |
| β (°) | 96.11(2) | 96.10(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1383.9(7) | 1384.8(4) |
| Z (Molecules per unit cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.615 | 1.614 |
| Radiation Wavelength (Å) | 1.54178 | 1.54178 |
| Temperature (K) | 293 | 293 |
Experimental Protocols
The determination of the crystal structure of 4,4′-(Hexafluoroisopropylidene)diphenol involves a series of precise experimental procedures, from crystal growth to data analysis. A representative methodology is detailed below.
I. Synthesis and Recrystallization for Single Crystal Growth
High-purity single crystals of Bisphenol AF suitable for X-ray diffraction are typically obtained through slow evaporation from a suitable solvent system.
-
Dissolution: Dissolve commercially available 4,4′-(Hexafluoroisopropylidene)diphenol in a minimal amount of a suitable solvent, such as a methanol-water mixture, at an elevated temperature to achieve a saturated or near-saturated solution.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling and Evaporation: Cover the vessel containing the hot, clear solution with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent. Place the vessel in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).
-
Crystal Formation: Colorless, plate-like or prismatic crystals will typically form over a period of several days to a week.
-
Crystal Harvesting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) from the mother liquor for X-ray analysis.
II. Single-Crystal X-ray Diffraction Data Collection
Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source and detector.
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
-
Diffractometer Setup: The diffractometer is equipped with a radiation source (e.g., Cu Kα, λ = 1.54178 Å) and a detector (e.g., a CCD or CMOS detector). Data is often collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice symmetry.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., φ and ω scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratio.
III. Structure Solution and Refinement
The collected diffraction data is processed to determine the three-dimensional arrangement of atoms within the crystal.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process refines the atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate restraints.
-
Validation: The final refined crystal structure is validated using crystallographic software to check for consistency and quality, ensuring that the model accurately represents the experimental data.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the crystal structure analysis of 4,4′-(Hexafluoroisopropylidene)diphenol.
This comprehensive guide provides the foundational knowledge for understanding and replicating the crystal structure analysis of 4,4′-(Hexafluoroisopropylidene)diphenol. The detailed data and protocols serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields.
Introduction to Thermogravimetric Analysis and Bisphenol AF
An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Bisphenol AF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A (BPA). This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the thermal stability and decomposition characteristics of BPAF. While specific experimental TGA data for BPAF monomer is limited in publicly available literature, this guide synthesizes available information on related compounds and provides a framework for understanding its thermal behavior.
Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the decomposition temperatures, residual mass, and absorbed moisture content of a substance.
Bisphenol AF (4,4'-(Hexafluoroisopropylidene)diphenol) is a fluorinated bisphenol compound used in the production of specialty polymers such as polycarbonates, polyesters, and epoxy resins. The incorporation of the hexafluoroisopropylidene group imparts unique properties to these polymers, including enhanced thermal stability, chemical resistance, and optical clarity. Understanding the thermal decomposition of the BPAF monomer is essential for its processing and for evaluating the stability of the polymers derived from it.
Experimental Protocols for TGA of Bisphenols
Objective: To determine the thermal stability and decomposition profile of Bisphenol AF.
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Typical Experimental Parameters:
| Parameter | Value/Range | Purpose |
| Sample Mass | 5 - 10 mg | To ensure uniform heating and accurate mass measurements. |
| Heating Rate | 10 - 20 °C/min | A common range that provides a good balance between resolution and experiment time. |
| Temperature Range | Ambient to 800 °C | To cover the entire decomposition profile of the compound. |
| Atmosphere | Nitrogen (N₂) or Air | Nitrogen provides an inert atmosphere to study thermal decomposition, while air allows for the investigation of thermo-oxidative degradation. |
| Gas Flow Rate | 20 - 50 mL/min | To maintain a consistent atmosphere and purge volatile decomposition products. |
| Crucible | Alumina or Platinum | Inert materials that are stable at high temperatures. |
Procedure:
-
Sample Preparation: A small, representative sample of Bisphenol AF is accurately weighed into a tared TGA crucible.
-
Instrument Setup: The TGA instrument is programmed with the desired temperature profile, heating rate, and atmosphere.
-
Analysis: The crucible is placed in the TGA furnace, and the analysis is initiated. The instrument continuously records the sample's mass as the temperature increases.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal events.
TGA Data Presentation
Due to the limited availability of specific TGA data for Bisphenol AF monomer in the literature, the following table presents a representative dataset based on the expected thermal behavior of aromatic compounds and available data for related materials. For comparison, typical TGA data for Bisphenol A (BPA) and a Bisphenol AF-based polyarylate are also included.
Table 1: Comparative TGA Data of Bisphenol AF, Bisphenol A, and a BPAF-based Polymer
| Parameter | Bisphenol AF (Monomer) (Representative) | Bisphenol A (Monomer) | BPAF-based Polyarylate |
| Onset Decomposition Temp. (T_onset) | ~250 °C | ~200 °C | Not specified |
| Peak Decomposition Temp. (T_peak) | ~300 °C | ~250 °C | Not specified |
| 5% Weight Loss Temp. (T₅%) | Not specified | Not specified | 491.5 °C[1] |
| Atmosphere | Nitrogen | Nitrogen | Nitrogen |
| Heating Rate | 10 °C/min | 10 °C/min | 20 °C/min[1] |
Note: The data for Bisphenol AF monomer is a representative estimation due to the lack of specific literature data. The thermal stability of monomers is generally lower than their corresponding polymers.
Visualization of Experimental Workflow and Decomposition Pathway
The following diagrams, created using the DOT language, illustrate a typical TGA experimental workflow and a plausible thermal decomposition pathway for Bisphenol AF.
References
Differential Scanning Calorimetry of Bisphenol AF: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Bisphenol AF (BPAF) as characterized by Differential Scanning Calorimetry (DSC). BPAF, a structural analog of Bisphenol A (BPA), is utilized in the production of various polymers and has garnered significant attention due to its endocrine-disrupting properties. Understanding its thermal behavior is crucial for its application in material science and for assessing its stability and potential release from products. This document outlines key thermal data, detailed experimental protocols for DSC analysis, and a visualization of its known biological signaling pathways.
Quantitative Thermal Data of Bisphenol AF
Differential Scanning Calorimetry is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting point, glass transition temperature, and heat of fusion.
Below is a summary of the available quantitative thermal data for Bisphenol AF. For comparative purposes, data for Bisphenol A is also included.
| Thermal Property | Bisphenol AF | Bisphenol A |
| Melting Point (T_m) | 158 - 163 °C[1][2][3] | 157 °C |
| Glass Transition Temperature (T_g) | Data not readily available | ~100 °C (for BPA-based polymers)[4] |
| Heat of Fusion (ΔH_f) | Data not readily available | Data not readily available |
| Specific Heat Capacity (C_p) of Solid | Data not readily available | 287.72 J/mol·K at 298.15 K[5] |
Experimental Protocols for DSC Analysis of Bisphenol AF
The following section details a generalized experimental protocol for conducting a DSC analysis of a solid crystalline compound like Bisphenol AF.
I. Instrument Preparation and Calibration
-
Instrument: A calibrated heat-flux or power-compensation Differential Scanning Calorimeter.
-
Pans: Aluminum pans and lids are typically used for samples that are thermally stable up to 600 °C. For volatile samples, hermetically sealed pans are recommended.
-
Purge Gas: An inert gas, typically nitrogen or argon, is used to purge the DSC cell to prevent oxidation of the sample and to ensure a stable thermal environment. A typical flow rate is 20-50 mL/min.
-
Calibration: The instrument's temperature and heat flow should be calibrated using certified reference materials (e.g., indium, tin, zinc) with known melting points and enthalpies of fusion.
II. Sample Preparation
-
Sample Form: Bisphenol AF is typically a white to light-gray powder.[6][7]
-
Sample Mass: Accurately weigh 2-5 mg of the Bisphenol AF sample into an aluminum DSC pan. The exact mass should be recorded.
-
Encapsulation: Place a lid on the pan and crimp it securely using a sample press. Ensure a flat bottom for good thermal contact with the sensor. For potentially volatile substances or to suppress sublimation, use a hermetically sealed pan.
-
Reference Pan: An empty, sealed aluminum pan of the same type as the sample pan should be used as a reference.
III. DSC Measurement Procedure
-
Temperature Program:
-
Equilibration: Equilibrate the sample at a starting temperature well below the expected melting point, for instance, at 25 °C.
-
Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, to a temperature significantly above the melting point, for example, to 200 °C.
-
Isothermal Hold (Optional): Hold the sample at the final temperature for a few minutes to ensure complete melting.
-
Cooling Ramp (Optional): Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.
-
Second Heating Ramp (Optional): Reheat the sample to observe the glass transition of the amorphous phase, if present.
-
-
Data Acquisition: Record the heat flow as a function of temperature and time.
IV. Data Analysis
-
Melting Point (T_m): Determined as the peak temperature of the endothermic melting event.
-
Heat of Fusion (ΔH_f): Calculated by integrating the area of the melting peak.
-
Glass Transition Temperature (T_g): Identified as a step-like change in the baseline of the heat flow curve.
Figure 1: Experimental workflow for the DSC analysis of Bisphenol AF.
Endocrine-Disrupting Signaling Pathways of Bisphenol AF
Bisphenol AF is recognized as an endocrine-disrupting chemical that can interfere with the body's hormonal systems.[7][8] Its mechanisms of action primarily involve interactions with nuclear receptors and the modulation of intracellular signaling cascades.
BPAF has been shown to exert its effects through several key pathways:
-
Estrogen Receptor (ER) Signaling: BPAF can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as an agonist or partial antagonist, thereby mimicking or inhibiting the effects of endogenous estrogens.[9]
-
G Protein-Coupled Estrogen Receptor (GPER) Signaling: BPAF can activate GPER, a membrane-bound estrogen receptor, which in turn can trigger rapid, non-genomic signaling cascades.[6]
-
MAPK/ERK and PI3K/Akt Pathways: Activation of GPER by BPAF can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[6] These pathways are crucial regulators of cell proliferation, survival, and differentiation.
-
Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption: BPAF can disrupt the normal functioning of the HPG axis, which controls reproduction and steroidogenesis.[1][10][11] This can lead to altered hormone levels and reproductive dysfunction.
Figure 2: Signaling pathways affected by Bisphenol AF.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Neonatal Bisphenol-A Exposure Alters Rat Reproductive Development and Ovarian Morphology Without Impairing Activation of Gonadotropin-Releasing Hormone Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase transition thermodynamics of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenol, 4,4'-(1-methylethylidene)bis- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bisphenol AF - Wikipedia [en.wikipedia.org]
- 8. Bisphenol AF (BPAF) [benchchem.com]
- 9. edlists.org [edlists.org]
- 10. mdpi.com [mdpi.com]
- 11. Effects and mechanisms of endocrine disruptor bisphenol AF on male reproductive health: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Degradation of Bisphenol AF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol AF (BPAF), a structural analogue of bisphenol A (BPA), is increasingly utilized in the production of fluoropolymers, polycarbonates, and other high-performance materials. Its widespread use has led to its emergence as an environmental contaminant. Understanding the environmental fate and degradation of BPAF is crucial for assessing its ecological risk and developing strategies for its mitigation. This technical guide provides a comprehensive overview of the current scientific knowledge on the persistence, mobility, and transformation of BPAF in various environmental compartments.
Physicochemical Properties
A compound's behavior in the environment is largely dictated by its physicochemical properties. Key parameters for Bisphenol AF are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀F₆O₂ | [1] |
| Molecular Weight | 336.23 g/mol | [1] |
| Water Solubility | Negligible | [1] |
| Henry's Law Constant | 5.7 x 10⁻¹⁰ atm-m³/mol (estimated) | [1] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.5 (estimated) | [1] |
The low estimated Henry's Law constant suggests that BPAF is essentially nonvolatile from water surfaces[1]. Its negligible water solubility and high estimated octanol-water partition coefficient indicate a tendency to partition into organic matter and biota.
Environmental Fate and Mobility
The distribution and movement of BPAF in the environment are governed by processes such as sorption, volatilization, and leaching.
Soil Compartment
Persistence and Degradation:
BPAF is notably more persistent in soil environments compared to its predecessor, BPA. Studies have reported aerobic degradation half-lives for BPAF ranging from 24.5 to 32.6 days in farm and forest soils, respectively[2]. In a more recent long-term study using ¹⁴C-labeled BPAF, dissipation half-lives were found to be between 35 and 110 days in three different agricultural soils[3]. Mineralization of BPAF in soil appears to be a slow process, with only 8.5-11.3% of the initial radioactivity being converted to ¹⁴CO₂ over a 240-day period[3].
Sorption and Mobility:
The mobility of BPAF in soil is influenced by its sorption to soil particles. The sorption of BPAF is pH-dependent and correlates with the organic carbon content of the soil[4]. While specific Kd and Koc values for BPAF are not extensively documented, its high lipophilicity suggests a strong affinity for soil organic matter, which would limit its mobility and potential for groundwater contamination. One study indicated that accounting for soil organic carbon content and pH was sufficient to reasonably describe sorption across various soils[4].
Formation of Non-Extractable Residues (NERs):
A significant fate process for BPAF in soil is the formation of non-extractable residues (NERs), where the parent compound or its metabolites become physically entrapped or chemically bound to the soil matrix[3]. NERs can account for a substantial portion of the applied BPAF, with studies showing that 44.2–65.3% of the initial BPAF can be converted to NERs[3]. The formation of NERs contributes to the long-term persistence of BPAF-related compounds in the soil environment.
Aquatic Compartment
Persistence and Biodegradation:
In aquatic environments, BPAF exhibits limited biodegradation. Its persistence in water is a concern due to its potential for long-term exposure to aquatic organisms.
Photodegradation:
Information on the photodegradation of BPAF is limited. However, like other bisphenols, it is expected to undergo direct and indirect photolysis in sunlit surface waters. The presence of natural water components such as humic acids and nitrate ions can influence the rate of photodegradation.
Hydrolysis:
BPAF is not expected to undergo significant hydrolysis under typical environmental pH and temperature conditions due to the absence of readily hydrolyzable functional groups[1].
Biotransformation and Degradation Pathways
BPAF can be transformed through biotic and abiotic processes, leading to the formation of various degradation products.
Biotransformation in Vertebrates and Invertebrates
In Sprague-Dawley rats, BPAF is rapidly metabolized to form glucuronide and sulfate conjugates, which are then excreted[5]. This biotransformation process is considered a detoxification pathway, as the resulting metabolites exhibit reduced estrogenic activity.
Earthworms (Metaphire guillelmi) have been shown to bioaccumulate and biotransform BPAF. The primary metabolite identified in earthworms is a monosulfate conjugate. A significant portion of the accumulated BPAF also forms tissue-bound residues[6].
Bacterial Degradation
The biodegradation of BPAF by microorganisms is a key process in its environmental removal.
Co-metabolism:
A bacterial enrichment culture grown on BPA has been shown to co-metabolize BPAF[7]. The degradation of BPAF was dependent on the presence of BPA. The primary degradation pathway involves phenolic ring hydroxylation and subsequent ring cleavage[7]. The bacterium Sphingopyxis has been identified as a key degrader in this co-metabolic process[7][8].
Identified Bacterial Degradation Products:
In soil, several transformation products of BPAF have been identified, including BPAF mono- and dimethyl ethers, a monosulfate ester, and three single-ring monophenolic compounds[3].
The following diagram illustrates a proposed co-metabolic degradation pathway of BPAF by a BPA-degrading bacterial culture.
Ecotoxicological Effects and Signaling Pathways
BPAF is recognized as an endocrine-disrupting chemical with various toxic effects on aquatic organisms.
Effects on Aquatic Vertebrates:
In zebrafish (Danio rerio) larvae, exposure to environmentally relevant concentrations of BPAF has been shown to affect early development and the immune system. These effects are mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
The diagram below illustrates the impact of BPAF on the MAPK signaling pathway in zebrafish larvae.
Effects on Aquatic Invertebrates:
In the freshwater crustacean Daphnia magna, BPAF has been shown to cause reproductive and developmental toxicity[9]. Exposure to BPAF can lead to a decrease in body length, heart rate, and thoracic limb beating[10]. It also activates the antioxidant defense system and can have intergenerational effects on gene expression[9][10]. Studies suggest that BPAF impairs protein synthesis-related pathways in Daphnia magna[11].
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of BPAF's environmental fate.
Sample Extraction and Analysis
Soil and Sediment:
A common method for extracting BPAF from soil and sediment involves accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) with an organic solvent such as methanol or a mixture of methanol and acetonitrile[8][12]. The extract is then typically cleaned up using solid-phase extraction (SPE) before analysis[8][12].
Water:
For water samples, BPAF is typically extracted and concentrated using SPE with cartridges such as Oasis HLB or C18[8].
Analytical Instrumentation:
Quantification of BPAF and its metabolites is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][8][12][13]. High-resolution mass spectrometry (HRMS), such as Orbitrap MS, is valuable for identifying unknown degradation products and elucidating fragmentation pathways[14][15].
The following diagram outlines a general experimental workflow for the analysis of BPAF in environmental samples.
References
- 1. edlists.org [edlists.org]
- 2. Aerobic Soil Biodegradation of Bisphenol (BPA) Alternatives Bisphenol S and Bisphenol AF Compared to BPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. figshare.com [figshare.com]
- 9. Developmental and Reproductive Impacts of Four Bisphenols in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmental and Reproductive Impacts of Four Bisphenols in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolomics Reveals That Bisphenol Pollutants Impair Protein Synthesis-Related Pathways in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. library.dphen1.com [library.dphen1.com]
- 15. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]
Methodological & Application
Application Notes and Protocols: Bisphenol AF as a Monomer for High-Performance Polyimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of high-performance polyimides utilizing Bisphenol AF (BPAF) and its derivatives as key monomers. The protocols outlined below are based on established methodologies and offer a foundation for the development of novel polyimides with tailored properties for advanced applications.
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] The incorporation of fluorinated monomers, such as Bisphenol AF, into the polyimide backbone can further enhance these properties, leading to materials with low dielectric constants, improved solubility, and enhanced processability. These characteristics make BPAF-based polyimides highly attractive for applications in microelectronics, aerospace, and as advanced materials in various research and development fields.
Synthesis of BPAF-Based Polyimides
The synthesis of polyimides from BPAF-related monomers typically follows a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor from a diamine and a dianhydride in a polar aprotic solvent. The second step is the conversion of the PAA into the final polyimide through thermal or chemical imidization.[4][5][6]
A representative synthesis involves the reaction of a bisphenol A-based dianhydride, 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), with a bisphenol F-based diamine, 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (HFBAPP), which is structurally similar to BPAF diamines.[1][7][8]
Experimental Protocol: Two-Step Polycondensation
This protocol details a typical procedure for the synthesis of a polyimide using BPADA and HFBAPP.
Materials:
-
4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (HFBAPP)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Argon gas (inert atmosphere)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve BPADA (e.g., 5.26 g, 10.1 mmol) and HFBAPP (e.g., 5.18 g, 10.0 mmol) in 100 mL of NMP.[1][8]
-
Stir the solution at room temperature for 4 hours under a continuous argon flow.
-
Increase the temperature to 50 °C and continue stirring for another 4 hours to ensure the formation of the poly(amic acid) solution.[1][8] The concentration of the reactants should be controlled at around 10 wt% to maintain uniform stirring.[8]
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the film in a programmable furnace under a continuous argon flow.
-
Heat the sample to 100 °C at a rate of 5 °C/min.[1]
-
Subsequently, apply a controlled temperature ramp of 0.5 °C/min until the desired final imidization temperature is reached (e.g., 160 °C, 180 °C, 200 °C, 220 °C, or 240 °C).[8]
-
Hold the film at the final temperature for 2 hours to ensure complete imidization.[1][8]
-
Allow the furnace to cool down passively to room temperature.[1][8]
-
Characterization of BPAF-Based Polyimides
The resulting polyimide films can be characterized for their thermal and mechanical properties to assess their performance.
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of polyimide films synthesized from BPADA and HFBAPP, with varying curing temperatures.
Table 1: Mechanical Properties of BAF-x-y Polyimide Films [1][7]
| Sample ID | Curing Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Toughness (MJ/m³) |
| BAF-0.4-180 | 180 | 92.68 | - | - | - |
| BAF-1.0-240 | 240 | - | 21.16 | 2.86 | 12.69 |
Note: The sample notation BAF-x-y refers to the molar equivalents of a photosensitive moiety (x) and the final imidization temperature (y). The data presented here are for specific formulations as reported in the source.
Table 2: Thermal Properties of BAF-0.4 Polyimide Films at Different Curing Temperatures [1]
| Curing Temperature (°C) | Imidization Degree (%) | Glass Transition Temp. (Tg) (°C) |
| 160 | 62.23 | 191.37 |
| 240 | Highest | 205.18 |
The residual mass of the material at 1000 °C was approximately 50%, indicating excellent thermal stability.[1]
Visualizations
The following diagrams illustrate the synthesis workflow and the chemical relationship in the synthesis of BPAF-based polyimides.
Caption: Workflow for the two-step synthesis of BPAF-based polyimides.
Caption: Monomer relationship in polyimide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. zeusinc.com [zeusinc.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. aidic.it [aidic.it]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Bisphenol AF-Based Polyetherimide Polymerization
These application notes provide a comprehensive protocol for the synthesis of high-performance polyetherimides (PEIs) utilizing Bisphenol AF (BPAF) as a key monomer. The protocol is intended for researchers, scientists, and professionals in drug development and materials science who require polymers with exceptional thermal stability, mechanical strength, and specific solubility characteristics.
Polyetherimides derived from fluorinated bisphenols like BPAF are of significant interest due to their enhanced glass transition temperatures, improved solubility in organic solvents, and excellent dielectric properties, making them suitable for applications in advanced electronics, gas separation membranes, and biomedical devices.
Experimental Protocols
A common and effective method for synthesizing Bisphenol AF-based polyetherimides is through a two-step polycondensation reaction. This process involves the initial formation of a poly(amic acid) (PAA) precursor, followed by either chemical or thermal imidization to yield the final polyetherimide.
Materials Required:
-
Dianhydride: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)
-
Diamine: 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPAF)
-
Solvent: Anhydrous N-methyl-2-pyrrolidinone (NMP)
-
Chemical Imidization Agents (Optional): Acetic anhydride and β-picoline
-
Precipitation Solvent: Methanol
-
Inert Gas: Argon or Nitrogen
Two-Step Synthesis Protocol:
-
Poly(amic acid) Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and an argon inlet, dissolve a specific molar amount of BAPAF diamine in anhydrous NMP.
-
Once the diamine is fully dissolved, add an equimolar amount of 6FDA dianhydride to the solution in portions.
-
Allow the reaction mixture to stir at room temperature under an inert atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
-
Imidization:
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the cast film in a vacuum oven and subject it to a staged heating process: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the imidization.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride as a dehydrating agent and β-picoline as a catalyst.
-
Stir the mixture at room temperature for 24 hours.
-
Precipitate the resulting polyetherimide by pouring the solution into a large volume of methanol.
-
Collect the polymer precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100°C for 24 hours.
-
-
Quantitative Data Summary
The properties of the resulting polyetherimide can be tailored by adjusting the monomers and reaction conditions. The following table summarizes typical data obtained from the polymerization of 6FDA and BAPAF.
| Parameter | Value | Reference |
| Monomers | ||
| Dianhydride | 6FDA | [1][2][3] |
| Diamine | BAPAF | [1][3] |
| Reaction Conditions | ||
| Solvent | NMP | [1][2] |
| PAA Synthesis Temperature | Room Temperature | [2] |
| PAA Synthesis Time | 24 hours | [2] |
| Thermal Imidization Profile | 100°C (1h), 200°C (1h), 300°C (1h) | [4] |
| Polymer Properties | ||
| Glass Transition Temperature (Tg) | 260 - 330 °C | [5] |
| 10% Weight Loss Temperature (Td10) | > 460 °C | [5] |
| Solubility | Soluble in NMP, DMF, DMSO | [6][7] |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the two-step polymerization process for a Bisphenol AF-based polyetherimide.
Caption: Workflow for the two-step synthesis of Bisphenol AF-based polyetherimide.
References
- 1. scispace.com [scispace.com]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tailoring the Micropore Structure of 6FDA-Based Network Polyimide Membranes for Advanced Gas Separation by Decarboxylation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application of Bisphenol AF in the Synthesis of Specialty Epoxy Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of specialty epoxy resins based on Bisphenol AF (BPAF). BPAF, also known as 4,4'-(hexafluoroisopropylidene)diphenol, is a fluorinated bisphenol used to create high-performance epoxy resins with enhanced thermal stability, chemical resistance, and superior dielectric properties. These characteristics make BPAF-based epoxy resins highly suitable for demanding applications in the aerospace, electronics, and advanced composites industries.
Introduction to Bisphenol AF Epoxy Resins
Bisphenol A (BPA) has long been a standard building block for epoxy resins. However, for advanced applications requiring higher performance, specialty bisphenols are employed. Bisphenol AF is a prime example, where the two methyl groups of the isopropylidene bridge in BPA are replaced by trifluoromethyl (-CF3) groups. This substitution imparts several desirable properties to the resulting epoxy resin, including:
-
Increased Thermal Stability: The strong carbon-fluorine bonds in the hexafluoroisopropylidene group enhance the thermal and oxidative stability of the cured resin.
-
Improved Chemical Resistance: The fluorine atoms provide a protective shield, making the resin more resistant to chemical attack.
-
Lower Dielectric Constant: The electron-withdrawing nature of the -CF3 groups lowers the polarity of the molecule, resulting in a lower dielectric constant and dissipation factor, which is highly beneficial for high-frequency electronic applications.
-
Reduced Water Absorption: The hydrophobic nature of the fluorinated group leads to lower moisture uptake, which is critical for maintaining the electrical and mechanical properties of electronic components.
Synthesis of Diglycidyl Ether of Bisphenol AF (DGE-BPAF)
The synthesis of DGE-BPAF follows a similar reaction pathway to that of conventional bisphenol A diglycidyl ether (DGEBA), involving the reaction of Bisphenol AF with an excess of epichlorohydrin in the presence of a basic catalyst.
Experimental Protocol: Synthesis of DGE-BPAF
This protocol is an adapted procedure based on the well-established synthesis of DGEBA.
Materials:
-
Bisphenol AF (4,4'-(Hexafluoroisopropylidene)diphenol)
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH)
-
Toluene (or other suitable organic solvent)
-
Deionized water
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser.
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Vacuum oven
Procedure:
-
Reaction Setup: In the four-necked flask, charge Bisphenol AF and a 10-fold molar excess of epichlorohydrin.
-
Dissolution: Begin stirring the mixture and heat it to approximately 60-70 °C to completely dissolve the Bisphenol AF.
-
Catalyst Addition: Once the Bisphenol AF is dissolved, cool the mixture to 45-65 °C. Prepare a 40-50% aqueous solution of sodium hydroxide. Add the NaOH solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature within the specified range. The reaction is exothermic, so careful control of the addition rate is necessary.
-
Etherification: After the complete addition of NaOH, continue stirring the mixture at 60-70 °C for an additional 2-4 hours to ensure the completion of the etherification reaction.
-
Ring Closure and Initial Purification: For the ring-closure reaction, gradually increase the temperature to 95-100 °C while distilling off the azeotropic mixture of water and epichlorohydrin. After this stage, cool the reaction mixture.
-
Solvent Extraction: Add toluene to the cooled mixture to dissolve the crude epoxy resin and precipitate the sodium chloride byproduct.
-
Washing: Transfer the mixture to a separatory funnel and wash it several times with deionized water to remove the salt and any remaining NaOH. The washing should continue until the aqueous layer is neutral (pH 7).
-
Solvent Removal: Separate the organic layer containing the DGE-BPAF and dry it over anhydrous magnesium sulfate. Filter off the drying agent. Remove the toluene and excess epichlorohydrin using a rotary evaporator under reduced pressure.
-
Final Drying: Dry the resulting viscous liquid or semi-solid resin in a vacuum oven at 80-100 °C to a constant weight to remove any residual volatile components.
Characterization:
The synthesized DGE-BPAF resin should be characterized to determine its properties:
-
Epoxy Equivalent Weight (EEW): Determined by titration (e.g., pyridinium chloride method). The theoretical EEW of DGE-BPAF is approximately 224 g/eq.
-
Viscosity: Measured using a rotational viscometer at a specified temperature.
-
Chemical Structure: Confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Curing of DGE-BPAF Resins
DGE-BPAF resins can be cured using a variety of conventional epoxy hardeners, including amines and anhydrides. The choice of curing agent significantly influences the final properties of the thermoset material.
Experimental Protocol: Curing of DGE-BPAF with an Anhydride Hardener
Materials:
-
Synthesized DGE-BPAF resin
-
Anhydride hardener (e.g., Methylhexahydrophthalic anhydride - MHHPA)
-
Accelerator (e.g., 1-methylimidazole or benzyldimethylamine - BDMA)
Procedure:
-
Formulation: Calculate the required amounts of DGE-BPAF and anhydride hardener based on the EEW of the resin and the equivalent weight of the hardener. A typical stoichiometric ratio is 1:0.8 to 1:1 (epoxy:anhydride). Add a small amount of accelerator (typically 0.5-2 phr - parts per hundred parts of resin).
-
Mixing: Gently heat the DGE-BPAF resin to reduce its viscosity (e.g., 60-80 °C). Add the anhydride hardener and accelerator, and mix thoroughly until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into a preheated mold. The curing schedule will depend on the specific anhydride and accelerator used. A typical cure cycle might be 2-4 hours at 120-150 °C, followed by a post-cure at a higher temperature (e.g., 2-4 hours at 160-180 °C) to ensure complete crosslinking.
Properties of Cured Bisphenol AF Epoxy Resins
The properties of cured BPAF epoxy resins are superior to those of conventional BPA-based epoxies, particularly in terms of thermal stability and dielectric performance.
Data Presentation
The following tables summarize the properties of uncured and cured BPAF-based epoxy resins.
Table 1: Typical Properties of Uncured Epoxy Resins
| Property | Bisphenol AF Epoxy (DGE-BPAF) (Estimated) | Standard Bisphenol A Epoxy (DGEBA) |
| Epoxy Equivalent Weight (g/eq) | ~224 - 250 | ~182 - 192 |
| Viscosity @ 25°C (mPa·s) | High / Semi-solid | 11,000 - 14,000 |
| Appearance | White solid to viscous liquid | Clear to pale yellow liquid |
Note: Specific values for DGE-BPAF can vary depending on the purity and oligomer distribution.
Table 2: Thermal Properties of Cured BPAF-Novolac Epoxy Resin with Various Amine Hardeners
| Curing Agent | Initial Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Final Decomposition Temperature (°C) | Residue at 900°C (%) |
| 4,4'-Diaminodiphenylmethane (DDM) | 355 | 412 | 465 | 42 |
| 4,4'-Diaminodiphenylsulfone (DDS) | 360 | 422 | 480 | 45 |
| IMAM (Imide-amine) | 365 | 435 | 525 | 52 |
Data adapted from Kiran, V., & Gaur, B. (2016). Curing and thermal behavior of epoxy resins of hexafluoro - bisphenol –A and bisphenol-A. Polímeros, 26(1), 11-20.
Table 3: Comparison of Typical Properties of Cured BPAF vs. BPA Epoxy Resins
| Property | Cured Bisphenol AF Epoxy | Cured Bisphenol A Epoxy |
| Glass Transition Temp. (Tg) | Higher | Lower |
| Thermal Stability | Higher | Lower |
| Dielectric Constant (1 MHz) | Lower (~2.8 - 3.2) | Higher (~3.5 - 4.0) |
| Dissipation Factor (1 MHz) | Lower | Higher |
| Moisture Absorption | Lower | Higher |
| Chemical Resistance | Higher | Lower |
| Mechanical Strength | Comparable to Higher | Good |
Note: The values for cured BPAF epoxy are typical ranges for fluorinated epoxy systems and can vary based on the specific formulation and cure cycle.
Visualizations
Synthesis and Curing Workflow
Caption: Workflow for the synthesis and curing of BPAF epoxy resin.
Logical Relationships of BPAF Epoxy Properties and Applications
Caption: Relationship between BPAF structure, properties, and applications.
Conclusion
Bisphenol AF-based epoxy resins offer a significant performance advantage over conventional epoxy systems for specialty applications. Their enhanced thermal stability, chemical resistance, and superior dielectric properties make them ideal materials for advanced composites and electronic packaging where reliability under harsh conditions is paramount. The synthesis and curing protocols provided herein offer a foundation for researchers and professionals to explore the full potential of these high-performance materials. Further optimization of curing agents and formulations can tailor the properties of BPAF epoxy resins to meet the specific demands of a wide range of advanced technologies.
Analytical Methods for the Detection of Bisphenol AF in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A (BPA), is increasingly used in the manufacturing of specialty polymers, electronic devices, and optical fibers due to its enhanced stability.[1] However, concerns regarding its potential endocrine-disrupting properties and other adverse health effects are growing.[2] Accurate and sensitive analytical methods are crucial for assessing human exposure to BPAF and for toxicological and drug development studies. This document provides detailed application notes and protocols for the detection and quantification of BPAF in various biological matrices, including urine, serum, and tissues. The primary methods covered are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most common and reliable techniques for analyzing bisphenols in biological samples.[3]
Analytical Techniques
The determination of BPAF in complex biological matrices requires highly selective and sensitive analytical instrumentation.[3] LC-MS/MS and GC-MS are the preferred methods due to their ability to provide accurate quantification at trace levels.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of BPAF and other bisphenols in biological samples.[3] It offers high sensitivity and specificity without the need for derivatization, which is often required for GC-MS analysis.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for BPAF analysis. However, due to the low volatility of BPAF, a derivatization step is necessary to convert it into a more volatile compound suitable for gas chromatography.[4] Silylation is a common derivatization technique used for this purpose.[5][6]
Sample Preparation
Proper sample preparation is a critical step to remove interferences from the biological matrix and to extract and preconcentrate the target analyte.[3] The most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3]
-
Enzymatic Hydrolysis: In biological systems, BPAF can exist in both its free form and as conjugated metabolites (glucuronides and sulfates). To measure the total BPAF concentration, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required to cleave the conjugates and release the free BPAF.[7]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for the cleanup and preconcentration of BPAF from liquid biological samples like urine and serum.[7][8] Various sorbents can be used, with Oasis MAX (Mixed-Mode Anion Exchange) being particularly effective for BPAF extraction.[7]
-
Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that can also be employed for BPAF analysis.[9] It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of Bisphenol AF and other bisphenols in various biological samples using LC-MS/MS and GC-MS methods.
| Analyte | Matrix | Method | Sample Preparation | LOD | LOQ | Recovery (%) | Reference |
| BPAF | Rat Tissues, Serum, Urine, Feces | UPLC-ESI-MS/MS | Enzymatic Hydrolysis, Ultrasonic Extraction, SPE (Oasis MAX) | - | 0.5 - 3 µg/kg | 71.0 - 102.3 | [7] |
| BPA | Human Urine | LC-MS/MS | Enzymatic Hydrolysis, Automated SPE (Oasis HLB) | - | 0.10 ng/mL | 96.6 - 103.4 | [10] |
| BPA | Human Urine | UPLC-ESI-MS/MS | - | 0.08 µg/L | 0.25 µg/L | 85.2 - 94.1 | [11] |
| BPF | Human Urine | UPLC-ESI-MS/MS | - | - | 0.10 µg/L | - | [11] |
| BPS | Human Urine | UPLC-ESI-MS/MS | - | 0.02 µg/L | 0.05 µg/L | 91.7 - 97.2 | [11] |
| BPA | Human Saliva | LC-ESI-MS/MS | Bulk Derivatization | 49.0 pg/mL | - | - | [12] |
| BPA | Human Urine | LC-MS/MS | Automated off-line SPE | - | 0.3 ng/mL | - | [13] |
| BPA | Human Plasma | LC-MS/MS | Protein Precipitation | - | 15 µg/L | - | [1] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols
Protocol 1: Determination of Total Bisphenol AF in Human Urine by LC-MS/MS
This protocol describes the quantification of total BPAF in human urine, including a deconjugation step to measure both free and conjugated forms.
1. Materials and Reagents:
-
Bisphenol AF (BPAF) analytical standard
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium acetate buffer (pH 5.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX, 60 mg, 3 mL)
2. Sample Preparation:
-
To 1 mL of urine sample in a polypropylene tube, add 50 µL of an internal standard solution (e.g., ¹³C₁₂-BPAF).
-
Add 250 µL of ammonium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the sample and incubate at 37°C for at least 4 hours (or overnight).[10]
-
After incubation, add 200 µL of 2N hydrochloric acid.[14]
-
Solid-Phase Extraction (SPE):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
3. LC-MS/MS Analysis:
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: Monitor for specific precursor and product ions of BPAF and its internal standard.
Protocol 2: Determination of Bisphenol AF in Human Serum by GC-MS
This protocol details the analysis of BPAF in serum using GC-MS, which includes a derivatization step.
1. Materials and Reagents:
-
Bisphenol AF (BPAF) analytical standard
-
Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[16]
-
Pyridine
-
Hexane (GC grade)
-
Acetone (GC grade)
-
Anhydrous sodium sulfate
2. Sample Preparation:
-
To 0.5 mL of serum, add an internal standard (e.g., ¹³C₁₂-BPA).
-
Perform a liquid-liquid extraction by adding 2 mL of a hexane:acetone (1:1 v/v) mixture.
-
Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step and combine the organic layers.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Cool the vial to room temperature.
-
Evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane.
3. GC-MS Analysis:
-
GC System: Gas chromatograph with a mass selective detector
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Program: Start at 120°C (hold for 1 min), ramp at 10°C/min to 300°C (hold for 6 min).[15]
-
Carrier Gas: Helium
-
MS System: Quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized BPAF.
Visualizations
Experimental Workflow for BPAF Analysis in Biological Samples
Caption: General experimental workflow for the analysis of Bisphenol AF in biological samples.
Signaling Pathway of Bisphenol AF Endocrine Disruption
Caption: Simplified signaling pathway of Bisphenol AF as an endocrine disruptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisphenol AF Induces Prostatic Dorsal Lobe Hyperplasia in Rats through Activation of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Selective solid-phase extraction of bisphenol A using molecularly imprinted polymers and its application to biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. series.publisso.de [series.publisso.de]
- 12. Quantitative determination of bisphenol A from human saliva using bulk derivatization and trap-and-elute liquid chromatography coupled to electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. saudijournals.com [saudijournals.com]
- 15. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Quantification of Bisphenol AF in Environmental Matrices by LC-MS/MS
Abstract
Bisphenol AF (BPAF) is an analogue of Bisphenol A (BPA) used in the production of specialty polymers, and its presence in the environment is of growing concern due to its potential endocrine-disrupting properties.[1][2] This application note presents a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of BPAF in various environmental matrices, including water, soil, and sediment. The described protocols provide detailed procedures for sample extraction, cleanup, and instrumental analysis, ensuring high accuracy and reproducibility for environmental monitoring studies.
Introduction
Bisphenols are a class of chemicals widely used in the manufacturing of polycarbonate plastics and epoxy resins.[3][4] While BPA is the most well-known, several analogues, including BPAF, are used as substitutes.[1] The potential for these compounds to leach into the environment and impact ecosystems and human health necessitates the development of reliable analytical methods for their detection at trace levels.[1][4] LC-MS/MS has become the preferred technique for analyzing bisphenols due to its high sensitivity and selectivity, allowing for direct quantification in complex matrices.[5][6] This document provides a comprehensive guide for researchers and scientists to implement an LC-MS/MS method for BPAF quantification.
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for removing interfering substances and concentrating the analyte of interest.[7] The following protocols are recommended for different environmental matrices.
1.1. Water Samples (River, Lake, Wastewater)
This protocol utilizes Solid-Phase Extraction (SPE) for the extraction and pre-concentration of BPAF from water samples.[3][8]
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. To prevent degradation, acidify the samples to pH 2-3 with a suitable acid (e.g., sulfuric acid) and store them at 4°C.
-
Filtration: Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particles.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass the filtered water sample (typically 100-500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for at least 30 minutes to remove residual water.
-
Elution: Elute the retained BPAF from the cartridge with 10 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
1.2. Soil and Sediment Samples
This protocol employs Accelerated Solvent Extraction (ASE) followed by SPE cleanup.[1][3]
-
Sample Preparation: Air-dry the soil or sediment samples, and then sieve them to remove large debris. Homogenize the sample prior to extraction.
-
Accelerated Solvent Extraction (ASE):
-
Mix approximately 5-10 g of the homogenized sample with a drying agent like diatomaceous earth.
-
Pack the mixture into an ASE cell.
-
Extract the sample using an appropriate solvent, such as acetonitrile or a mixture of dichloromethane and methanol.[9] Optimized conditions from literature suggest acetonitrile as the extraction solvent at 100°C for three cycles.[1]
-
-
SPE Cleanup:
-
The ASE extract is often concentrated and may require a cleanup step to remove co-extracted matrix components.
-
Follow the SPE procedure outlined in section 1.1, starting from the loading step after diluting the extract with water.
-
-
Solvent Evaporation and Reconstitution: Evaporate the final eluate and reconstitute as described in section 1.1.
1.3. Biota Samples (e.g., Aquatic Organisms)
This protocol involves homogenization, extraction with an organic solvent, and a multi-step cleanup process.[3]
-
Homogenization: Homogenize the tissue sample with anhydrous sodium sulfate to create a dry powder.
-
Extraction: Extract the homogenized tissue with dichloromethane using ultrasonication.[3]
-
Liquid-Liquid Partitioning: Perform a liquid-liquid partition using n-hexane and acetonitrile to remove lipids.[3]
-
SPE Cleanup: Further cleanup can be achieved using a combination of Florisil and PSA/C18 dSPE (dispersive SPE).[3]
-
Solvent Evaporation and Reconstitution: Evaporate the final extract and reconstitute in the mobile phase for analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions
The following table summarizes typical LC conditions for the separation of BPAF.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | Water with 0.05% (v/v) ammonia[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Elution | Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute BPAF. A typical gradient might be: 0-2 min, 40% B; 2-6 min, 40-60% B; 6-6.5 min, 60% B; 6.5-7 min, 60-40% B; 7-8 min, 40% B.[1] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
2.2. Mass Spectrometry (MS/MS) Conditions
The following table provides typical MS/MS parameters for the detection of BPAF.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (m/z) | 335.0 |
| Product Ions (m/z) | Quantifier: 241.0, Qualifier: 315.0 |
| Collision Energy (eV) | Optimized for the specific instrument, typically in the range of 20-40 eV |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 500 °C |
Data and Results
Method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized below.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99[1] |
| Limit of Detection (LOD) | 0.01 - 0.3 ng/g in sediment[1] |
| Limit of Quantification (LOQ) | 1.09 - 1.32 µg/kg in paper |
| Recovery | 74.9% - 102.8% in sediment[1] |
| Precision (RSD) | < 15% |
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of BPAF in different environmental matrices.
Caption: Workflow for BPAF analysis in water samples.
Caption: Workflow for BPAF analysis in soil and sediment.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Bisphenol AF in a range of environmental matrices. The described sample preparation protocols, coupled with optimized instrumental conditions, enable accurate measurement of BPAF at environmentally relevant concentrations. This methodology is a valuable tool for researchers and regulatory bodies involved in monitoring emerging environmental contaminants.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. arcjournals.org [arcjournals.org]
- 5. library.dphen1.com [library.dphen1.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Determination of bisphenol A in barreled drinking water by a SPE–LC–MS method [agris.fao.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Assessment of Bisphenol AF Estrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol AF (BPAF) is a fluorinated analog of Bisphenol A (BPA) used in the manufacturing of specialty polymers. Growing concerns over the endocrine-disrupting properties of BPA have led to increased scrutiny of its analogs, including BPAF.[1][2] These application notes provide a detailed protocol for assessing the estrogenic activity of BPAF in vitro using a human breast cancer cell line (MCF-7) based E-Screen assay and a yeast-based estrogen screen (YES) assay. These methods are foundational for screening potential endocrine-disrupting chemicals and understanding their mechanisms of action.
Principle of the Assays
The estrogenic activity of a compound is its ability to mimic the effects of the natural estrogen, 17β-estradiol (E2), by binding to and activating the estrogen receptor (ER). This activation triggers a cascade of cellular events, including gene transcription and cell proliferation.[1]
-
E-Screen Assay: This assay utilizes the estrogen-responsive MCF-7 human breast cancer cell line.[3][4] The proliferation of these cells is dependent on the activation of the estrogen receptor.[3][5] By measuring cell proliferation in the presence of BPAF, we can quantify its estrogenic potential.[6][7][8]
-
Yeast Estrogen Screen (YES) Assay: This assay employs a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ for β-galactosidase).[9][10] When an estrogenic substance binds to the hER, it induces the expression of the reporter gene, leading to a measurable color change.[10]
Quantitative Data Summary
The following table summarizes the quantitative data on the estrogenic activity of Bisphenol AF from various in vitro studies.
| Assay Type | Cell Line/System | Parameter | Bisphenol AF (BPAF) | Bisphenol A (BPA) | 17β-Estradiol (E2) | Reference |
| Reporter Gene Assay | HeLa | EC50 (ERα) | 58.7 nM | 317 nM | ~0.01-0.1 nM | [11] |
| Reporter Gene Assay | HeLa | EC50 (ERβ) | Very Weak Agonist | 693 nM | ~0.01-0.1 nM | [11] |
| Receptor Binding Assay | Recombinant hERα | IC50 | 53.4 nM | 1,030 nM | Not Reported | [11] |
| Receptor Binding Assay | Recombinant hERβ | IC50 | 18.9 nM | 900 nM | Not Reported | [11] |
| Yeast Estrogen Screen (YES) | S. cerevisiae | EC50 (ERα) | 5.3 µM | Not directly compared | Not Reported | [12] |
| Cell Proliferation (E-Screen) | MCF-7 | Proliferative Effect | Significant increase | Significant increase | Positive Control | [3] |
| Transcriptional Activation | T47D-KBluc | EC50 | ~0.05 x 10⁻⁶ M | ~0.63 x 10⁻⁶ M | Six orders of magnitude more potent than BPA | [13] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a compound that induces a response halfway between the baseline and maximum response. IC50 (Half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process by 50%.
Experimental Protocols
E-Screen (MCF-7 Cell Proliferation) Assay
This protocol is adapted from established methods for assessing estrogen-induced cell proliferation.[8][14][15]
a. Materials
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) without phenol red
-
Fetal Bovine Serum (FBS)
-
Charcoal-dextran treated FBS (CD-FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Bisphenol AF (BPAF)
-
17β-Estradiol (E2) - Positive Control
-
Dimethyl sulfoxide (DMSO) - Vehicle Control
-
96-well cell culture plates
-
MTT or AlamarBlue reagent for cell viability assessment
-
Plate reader
b. Methods
-
Cell Culture Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Prior to the experiment, wash the cells with phosphate-buffered saline (PBS) and culture them in DMEM supplemented with 10% CD-FBS for 3-4 days to deprive them of exogenous estrogens.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 3 x 10³ cells per well in DMEM with 10% CD-FBS. Allow the cells to attach for 24 hours.
-
Treatment: Prepare a serial dilution of BPAF (e.g., 10⁻¹¹ M to 10⁻⁵ M) and E2 (e.g., 10⁻¹⁴ M to 10⁻⁹ M) in DMEM with 10% CD-FBS. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the treatment solutions. Include a vehicle control (DMSO) and a positive control (E2).
-
Incubation: Incubate the plates for 6 days at 37°C and 5% CO2.
-
Cell Proliferation Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm.
-
AlamarBlue Assay: Add AlamarBlue reagent to each well and incubate for 2-4 hours. Read the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: Calculate the relative cell proliferation as a percentage of the maximal response induced by E2. Determine the EC50 value for BPAF by plotting the concentration-response curve.
Yeast Estrogen Screen (YES) Assay
This protocol is based on established YES assay methodologies.[9][10][16]
a. Materials
-
Genetically modified Saccharomyces cerevisiae containing the human estrogen receptor and a reporter gene (e.g., lacZ).
-
Yeast growth medium (e.g., YPD)
-
Assay medium with a chromogenic substrate (e.g., CPRG for lacZ)
-
Bisphenol AF (BPAF)
-
17β-Estradiol (E2) - Positive Control
-
Ethanol - Vehicle Control
-
96-well microtiter plates
-
Plate reader
b. Methods
-
Yeast Culture Preparation: Inoculate the yeast into growth medium and incubate overnight at 30°C with shaking until the culture reaches the logarithmic growth phase.
-
Assay Preparation: Prepare serial dilutions of BPAF and E2 in ethanol in a 96-well plate. Allow the ethanol to evaporate completely.
-
Yeast Inoculation: Dilute the overnight yeast culture into the assay medium containing the chromogenic substrate. Add the yeast suspension to each well of the 96-well plate containing the dried test compounds.
-
Incubation: Seal the plate and incubate at 30°C for 48-72 hours.
-
Measurement: Measure the absorbance of the color change at the appropriate wavelength for the substrate used (e.g., 570 nm for CPRG).
-
Data Analysis: Plot the concentration-response curves for BPAF and E2. Calculate the EC50 value for BPAF and its relative potency compared to E2.
Visualizations
Experimental Workflow
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. In-vitro assays to evaluate estrogenic activity of novel bisphenol-A alternatives [udspace.udel.edu]
- 3. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. Bisphenol AF exerts estrogenic activity in MCF-7 cells through activation of Erk and PI3K/Akt signals via GPER signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defining Estrogenic Mechanisms of Bisphenol A Analogs through High Throughput Microscopy-based Contextual Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ftb.com.hr [ftb.com.hr]
- 10. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 11. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edlists.org [edlists.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Bisphenol AF as a Building Block in Fluorine-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bisphenol AF (BPAF) as a monomer in the synthesis of high-performance fluorine-containing polymers. The incorporation of the hexafluoroisopropylidene group from BPAF imparts a unique combination of desirable properties to polymers, including enhanced thermal stability, improved solubility, low dielectric constants, and high optical clarity. These characteristics make BPAF-based polymers attractive for a range of advanced applications, from microelectronics and aerospace to specialized coatings and membranes.
Introduction to Bisphenol AF-Based Polymers
Bisphenol AF (4,4'-(hexafluoroisopropylidene)diphenol) is a fluorinated analog of Bisphenol A (BPA). The replacement of two methyl groups with trifluoromethyl (-CF3) groups significantly alters the properties of the resulting polymers.[1] The strong electron-withdrawing nature of the -CF3 groups and the bulky nature of the hexafluoroisopropylidene bridge contribute to:
-
Increased Glass Transition Temperature (Tg): The rigid BPAF structure enhances the thermal stability of the polymers.
-
Improved Solubility: The fluorine content disrupts polymer chain packing, often leading to better solubility in organic solvents.[2]
-
Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with excellent insulating properties.[3]
-
Reduced Water Absorption: The hydrophobic nature of the fluorinated groups minimizes moisture uptake.[3]
-
High Optical Transparency: The amorphous nature of many BPAF-polymers allows for high light transmittance.[3]
BPAF is a versatile monomer used in the synthesis of various polymer classes, including:
-
Polyimides
-
Polycarbonates
-
Polyarylates
-
Polyesters
-
Polyamides
-
Epoxy Resins
Properties of BPAF-Based Polymers: A Comparative Overview
The introduction of BPAF into a polymer backbone generally leads to a significant enhancement of its physical and chemical properties compared to its non-fluorinated counterparts.
Table 1: Thermal Properties of BPAF-Based Polymers
| Polymer Type | Specific Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 10% weight loss) (°C) | Reference |
| Polyimide | BAF-1.0-240 | 205.18 | >500 (in N2) | [4] |
| Polyarylate | F-PAR (from BPAF) | 260-300 | 485-553 (in air) | [3][5] |
| Polyarylate | M-PAR (from BPA) | 180-220 | - | [5] |
| Copolyether | DFPSO/6F-BPA | 185 | - | [6] |
Table 2: Mechanical Properties of BPAF-Based Polymers
| Polymer Type | Specific Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Polyimide | BAF-1.0-240 | 92.68 | 2.86 | 21.16 |[4] | | Polyarylate | F-PAR (from BPAF) | 105-125 | 2.35-2.65 | 9-12 |[7] |
Table 3: Optical and Electrical Properties of BPAF-Based Polymers
| Polymer Type | Specific Polymer | Refractive Index (n) | Dielectric Constant (ε) at 1 MHz | Moisture Absorption (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Polyarylate | F-PAR (from BPAF) | - | 2.70-3.11 | 0.12-0.27 |[7] | | Copolyether | DFPSO/6F-BPA/7bCF-diol | 1.4487 (TE) / 1.4471 (TM) | - | - |[6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key BPAF-containing polymers.
Synthesis of BPAF-Based Polyimides
Polyimides are synthesized through a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Protocol: Synthesis of a Photosensitive BPAF-Based Polyimide (Adapted from[4])
-
Poly(amic acid) Synthesis:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 10.1 mmol of a dianhydride (e.g., BPADA) and 10.0 mmol of a BPAF-containing diamine (e.g., HFBAPP) in 100 mL of N-methyl-2-pyrrolidone (NMP).
-
Stir the solution at room temperature for 4 hours.
-
Increase the temperature to 50°C and continue stirring for an additional 4 hours to form the poly(amic acid) solution.
-
-
Introduction of Photosensitive Group (Optional):
-
Heat the poly(amic acid) solution to 70°C.
-
Add a photosensitive moiety such as hydroxyethyl methacrylate (HEMA) and a catalyst like p-toluenesulfonic acid (pTSA).
-
-
Film Casting and Curing:
-
Cast the resulting poly(amic ester) precursor solution onto a glass substrate.
-
Heat the cast film in an oven at 80°C for 12 hours to remove the solvent.
-
Perform a staged thermal curing in a vacuum oven: 100°C for 1 hour, followed by 200°C for 1 hour to induce imidization and crosslinking.
-
Synthesis of BPAF-Based Polyarylates via Interfacial Polymerization
Interfacial polymerization is a common method for synthesizing high molecular weight polyarylates at room temperature.[3]
Protocol: Synthesis of BPAF-Based Polyarylate (F-PAR) (Adapted from[3])
-
Aqueous Phase Preparation:
-
In a three-necked flask equipped with a mechanical stirrer, dissolve 26 mmol of Bisphenol AF and 54 mmol of sodium hydroxide (NaOH) in deionized water.
-
Stir the mixture at 40°C for 30 minutes to form a homogeneous disodium bisphenolate solution.
-
Cool the solution to 25°C and add 0.15 g of a phase transfer catalyst (e.g., benzyltriethylammonium chloride, TEBAC).
-
-
Organic Phase Preparation:
-
In a separate beaker, dissolve 12.5 mmol each of isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC) in 60 mL of dichloromethane (DCM).
-
-
Polymerization:
-
Vigorously stir the aqueous phase while rapidly adding the organic solution to initiate polymerization at the interface.
-
Continue stirring at 25°C for a set reaction time (e.g., 2 hours).
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven.
-
Visualizing Synthesis and Workflows
Diagram 1: General Synthesis of BPAF-Based Polymers
Caption: General reaction scheme for the synthesis of BPAF-containing polymers.
Diagram 2: Experimental Workflow for BPAF-Polyarylate Synthesis
References
- 1. Bisphenol AF - Wikipedia [en.wikipedia.org]
- 2. rushim.ru [rushim.ru]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly fluorinated aromatic-aliphatic copolyethers - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of Bisphenol AF into Polysulfones for Advanced Membrane Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polysulfones are a class of high-performance thermoplastic polymers known for their excellent thermal stability, mechanical strength, and chemical resistance, making them ideal candidates for membrane applications.[1] The incorporation of Bisphenol AF (BPAF), a fluorinated bisphenol monomer, into the polysulfone backbone can further enhance these properties, leading to membranes with superior performance characteristics. The hexafluoroisopropylidene group in BPAF imparts increased hydrophobicity, free volume, and rigidity to the polymer chain. These modifications can result in membranes with enhanced gas permeability, improved selectivity for certain molecules, and greater resistance to harsh chemical environments.[2]
These specialized polysulfone membranes have potential applications in various fields, including gas separation (e.g., CO2/CH4 separation), organic solvent nanofiltration, and the removal of endocrine-disrupting compounds like Bisphenol A (BPA) from water sources.[3][4][5] This document provides detailed protocols for the synthesis of BPAF-containing polysulfones and the subsequent fabrication of membranes, along with methods for their characterization.
Experimental Protocols
Synthesis of Bisphenol AF-based Polysulfone
This protocol is adapted from established methods for synthesizing polysulfones from other bisphenols, such as Bisphenol A and Bisphenol F.[6]
Materials:
-
Bisphenol AF (BPAF)
-
4,4′-Dichlorodiphenyl sulfone (DCDPS)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl), 2M solution in Tetrahydrofuran (THF)
-
Nitrogen (N2) gas, high purity
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Mechanical stirrer
-
Oil bath with temperature controller
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a reflux condenser, dissolve Bisphenol AF and a slight molar excess of 4,4′-dichlorodiphenyl sulfone in a mixture of DMAc and toluene. The solid concentration is typically around 20-30% (w/v).
-
Addition of Base: Add an excess of anhydrous potassium carbonate to the reaction mixture. K2CO3 acts as a weak base to deprotonate the bisphenol hydroxyl groups.
-
Azeotropic Dehydration: Heat the reaction mixture to approximately 140-160°C with vigorous stirring under a nitrogen atmosphere.[7] Toluene forms an azeotrope with the water generated during the reaction, which is collected in the Dean-Stark trap. Continue this step until no more water is collected.
-
Polymerization: After the complete removal of water, increase the temperature to 160-180°C to distill off the toluene. The polymerization reaction is then allowed to proceed at this temperature for 8-16 hours.[6] The progress of the reaction can be monitored by the increase in the viscosity of the solution.
-
Polymer Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature and dilute it with additional DMAc if necessary.
-
Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the BPAF-polysulfone.
-
Filter the precipitated polymer using a Buchner funnel and wash it thoroughly with methanol and deionized water to remove unreacted monomers, oligomers, and salts.
-
To further purify the polymer, it can be redissolved in a suitable solvent like DMAc and reprecipitated.
-
-
Drying: Dry the purified BPAF-polysulfone in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Fabrication of BPAF-Polysulfone Membranes via Non-Solvent Induced Phase Separation (NIPS)
Materials:
-
Synthesized BPAF-polysulfone
-
N-Methyl-2-pyrrolidone (NMP) or other suitable solvent
-
Deionized water (non-solvent)
Equipment:
-
Glass plate
-
Casting knife with adjustable gate height
-
Coagulation bath
-
Membrane washing bath
Procedure:
-
Dope Solution Preparation: Prepare a homogeneous casting solution by dissolving a specific weight percentage (e.g., 15-25 wt%) of the dried BPAF-polysulfone in NMP. The solution should be stirred until the polymer is completely dissolved and then left to degas.
-
Membrane Casting:
-
Pour the dope solution onto a clean, dry glass plate.
-
Use a casting knife to spread the solution to a uniform thickness (typically 150-250 µm).
-
-
Phase Inversion: Immediately immerse the glass plate with the cast film into a coagulation bath containing deionized water at a controlled temperature. The exchange between the solvent (NMP) and the non-solvent (water) will induce the precipitation of the polymer, forming the porous membrane structure.
-
Membrane Washing and Storage:
-
After the membrane has fully formed and detached from the glass plate (typically after 15-30 minutes), transfer it to a washing bath of deionized water to remove any residual solvent.
-
The membrane should be washed for at least 24 hours, with the water being changed periodically.
-
For storage, the membrane can be kept in deionized water or a water/glycerol solution to prevent pore collapse.
-
Data Presentation
The incorporation of BPAF is expected to influence various membrane properties. The following tables summarize hypothetical but expected quantitative data based on the known effects of fluorination on polysulfone membranes.
Table 1: Comparison of Polymer Properties
| Property | Standard Polysulfone (BPA-based) | BPAF-Polysulfone |
| Glass Transition Temperature (Tg) | ~185 °C | > 190 °C |
| Thermal Decomposition Temperature | ~450 °C | > 450 °C |
| Inherent Viscosity (dL/g) | 0.4 - 0.6 | 0.5 - 0.8 |
Table 2: Gas Permeation Performance (Hypothetical Data)
| Gas Pair | Standard Polysulfone Membrane | BPAF-Polysulfone Membrane |
| CO2 Permeability (Barrer) | 5 - 8 | 15 - 25 |
| CH4 Permeability (Barrer) | 0.2 - 0.3 | 0.5 - 0.8 |
| CO2/CH4 Selectivity | 25 - 30 | 30 - 35 |
| O2 Permeability (Barrer) | 1.5 - 2.0 | 4.0 - 6.0 |
| N2 Permeability (Barrer) | 0.3 - 0.4 | 0.8 - 1.2 |
| O2/N2 Selectivity | 5.0 - 5.5 | 5.0 - 5.5 |
Table 3: Water Treatment Performance (Hypothetical Data)
| Parameter | Standard Polysulfone Membrane | BPAF-Polysulfone Membrane |
| Pure Water Flux (L/m²·h·bar) | 100 - 150 | 80 - 120 |
| BPA Rejection (%) | 85 - 90% | > 95% |
| Contact Angle (°) | 65 - 70 | 75 - 85 |
Visualizations
Caption: Experimental workflow for the synthesis of BPAF-polysulfone.
Caption: Workflow for BPAF-polysulfone membrane fabrication via NIPS.
Caption: Logical relationship between BPAF incorporation and membrane performance.
References
- 1. nbinno.com [nbinno.com]
- 2. EP0426118B1 - Sulfonated hexafluoro bis-A polysulfone membranes and process for fluid separations - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iosrjen.org [iosrjen.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2013041062A1 - Process for preparing polysulfone - Google Patents [patents.google.com]
Application Notes and Protocols: Bisphenol AF Curing of FKM Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the curing of fluoroelastomers (FKM) using a Bisphenol AF (BPAF) cure system. The protocols outlined below are intended for laboratory-scale preparation and testing of FKM vulcanizates.
Introduction
Fluoroelastomers are a class of synthetic rubber known for their excellent resistance to heat, chemicals, and oils.[1][2] The curing process, or vulcanization, is a critical step that imparts the desired elastomeric properties. The Bisphenol AF (BPAF) cure system was introduced in the 1970s and offers significant advantages over earlier diamine-based systems, most notably in providing excellent compression set resistance, making it suitable for demanding sealing applications.[3][4] This system typically consists of BPAF as the cross-linking agent, a phosphonium salt as an accelerator, and metal oxides as acid acceptors.[5]
Experimental Data Summary
The following table summarizes typical quantitative data for an FKM elastomer cured with a Bisphenol AF system. These values can vary depending on the specific FKM grade, formulation, and processing conditions.
| Property | Test Method | Typical Value Range |
| Cure Characteristics | ASTM D5289 | |
| Scorch Time (t_s2) | 1.5 - 3.5 minutes | |
| Cure Time (t_c90) | 5 - 15 minutes | |
| Physical Properties | ||
| Hardness (Shore A) | ASTM D2240 | 70 - 80 |
| Tensile Strength | ASTM D412 | 10 - 18 MPa |
| Elongation at Break | ASTM D412 | 150 - 300 % |
| Compression Set (70h @ 200°C) | ASTM D395 | 15 - 25 % |
| Tear Strength | ASTM D624 | 20 - 35 N/mm |
| Thermal Stability | ||
| Maximum Service Temperature | - | ~200 - 230 °C |
Experimental Protocols
Materials and Formulation
A typical formulation for a BPAF-cured FKM elastomer is provided below in parts per hundred rubber (phr).
| Component | PHR | Purpose |
| FKM Polymer (e.g., Viton™ A-type) | 100 | Base Elastomer |
| Carbon Black (N990) | 30 | Reinforcing Filler |
| Bisphenol AF (BPAF) | 2.0 - 3.0 | Cross-linking Agent |
| Benzyltriphenylphosphonium Chloride (BTPPC) | 0.5 - 1.0 | Accelerator |
| Magnesium Oxide (MgO) | 3.0 - 6.0 | Acid Acceptor & Cure Activator |
| Calcium Hydroxide (Ca(OH)₂) | 6.0 - 9.0 | Acid Acceptor & Cure Activator |
Compounding Procedure
-
Mastication: Soften the FKM polymer on a two-roll mill at a temperature between 40°C and 60°C.
-
Incorporation of Additives:
-
Gradually add the carbon black to the FKM until a homogenous mixture is achieved.
-
Add the magnesium oxide and calcium hydroxide and continue mixing.
-
Finally, add the Bisphenol AF and the phosphonium salt accelerator.
-
-
Homogenization: Continue mixing for 10-15 minutes to ensure all ingredients are thoroughly dispersed.
-
Refining: Pass the compounded rubber through a tight mill nip several times to ensure uniformity.
-
Sheeting Out: Sheet the final compound off the mill at a thickness of approximately 2 mm.
Curing and Post-Curing
-
Press Curing:
-
Cut the uncured FKM sheet into the desired shape for the test specimen mold.
-
Place the pre-form into the mold and cure in a compression molding press at 170-180°C for 10-15 minutes under a pressure of 10-15 MPa.
-
-
Post-Curing:
-
Carefully remove the cured sheets from the mold.
-
Place the cured sheets in a programmable air-circulating oven for post-curing.
-
Gradually increase the temperature to 230°C over 2-4 hours and hold for 16-24 hours. This step is crucial for optimizing the compression set resistance.[6]
-
Characterization of Cured Elastomer
Perform the following tests on the post-cured FKM samples according to their respective ASTM standards:
Visualizations
Experimental Workflow```dot
Caption: Chemical pathway of Bisphenol AF curing of FKM.
References
- 1. Siliconiton [siliconiton.it]
- 2. FFKM Curing Systems | The Impact of Curing Systems on FFKM Performance [katonseal.com]
- 3. sealseastern.com [sealseastern.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. 20.210.105.67 [20.210.105.67]
- 6. eagleelastomer.com [eagleelastomer.com]
- 7. mositesrubber.com [mositesrubber.com]
- 8. rubberandseal.com [rubberandseal.com]
- 9. rubbermill.com [rubbermill.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Bisphenol AF Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the polymerization of Bisphenol AF (BPAF).
Troubleshooting Guide
This guide is designed to help you navigate common challenges during Bisphenol AF polymerization experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low Polymer Molecular Weight | 1. Impurities in Monomers or Solvents: Trace amounts of monofunctional compounds can act as chain terminators. Water can hydrolyze reactants or intermediates. | 1. Purify Monomers: Recrystallize Bisphenol AF and the diacyl chloride comonomer. 2. Dry Solvents and Reagents: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| 2. Incorrect Stoichiometry: An imbalance in the molar ratio of Bisphenol AF and the comonomer will limit chain growth. | 1. Accurate Measurement: Precisely weigh monomers and ensure complete transfer. 2. Consider Reactivity: For interfacial polymerization, a slight excess of the bisphenol monomer may be used to drive the reaction to completion.[1] | |
| 3. Inefficient Catalyst: The catalyst may be inactive or used at a suboptimal concentration. | 1. Select Appropriate Catalyst: For melt polymerization, common catalysts include lithium hydroxide (LiOH) and lanthanum acetylacetonate (La(acac)3).[2] For interfacial polymerization, a phase transfer catalyst like triethylbenzylammonium chloride (TEBAC) is crucial.[1] 2. Optimize Catalyst Concentration: Systematically vary the catalyst concentration to find the optimal loading. | |
| 4. Inadequate Mixing (Interfacial Polymerization): Poor agitation can lead to a limited interfacial area, slowing down the reaction. | 1. Optimize Stirring Speed: Ensure vigorous stirring to create a large surface area between the aqueous and organic phases. | |
| Slow Reaction Rate | 1. Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction kinetics. | 1. Increase Temperature: For melt polymerization, typical temperatures range from 280-300°C.[3] For interfacial polymerization, the reaction is often initiated at room temperature (25°C).[1] |
| 2. "Nucleophilicity Penalty" of BPAF (Interfacial Polymerization): The electron-withdrawing trifluoromethyl groups on BPAF reduce the nucleophilicity of the phenoxide ions, slowing the initial reaction rate compared to Bisphenol A.[1] | 1. Allow Sufficient Reaction Time: The initial stage of the reaction may be slower. Monitor monomer consumption over time to determine the optimal reaction duration.[1] | |
| Polymer Discoloration (Yellowing) | 1. Thermal Degradation: High temperatures during melt polymerization can cause the polymer to degrade. | 1. Optimize Temperature and Time: Use the minimum temperature and reaction time necessary to achieve the desired molecular weight. 2. Use an Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to prevent oxidation. |
| 2. Side Reactions: Unwanted side reactions can introduce chromophores into the polymer backbone. | 1. Ensure High Purity Monomers: Impurities can often lead to side reactions. | |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch differences in monomers, solvents, or catalysts. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. 2. Characterize Incoming Materials: Verify the purity of new batches of monomers. |
| 2. Hydrolysis of Polymer: Exposure of the final polymer to moisture, especially at elevated temperatures or under acidic/basic conditions, can cause chain scission.[4][5] | 1. Thoroughly Dry the Polymer: Dry the synthesized polymer under vacuum at an appropriate temperature. 2. Proper Storage: Store the polymer in a desiccator or under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the main polymerization methods for Bisphenol AF?
A1: The two primary methods for Bisphenol AF polymerization are interfacial polymerization and melt polymerization. Interfacial polymerization involves the reaction of a diacid chloride in an organic solvent with a salt of Bisphenol AF in an aqueous phase, typically with a phase transfer catalyst.[1] Melt polymerization is a solvent-free process where Bisphenol AF is reacted with a comonomer like diphenyl carbonate at high temperatures under vacuum.[3]
Q2: How do the trifluoromethyl groups in Bisphenol AF affect the polymerization process compared to Bisphenol A?
A2: The strong electron-withdrawing trifluoromethyl groups in Bisphenol AF have a notable impact. In interfacial polymerization, they reduce the nucleophilicity of the bisphenolate ion, leading to a slower initial reaction rate compared to Bisphenol A.[1] However, these groups also enhance the thermal stability and optical transparency of the resulting polymer.[1]
Q3: What catalysts are typically used for Bisphenol AF polymerization?
A3: For interfacial polymerization of polyarylates, a phase transfer catalyst such as triethylbenzylammonium chloride (TEBAC) is used to facilitate the transfer of the bisphenolate anion from the aqueous to the organic phase.[1] In melt polymerization for polycarbonates, catalysts like lithium hydroxide (LiOH) or lanthanum acetylacetonate (La(acac)3) are effective.[2]
Q4: How can I control the molecular weight of the polymer?
A4: Several factors influence the molecular weight. Precise control of the stoichiometry of the monomers is critical. Running the reaction for an optimal duration and ensuring efficient removal of byproducts (like phenol in melt polymerization) are also key.[3] The choice and concentration of the catalyst also play a significant role.
Q5: My polymer is brittle. What could be the cause?
A5: Brittleness can be a sign of low molecular weight. Refer to the troubleshooting guide for strategies to increase the molecular weight. Additionally, the inherent rigidity of the polymer backbone due to the bulky trifluoromethyl groups in BPAF can contribute to reduced flexibility compared to polymers made from Bisphenol A.[1]
Data Presentation
Table 1: Comparison of Reaction Kinetics for Interfacial Polymerization of BPAF vs. BPA
| Parameter | Bisphenol AF (BPAF) | Bisphenol A (BPA) |
| Stage I Rate Constant (L·mol⁻¹·min⁻¹) | 1.193 | 1.546 |
| Stage II Rate Constant (L·mol⁻¹·min⁻¹) | 0.064 | 0.067 |
| Data sourced from a study on the interfacial polymerization of fluorine-containing polyarylates.[1] |
Table 2: Typical Conditions for Melt Polymerization of Polycarbonates
| Parameter | Typical Range |
| Temperature | 280 - 300 °C |
| Pressure | High vacuum (<10 mmHg) |
| Catalyst | Lithium Hydroxide (LiOH) |
| Byproduct | Phenol (continuously removed) |
| These conditions are for the melt polymerization of Bisphenol A with diphenyl carbonate and can serve as a starting point for Bisphenol AF, with adjustments as needed.[3] |
Experimental Protocols
Detailed Methodology for Interfacial Polymerization of Bisphenol AF Polyarylate
This protocol is adapted from a study on the synthesis of fluorine-containing polyarylates.[1]
-
Preparation of the Aqueous Phase:
-
In a three-necked flask equipped with a mechanical stirrer, charge 26 mmol of Bisphenol AF and 54 mmol of sodium hydroxide (NaOH).
-
Add deionized water and stir the mixture at 40°C for 30 minutes to form a homogeneous disodium bisphenolate solution.
-
Cool the solution to 25°C.
-
Add 0.15 g of triethylbenzylammonium chloride (TEBAC) as the phase transfer catalyst.
-
-
Preparation of the Organic Phase:
-
In a separate beaker, dissolve 12.5 mmol of isophthaloyl chloride (IPC) and 12.5 mmol of terephthaloyl chloride (TPC) in 60 mL of dichloromethane (DCM).
-
-
Polymerization:
-
With vigorous stirring, add the organic solution to the aqueous solution to initiate the polymerization at 25°C.
-
Continue stirring for the desired reaction time (e.g., 2 hours).
-
-
Work-up:
-
Stop the stirring and separate the organic layer.
-
Acidify the organic phase with 1 M HCl to a pH of 4-5.
-
Remove the DCM by azeotropic distillation with hot water (80°C).
-
Wash the resulting white solid polymer twice with hot water (80°C) and then twice with anhydrous ethanol.
-
Dry the polymer in a vacuum oven at 120°C for at least 1 hour.
-
Visualizations
Caption: Troubleshooting workflow for Bisphenol AF polymerization.
Caption: Experimental workflow for interfacial polymerization of Bisphenol AF.
References
Challenges and solutions in the curing of fluoroelastomers with Bisphenol AF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bisphenol AF curing system for fluoroelastomers (FKM).
Troubleshooting Guide
This guide addresses common challenges encountered during the curing of fluoroelastomers with Bisphenol AF in a question-and-answer format.
Question: Why is my cured fluoroelastomer sample exhibiting poor physical properties, such as low tensile strength or high brittleness?
Answer:
Several factors can contribute to suboptimal physical properties in your cured fluoroelastomer. Consider the following potential causes and solutions:
-
Incomplete Curing: The curing process may not have been sufficient.
-
Solution: Ensure that the curing time and temperature are adequate for the specific fluoroelastomer grade and part thickness. Insufficient curing can result in incomplete cross-linking, while over-curing can lead to brittleness.[1] A post-curing step is often essential to achieve optimal properties.[2]
-
-
Improper Formulation: The ratio of the cure system components is critical.
-
Solution: The levels of Bisphenol AF, the accelerator (e.g., a phosphonium salt), and the metallic oxides (magnesium oxide and calcium hydroxide) must be optimized. The Bisphenol AF level determines the crosslink density, while the accelerator influences the cure rate.[3] The type and amount of metallic oxide also affect the reaction rate and final properties.[3]
-
-
Material Degradation: Excessive heat during mixing or curing can degrade the polymer.
-
Solution: Reduce the melt temperature during processing to prevent thermal degradation. Also, ensure the residence time in the barrel of an injection molding machine is not excessive.[4]
-
Question: What is causing poor mold release or mold fouling in my experiments?
Answer:
Mold sticking and the buildup of residue (mold fouling) are common issues. Here are the likely causes and recommended actions:
-
Inadequate Mold Release Agent: The mold surface may not be properly prepared.
-
Solution: Use an appropriate external mold release agent. For new molds or after significant fouling, thoroughly clean the mold surface before applying a fresh coat of release agent.
-
-
Formulation Issues: Certain components in your formulation can contribute to mold fouling.
-
Solution: A bisphenol cure system can sometimes reduce mold fouling problems associated with peroxide curing.[5] Review your formulation for additives that might be contributing to residue buildup.
-
-
Processing Conditions: High temperatures and shear can lead to the decomposition of materials, causing them to adhere to the mold.
Question: My cured fluoroelastomer part shows fissuring or cracking, especially in thicker sections. What is the cause and how can I prevent it?
Answer:
Fissuring in thick cross-section parts is often due to the entrapment of volatile byproducts from the curing reaction.
-
Cause: The bisphenol curing reaction releases water vapor. In thick parts, this vapor may not be able to escape during the post-cure, leading to internal pressure and subsequent cracking.[3]
-
Solution:
-
Water Scavenger: Incorporate calcium oxide (CaO) into your compound. Calcium oxide acts as a water scavenger, reacting with the moisture produced during the cure and preventing the buildup of internal steam pressure.[3]
-
Step Post-Cure: For large parts, a step post-cure or a post-cure at a lower temperature for a longer duration can help to slowly release the volatiles without causing fissures.[3]
-
Question: How can I improve the compression set of my Bisphenol AF cured fluoroelastomer?
Answer:
Excellent compression set is a key feature of Bisphenol AF cured fluoroelastomers.[8][9][10] If you are experiencing poor compression set, consider these factors:
-
Incomplete Cure: An incomplete cure is a primary cause of poor compression set.
-
Solution: A proper post-cure is critical for optimizing compression set.[3] Ensure your post-cure time and temperature are sufficient to fully develop the crosslink network.
-
-
Formulation Optimization: The composition of your compound plays a significant role.
-
Solution: Increasing the crosslink density by adjusting the level of Bisphenol AF can improve compression set.[3] The choice of fluoroelastomer polymer is also important; higher molecular weight polymers generally provide better compression set resistance.[3] While both magnesium oxide (MgO) and calcium hydroxide (Ca(OH)2) are used, increasing the calcium hydroxide in the formulation can be beneficial for compression set, though it may produce a less stable network if used alone.[11]
-
-
Material Selection: The type of fluoroelastomer has a direct impact.
-
Solution: Bisphenol cured copolymers generally offer the best overall compression set resistance among FKM types.[3]
-
Frequently Asked Questions (FAQs)
What are the essential components of a Bisphenol AF cure system?
A typical Bisphenol AF cure system consists of three main components:
-
Bisphenol AF (BPAF): The cross-linking agent that forms the polymer network.[3][8]
-
Accelerator: Usually a phosphonium salt, which speeds up the curing reaction.[3]
-
Acid Acceptor: A combination of metallic oxides, most commonly magnesium oxide (MgO) and calcium hydroxide (Ca(OH)2). These activate the cure system and neutralize acidic byproducts like hydrogen fluoride (HF) that are generated during vulcanization.[10][11]
What is the role of post-curing and what are typical conditions?
Post-curing is a secondary heating process performed in an oven after the initial molding. It is crucial for completing the crosslinking reactions, removing volatile byproducts, and optimizing the physical and mechanical properties of the fluoroelastomer, particularly compression set and tensile strength.[2] Typical post-curing temperatures for bisphenol cured FKMs are around 250°C (482°F).[3] The duration can range from 2 to 24 hours, depending on the specific compound and the required properties.[2]
Can I use Bisphenol AF to cure all types of fluoroelastomers?
The Bisphenol AF cure system is most commonly used for copolymers of vinylidene fluoride (VF2) and hexafluoropropene (HFP), as well as terpolymers that also include tetrafluoroethylene (TFE).[3] It can be used with any FKM polymer containing VF2.[3]
What are the main advantages of using a Bisphenol AF cure system?
The primary advantages of the Bisphenol AF cure system include:
-
Excellent Compression Set: It provides very low compression set values, making it ideal for sealing applications.[8][10]
-
Good Heat Resistance: Cured parts exhibit good thermal stability.
-
Fast Cure Cycles: The efficiency of the cure mechanism allows for rapid molding cycles.[3]
Are there any limitations to the Bisphenol AF cure system?
Yes, there are some limitations to consider:
-
Chemical Resistance: While generally good, peroxide-cured FKMs can offer better resistance to steam and certain chemicals because the bisphenol cure mechanism creates unsaturations in the polymer backbone.[3]
-
Regulatory Considerations: The use of bisphenols is subject to regulatory scrutiny. For instance, for food and drink contact applications, alternative curing systems like peroxide curing may be required.[12]
Data Presentation
Table 1: Typical Formulation for a Bisphenol AF Cured Fluoroelastomer (75 Durometer O-Ring Compound)
| Component | Parts per Hundred Rubber (phr) | Function |
| Fluoroelastomer (O-ring Grade Copolymer) | 100 | Base Polymer |
| Calcium Hydroxide (Ca(OH)₂) | 6 | Acid Acceptor / Co-activator |
| Magnesium Oxide (MgO) (High Activity) | 3 | Acid Acceptor / Co-activator |
| MT N-990 Carbon Black | 30 | Reinforcing Filler |
| Process Aid | 0.5 | Improves processing |
| Bisphenol AF / Accelerator | 2.5 | Curing Agents |
Source: Adapted from various sources providing typical formulations.[13]
Table 2: Effect of Metal Oxide Variation on Cure Properties and Physical Properties
| Property | Effect of Increasing Magnesium Oxide (MgO) | Effect of Increasing Calcium Hydroxide (Ca(OH)₂) |
| Cure Rheology | ||
| Induction Time (Ts1) | Shorter induction time (more effective cure activator) | Longer induction time |
| Cure Rate | Slower rate of cure | Faster rate of cure |
| State of Cure (MH) | More stabilizing effect on the final network | Can show reversion (less stable network) |
| Physical Properties | ||
| Tensile Strength | Strong positive correlation with increasing MgO | Poor inverse relationship |
| Hardness | Little to no correlation | Strong positive correlation with increasing Ca(OH)₂ |
| Compression Set | Negative correlation (improves compression set) | Poor correlation |
Source: Based on data from a study on the effects of varying metal oxide levels.[11]
Experimental Protocols
Protocol 1: Laboratory-Scale Compounding and Curing of a Bisphenol AF Fluoroelastomer
1. Materials and Equipment:
-
Fluoroelastomer gum (e.g., copolymer of VDF and HFP)
-
Bisphenol AF curative package (containing Bisphenol AF and a phosphonium salt accelerator)
-
Magnesium oxide (high activity)
-
Calcium hydroxide
-
Carbon black (N-990)
-
Process aid
-
Two-roll mill
-
Compression molding press with heated platens
-
Post-curing oven
2. Compounding Procedure (on a Two-Roll Mill):
-
Set the mill roll temperatures to approximately 40-60°C.
-
"Band" the fluoroelastomer gum on the mill by passing it through the nip several times to form a continuous sheet.
-
Gradually add the carbon black to the polymer band, ensuring it is well dispersed.
-
Add the magnesium oxide and calcium hydroxide, allowing them to mix thoroughly into the compound.
-
Add the process aid.
-
Finally, add the Bisphenol AF curative package. Be cautious as the compound may become more sticky at this stage.
-
Continue to mix the compound by cutting and blending the band on the mill until all ingredients are uniformly dispersed. This typically takes 15-25 minutes.
-
Sheet off the compounded rubber and allow it to cool to room temperature.
3. Molding Procedure (Compression Molding):
-
Preheat the compression mold and the press platens to the desired curing temperature (typically 170-190°C).
-
Cut a preform of the uncured compound that is slightly larger than the mold cavity.
-
Place the preform into the preheated mold cavity.
-
Close the press and apply pressure according to the equipment specifications.
-
Cure for the predetermined time (e.g., 10-20 minutes, depending on the part thickness and formulation).
-
Carefully open the press and demold the cured part.
4. Post-Curing Procedure:
-
Place the demolded parts in a programmable oven with good air circulation.
-
Ramp the temperature up to the post-curing temperature (e.g., 250°C) over a period of 1-2 hours to prevent fissuring.
-
Hold at the post-curing temperature for the specified duration (e.g., 4-24 hours).
-
Allow the parts to cool down slowly to room temperature inside the oven before removal.
Visualizations
Caption: Simplified reaction pathway for the Bisphenol AF curing of fluoroelastomers.
Caption: Troubleshooting workflow for suboptimal physical properties in cured fluoroelastomers.
References
- 1. What is the curing process of Fluoroelastomer FKM? - Blog [esonmaterial.com]
- 2. eagleelastomer.com [eagleelastomer.com]
- 3. 20.210.105.67 [20.210.105.67]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. plenco.com [plenco.com]
- 6. tekwellmachinery.com [tekwellmachinery.com]
- 7. Causes and countermeasures of mold fouling after engineering plastic injection [gudmould.com]
- 8. Siliconiton [siliconiton.it]
- 9. sealseastern.com [sealseastern.com]
- 10. mositesrubber.com [mositesrubber.com]
- 11. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 12. trp.co.uk [trp.co.uk]
- 13. sealseastern.com [sealseastern.com]
Technical Support Center: Bisphenol AF (BPAF) Solubility for In Vitro Studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming challenges with Bisphenol AF (BPAF) solubility for in vitro toxicology experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended starting solvent for dissolving Bisphenol AF (BPAF)?
A1: The recommended starting solvent for preparing a concentrated stock solution of BPAF is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] BPAF is poorly soluble in water but readily dissolves in many organic solvents.[2][3] DMSO is a common first choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.
Q2: My BPAF precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I fix this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] Here are several strategies to mitigate it:
-
Optimize Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally well below 1%, as higher concentrations can be cytotoxic.[4] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use Gentle Warming and Mixing: Briefly warming your aqueous medium to 37°C and vortexing or stirring while slowly adding the BPAF stock solution can help maintain solubility.[4]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of medium, mix thoroughly, and then add this to the final volume.
-
Consider a Co-Solvent System: In some cases, a mixture of solvents can improve solubility compared to a single solvent.[4][5] For instance, a combination of DMSO and ethanol might be effective, but this requires careful validation and vehicle controls.
Q3: What are some alternative solvents to DMSO for BPAF?
A3: If DMSO is not suitable for your specific assay, other organic solvents can be tested. Based on solubility studies, the following solvents are effective for dissolving BPAF, ranked in descending order of solubility: acetone, ethyl acetate, methyl acetate, acetonitrile, and ethanol.[6] When selecting an alternative, consider its miscibility with your aqueous medium and its potential cytotoxicity for your cell model.[5] Ethanol and acetonitrile have been used as solvents in some in vitro studies with bisphenols.[7][8]
Q4: Can I use pH adjustment to increase BPAF solubility?
A4: Yes, this can be an effective strategy. BPAF is a diphenol, making it weakly acidic. Increasing the pH of the solvent will deprotonate the hydroxyl groups, forming a phenolate salt that is significantly more soluble in aqueous solutions.[9] However, it is critical to ensure the final pH of your cell culture medium remains within the physiological range required for your cells (typically pH 7.2-7.4).
Q5: How can I determine the maximum solubility of BPAF in my chosen solvent system?
A5: You can determine the saturation solubility by adding an excess amount of BPAF to your solvent and allowing it to equilibrate (e.g., by shaking or stirring for 24-48 hours at a controlled temperature). After equilibration, centrifuge the suspension to pellet the undissolved solid. Carefully collect the supernatant and measure the concentration of dissolved BPAF using an analytical method like HPLC. Refer to the detailed protocol below for a step-by-step guide.
Quantitative Data: BPAF Solubility
While specific quantitative solubility data (e.g., mg/mL) is highly dependent on temperature and the specific lot of the compound, a systematic study has ranked the solubility of BPAF in various pure solvents.[6] The data also indicates that solubility increases with temperature.[6]
| Solvent | Relative Solubility Ranking |
| Acetone | 1 (Highest) |
| Ethyl Acetate | 2 |
| Methyl Acetate | 3 |
| Acetonitrile | 4 |
| Ethanol | 5 |
| Isobutanol | 6 (tie) |
| n-Butanol | 6 (tie) |
| n-Propanol | 8 |
| Methanol | 9 |
| Toluene | 10 |
| Dichloromethane | 11 (Lowest) |
Table 1: Relative solubility of BPAF in various organic solvents, adapted from experimental data.[6]
Experimental Protocols
Protocol 1: Preparation of a 100 mM BPAF Stock Solution in DMSO
Materials:
-
Bisphenol AF (BPAF) powder (CAS No. 1478-61-1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate Mass: Determine the mass of BPAF required. For 1 mL of a 100 mM solution (MW of BPAF = 336.24 g/mol ): Mass (g) = 0.1 mol/L * 1 L/1000 mL * 1 mL * 336.24 g/mol = 0.0336 g = 33.6 mg
-
Weigh BPAF: Carefully weigh 33.6 mg of BPAF powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex at room temperature until the BPAF is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: If required, sterilize the stock solution by filtering it through a 0.22 µm PTFE syringe filter compatible with DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Workflow for Preparing Working Solutions for Cell Treatment
This protocol describes the preparation of a final BPAF concentration of 10 µM in a cell culture plate, starting from a 100 mM stock solution.
Methodology:
-
Thaw Stock Solution: Thaw one aliquot of the 100 mM BPAF stock solution at room temperature.
-
Prepare Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 100 mM stock 1:100 in sterile cell culture medium.
-
Example: Add 5 µL of the 100 mM stock to 495 µL of medium. Vortex gently to mix.
-
-
Prepare Final Working Solution: Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in the final volume of cell culture medium.
-
Example: For treating cells in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution. The final DMSO concentration will be 0.01%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without BPAF. In the example above, this would be 10 µL of a 1% DMSO in media solution, resulting in a final 0.01% DMSO concentration.
-
Treatment: Immediately add the working solutions (BPAF and vehicle control) to your cells and proceed with the experiment.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. iwaponline.com [iwaponline.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting ghost peaks in LC-MS/MS analysis of Bisphenol AF.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering ghost peaks during the LC-MS/MS analysis of Bisphenol AF.
Frequently Asked Questions (FAQs)
Q1: What is a "ghost peak" in LC-MS/MS analysis?
A ghost peak is an unexpected peak that appears in a chromatogram, often in blank injections or between the peaks of interest.[1] These peaks are not related to the injected sample and can interfere with the accurate detection and quantification of target analytes like Bisphenol AF.[2] They can arise from various sources, including system contamination, carryover from previous injections, or impurities in the mobile phase.[3][4]
Q2: I see a peak at the expected retention time for Bisphenol AF in my blank injection. What is the likely cause?
This is a common issue, particularly with bisphenols. The most probable causes are either carryover from a previous high-concentration sample or background contamination.[5][6] Bisphenol compounds are known to be present as contaminants in various lab materials, including solvents, plasticware, and even water purification systems.[6][7] This background contamination can accumulate on the column during equilibration and elute as a peak during the gradient run.[6]
Q3: How can I distinguish between carryover and system contamination?
A systematic approach involving blank injections is the most effective way to differentiate between these two issues.[8]
-
Carryover: To test for carryover, inject a high-concentration standard of Bisphenol AF, followed by a series of three or more blank injections. If the ghost peak is due to carryover, its area should decrease significantly with each subsequent blank injection.[8]
-
Contamination: If the ghost peak's area remains relatively constant across all blank injections, it is likely due to system contamination from a source like the mobile phase, wash solvents, or system components.[8]
Q4: Can my mobile phase be a source of ghost peaks?
Yes, the mobile phase is a very common source of contamination.[4] Impurities can be present even in high-purity, LC-MS grade solvents and water.[6][9] These impurities can enrich on the analytical column, especially during the initial, low-organic conditions of a gradient, and then elute as the organic percentage increases, creating ghost peaks.[4][10] Using freshly opened, high-quality solvents and additives is crucial.[11][12]
Q5: My ghost peaks appear randomly. What could be the cause?
Random or sporadic ghost peaks can be particularly challenging to diagnose. Potential causes include:
-
Air bubbles in the pump or fluid lines.[3]
-
Inconsistent pump performance leading to pressure fluctuations.[3]
-
Leachables from disposable items like vial caps or plastic well plates.[2][12]
-
Contamination from laboratory air , such as phthalates or siloxanes, which can enter uncovered solvent reservoirs.[11][13]
Troubleshooting Guides
Guide 1: Identifying the Source of the Ghost Peak
This guide provides a logical workflow to systematically isolate the origin of a ghost peak.
Caption: Workflow for troubleshooting the source of ghost peaks.
Guide 2: Resolving Sample Carryover
Carryover occurs when analyte from a previous injection remains in the system and appears in subsequent runs. This is common for "sticky" compounds or after injecting highly concentrated samples.
Step-by-Step Mitigation:
-
Optimize Autosampler Wash: This is the most critical step.
-
Increase the volume and/or number of needle wash cycles.
-
Use a stronger wash solvent than the mobile phase. A good starting point is a mixture that is known to readily dissolve Bisphenol AF, such as a high percentage of acetonitrile or isopropanol.[14][15] Ensure the wash solvent is miscible with the mobile phase.
-
Some systems allow for both an internal and external needle wash; ensure both are active and optimized.
-
-
Modify the Analytical Gradient:
-
Incorporate a high-organic "wash" step at the end of your gradient (e.g., ramp to 95-100% organic solvent and hold for several column volumes) to elute strongly retained compounds.[14]
-
Ensure the column is properly re-equilibrated to initial conditions before the next injection.
-
-
Check for Physical Traps:
-
Inspect all tubing connections, especially between the autosampler, column, and mass spectrometer. Poorly seated fittings can create dead volumes where sample can be trapped.
-
Examine the injector rotor seal and stator for scratches or wear, as these can be significant sources of carryover.[8] Consider replacement if they appear worn.
-
-
Injection Strategy:
-
If possible, avoid analyzing very low concentration samples immediately after high concentration ones. Arrange the sequence in ascending order of concentration where feasible.[15]
-
Guide 3: Eliminating System Contamination
System contamination requires a methodical approach to cleaning. Bisphenol AF and related compounds are notorious environmental contaminants found in plastics and solvents.[6][7]
Step-by-Step Mitigation:
-
Mobile Phase Preparation:
-
Always use fresh, LC-MS grade solvents and additives from a reliable source.[12]
-
Use high-purity water (18.2 MΩ·cm), preferably from a system designed to minimize organic contaminants.[12]
-
Clean solvent reservoirs thoroughly with a sequence of solvents (e.g., water, methanol, acetonitrile) before filling with fresh mobile phase.[16] Avoid topping off old solvents.[11][17]
-
-
Sample Preparation:
-
Be mindful of contamination from sample preparation materials. Use glass or polypropylene labware instead of polycarbonate, which is a known source of bisphenols.
-
Filter samples if necessary, but be aware that some syringe filters can leach contaminants. Test a blank of your filtration process.
-
-
Systematic Component Cleaning: If fresh mobile phase does not solve the issue, clean the system components.
-
Isolate the LC: Disconnect the column and the mass spectrometer. Direct the flow from the LC to a waste container.[11]
-
Flush the System: Sequentially flush all LC lines (both mobile phase channels) with a series of solvents. A common, aggressive cleaning protocol involves flushing with:
-
LC-MS Grade Water
-
Isopropanol
-
Hexane (if compatible with system components)
-
Isopropanol
-
LC-MS Grade Water
-
Finally, equilibrate with your initial mobile phase.
-
-
Consult your instrument manufacturer's guidelines for recommended cleaning solutions.[18][19]
-
-
Column Cleaning:
-
If the contamination is isolated to the column, it can often be cleaned by flushing with a strong, compatible solvent.[11] For a reversed-phase C18 column, this could involve flushing with 100% acetonitrile or isopropanol. Always check the column manufacturer's instructions for pH and solvent limitations.
-
Data and Protocols
Table 1: Common LC-MS Background Contaminants
This table lists common background ions that can appear as ghost peaks. While not specific to Bisphenol AF, they are frequent interferences in LC-MS analysis.
| Mass (m/z) | Ionization Mode | Compound/Class | Common Source(s) |
| Multiple +44 Da | ESI+ | Polyethylene Glycol (PEG) | Surfactants, detergents, water purification systems, plasticware.[13] |
| 149, 279, 391 | ESI+ | Phthalates | Plasticizers from tubing, vial caps, gloves, lab air.[9][13] |
| Multiple +74 Da | ESI+ | Polydimethylsiloxane (PDMS) | Silicone from septa, pump oils, grease, lab air ("siloxanes").[11][13] |
| 102 | ESI+ | Triethylamine (TEA) | Common mobile phase additive; very persistent in LC systems.[20] |
Experimental Protocol: System Cleaning
Objective: To remove chemical contamination from the LC system fluid path.
Caution: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[11] Ensure all solvents used are miscible to avoid precipitation and system blockage. Consult your instrument manual for component compatibility.
Materials:
-
LC-MS Grade Water
-
LC-MS Grade Isopropanol (IPA)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
-
Freshly prepared mobile phases A and B
-
Clean, dedicated solvent reservoirs[16]
Procedure:
-
System Preparation:
-
Remove the analytical column and replace it with a union or a restrictor capillary.
-
Divert the LC flow to a waste container, ensuring it is disconnected from the mass spectrometer inlet.[11]
-
-
Initial Flush:
-
Place all solvent lines (A, B, C, D, etc.) into a reservoir of LC-MS grade water.
-
Purge the pumps for 5-10 minutes to remove any buffered mobile phases.
-
Flush the entire system with 100% water for 20 minutes at a moderate flow rate (e.g., 0.5 mL/min).
-
-
Organic Solvent Flush:
-
Transfer all solvent lines to a reservoir of 100% IPA.
-
Flush the system for at least 30 minutes. IPA is effective at removing a wide range of contaminants.
-
-
Intermediate Flush:
-
Transfer all solvent lines to a reservoir of 100% MeOH.
-
Flush the system for 20 minutes.
-
-
Final Flush & Equilibration:
-
Transfer solvent lines to their respective fresh mobile phase reservoirs (e.g., Line A to Mobile Phase A, Line B to Mobile Phase B).
-
Purge the pumps for 10 minutes.
-
Set the mobile phase composition to your method's initial conditions and allow the system to equilibrate until the pressure is stable.
-
-
Verification:
-
Run several blank injections using your analytical method (without the column) to confirm the ghost peaks have been eliminated from the system hardware.
-
If the system is clean, reinstall the column and re-evaluate. If the peak returns, the column is the source of contamination.
-
Visualizations
Caption: Potential sources of contamination in an LC-MS/MS system.
References
- 1. wyatt.com [wyatt.com]
- 2. jk-sci.com [jk-sci.com]
- 3. academicstrive.com [academicstrive.com]
- 4. uhplcs.com [uhplcs.com]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mendelnet.cz [mendelnet.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. hplc.eu [hplc.eu]
- 11. help.waters.com [help.waters.com]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. providiongroup.com [providiongroup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 17. halocolumns.com [halocolumns.com]
- 18. How should the LC-MS system be maintained for optimal performance? [shop.biocrates.com]
- 19. scribd.com [scribd.com]
- 20. cigs.unimo.it [cigs.unimo.it]
Mitigation of side reactions in the synthesis of Bisphenol AF
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the mitigation of side reactions during the synthesis of Bisphenol AF (BPAF).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Bisphenol AF, which is typically produced through the acid-catalyzed condensation of hexafluoroacetone (HFA) with phenol.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Bisphenol AF | 1. Suboptimal Reaction Temperature: Incorrect temperature can slow down the reaction rate or favor side reactions. 2. Catalyst Inactivity: The acid catalyst may be deactivated or used in insufficient amounts. 3. Poor Reactant Molar Ratio: An incorrect ratio of phenol to hexafluoroacetone can lead to incomplete conversion. 4. Presence of Water: Water can inhibit the reaction.[1] | 1. Optimize Temperature: Maintain the reaction temperature within the optimal range (typically 50-100°C, depending on the catalyst).[2] 2. Catalyst Selection & Loading: Use a highly active and reusable catalyst like a promoted ion-exchange resin.[3][4] Ensure appropriate catalyst loading. 3. Adjust Molar Ratio: Use a significant excess of phenol to HFA (e.g., ratios from 3:1 to 30:1) to drive the reaction towards the product.[1] 4. Ensure Anhydrous Conditions: Use anhydrous reactants and consider methods like azeotropic distillation to remove water formed during the reaction.[1][5] |
| Low Purity / Presence of Isomers (e.g., o,p'-BPAF) | 1. High Reaction Temperature: Higher temperatures can promote the formation of undesired isomers. 2. Inadequate Catalyst Selectivity: Some acid catalysts may have low selectivity for the desired p,p'-isomer. 3. Insufficient Reaction Time: May lead to a mixture of intermediates and products. | 1. Lower Reaction Temperature: Reducing the temperature can improve selectivity towards the p,p'-isomer.[6] 2. Use Selective Catalysts: Employ catalysts known for high para-selectivity, such as certain zeolites or modified ion-exchange resins.[5] 3. Optimize Reaction Time: Monitor the reaction progress to determine the optimal time for maximizing product yield while minimizing byproduct formation. |
| Formation of Colored Impurities / Tar | 1. Oxidation: Phenolic compounds are susceptible to oxidation, especially at elevated temperatures or in the presence of air. 2. Strong Acid Catalyst: Highly corrosive mineral acids can cause degradation of reactants and products. 3. High Temperature: Can lead to thermal degradation and polymerization side reactions. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Use Solid Acid Catalysts: Replace strong mineral acids (like H₂SO₄ or HCl) with solid acid catalysts (e.g., sulfonic acid resins), which are less corrosive and easier to separate.[3] 3. Control Temperature: Maintain strict temperature control to avoid overheating. |
| Difficulty in Product Isolation and Purification | 1. Occlusion of Impurities: Impurities can become trapped within the product crystals during crystallization. 2. Formation of Adducts: Bisphenol AF can form adducts with phenol, complicating purification.[7] 3. Similar Solubility of Byproducts: Isomers and other byproducts may have similar solubility profiles to the desired product. | 1. Recrystallization: Perform multiple recrystallizations from a suitable solvent system (e.g., toluene, aqueous mixtures). 2. Adduct Breaking: After initial crystallization of the adduct, remove phenol through distillation or washing to yield the pure product.[7] 3. Fractional Crystallization: Utilize techniques like fractional melt crystallization in a falling film dynamic crystallizer for high-purity separation.[8] 4. Chromatography: For laboratory-scale purification, column chromatography can be effective in separating isomers and other impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Bisphenol AF synthesis?
A1: The primary side reactions include the formation of the undesired ortho,para'-isomer (o,p'-BPAF), and to a lesser extent, the ortho,ortho'-isomer. Other byproducts can arise from the self-condensation of phenol or HFA, or further reaction of the BPAF product to form higher molecular weight compounds (trimers and heavy products).[5] The formation of colored impurities due to oxidation is also common.
Q2: How does the choice of catalyst affect the reaction?
A2: The catalyst is crucial for both reaction rate and selectivity. Strong mineral acids like sulfuric or hydrochloric acid are effective but can be corrosive and lead to more byproducts.[3] Heterogeneous catalysts, such as sulfonic acid ion-exchange resins (e.g., Amberlyst-15) or zeolites, are often preferred.[5][9] They offer easier separation, reusability, and can provide higher selectivity for the desired p,p'-isomer.[3] Thiol-promoted catalysts can further enhance reaction rates and yields.[10]
Q3: What is the role of excess phenol in the synthesis?
A3: Using a significant molar excess of phenol serves two main purposes. First, according to Le Chatelier's principle, it drives the reaction equilibrium towards the formation of Bisphenol AF, thereby increasing the conversion of the limiting reactant, hexafluoroacetone. Second, the excess phenol acts as a solvent for the reaction, helping to maintain a homogeneous mixture.
Q4: Can water formed during the reaction impact the synthesis?
A4: Yes, the water produced during the condensation reaction can inhibit catalyst activity and potentially reverse the reaction, leading to lower yields.[1] It is crucial to remove this water as it forms. This can be achieved through methods like azeotropic distillation, often by adding a solvent like toluene which forms a low-boiling azeotrope with water.[5]
Q5: What is the best method for purifying crude Bisphenol AF?
A5: The optimal purification method depends on the scale and required purity. For industrial production, a common method involves forming a crystalline adduct of BPAF with phenol, separating the adduct crystals, and then removing the phenol.[7] For laboratory scale, recrystallization from an appropriate solvent is standard. For achieving very high purity, fractional melt crystallization is a highly effective, solvent-free technique that avoids thermal degradation associated with distillation.[8]
Experimental Protocol: Mitigated Synthesis of Bisphenol AF
This protocol describes a laboratory-scale synthesis using a solid acid catalyst to minimize corrosive side reactions and facilitate purification.
Materials:
-
Phenol (≥99%, anhydrous)
-
Hexafluoroacetone (HFA) gas or hydrate
-
Sulfonated ion-exchange resin (e.g., Amberlyst-15), dried
-
Toluene (anhydrous)
-
Nitrogen gas (high purity)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a Dean-Stark trap
-
Gas inlet adapter
-
Heating mantle with temperature control
-
Standard glassware for workup and recrystallization
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap. Ensure the entire apparatus is under a positive pressure of nitrogen.
-
Charging Reactants: To the flask, add the ion-exchange resin catalyst (approx. 5-10% by weight of total reactants). Add phenol (e.g., 5-10 molar equivalents) and toluene.
-
Reaction Initiation: Begin stirring and heat the mixture to reflux (approx. 110°C for toluene). Once refluxing, slowly bubble hexafluoroacetone gas (1 molar equivalent) through the mixture via a gas inlet tube. Alternatively, if using HFA hydrate, add it portion-wise.
-
Water Removal: Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with toluene, dried, and stored for reuse.
-
Workup: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic residues, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: Recrystallize the crude solid product from a suitable solvent, such as a toluene/heptane mixture, to yield pure Bisphenol AF.
Visualization of Troubleshooting Logic
The following diagram illustrates the logical workflow for troubleshooting low purity in Bisphenol AF synthesis.
Caption: Troubleshooting workflow for low purity in BPAF synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2004048302A1 - Process for the preparation of bisphenols - Google Patents [patents.google.com]
- 6. diva-portal.org [diva-portal.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 10. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Control the Crosslinking Density of Bisphenol AF-Cured Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the crosslinking density of Bisphenol AF (BPAF)-cured polymers, particularly fluoroelastomers (FKM). Here, you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to inform your material formulation and processing.
Frequently Asked Questions (FAQs)
Q1: What are the key components in a BPAF cure system and what are their primary roles?
A1: A typical BPAF cure system for fluoroelastomers consists of three main components:
-
Bisphenol AF (BPAF): This is the crosslinking agent. The concentration of BPAF in the formulation is the primary determinant of the final crosslink density.[1]
-
Accelerator ('Onium' Salt): An accelerator, typically a phosphonium salt like benzyltriphenylphosphonium chloride (BTPPC), is used to control the rate of the crosslinking reaction.[1] The ratio of the accelerator to the BPAF crosslinker influences the speed of the cure.
-
Metal Oxides: Metal oxides, such as magnesium oxide (MgO) and calcium hydroxide (Ca(OH)₂), act as acid acceptors and are essential for the curing process. They participate in the dehydrofluorination of the polymer backbone, which creates sites for crosslinking, and neutralize acidic byproducts like hydrogen fluoride (HF).[2]
Q2: How does increasing the BPAF concentration affect the final polymer properties?
A2: Increasing the amount of BPAF generally leads to a higher crosslink density. This typically results in:
-
Increased hardness and modulus.[3]
-
Improved compression set resistance.[1]
-
Decreased elongation at break.
Q3: What is the role of post-curing, and is it always necessary?
A3: Post-curing is a secondary heating stage performed in an oven after the initial molding and curing under pressure.[4][5] It is crucial for completing the crosslinking reactions and removing volatile byproducts.[5] For demanding applications, a post-cure of 2 to 24 hours at temperatures between 200-232°C is common to optimize physical properties like tensile strength and compression set.[4][5]
Q4: Can I use MgO and Ca(OH)₂ interchangeably?
A4: While both are used as acid acceptors, they can have different effects on the cure rate and final properties. Magnesium oxide is often a more effective cure activator than calcium hydroxide, leading to a shorter induction time.[2] The choice and ratio of these metal oxides can be adjusted to balance cure speed and the stability of the final polymer network.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| Low Modulus or Hardness | Insufficient crosslinking density. | - Increase the concentration of Bisphenol AF in the formulation. - Ensure an adequate post-cure time and temperature to complete the crosslinking reaction.[4][5] - Verify the correct type and amount of metal oxides are used, as they are essential for the cure reaction.[2] |
| High Compression Set | Low crosslink density or incomplete curing. | - Increase the crosslink density by raising the BPAF concentration.[1] - Implement or optimize the post-curing process (e.g., increase time or temperature).[1][4] - Consider using a higher molecular weight polymer, which can improve compression set resistance.[1] |
| Material is Brittle | Excessively high crosslinking density. | - Reduce the concentration of Bisphenol AF. - Decrease the post-curing time or temperature. |
| Fissuring or Bubbles in Large Parts | Trapped volatile byproducts from the curing reaction (e.g., water vapor). | - Add a water scavenger like calcium oxide (CaO) to the formulation to absorb the water produced during the bisphenol cure.[1] - Slow the cure rate by reducing the amount of accelerator.[1] |
| Poor Stability in Hot Water or Steam | The BPAF cure system is known to have some instability in deionized water at temperatures of 225°C and above.[3][6] | - For applications requiring high resistance to hot water or steam, consider alternative cure systems such as peroxide curing. |
Quantitative Data on Formulation Effects
The following tables summarize the impact of key formulation variables on the properties of BPAF-cured fluoroelastomers. The values presented are illustrative and can vary based on the specific grade of FKM and other additives.
Table 1: Effect of Metal Oxide Type and Concentration on Physical Properties
| Formulation ID | MgO (phr) | Ca(OH)₂ (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Compression Set (%) (70h @ 200°C) |
| FKM-1 | 9 | 0 | >19 | 250 | 75 | Lower |
| FKM-2 | 0 | 6 | <18 | 280 | 73 | Higher |
| FKM-3 | 3 | 6 | 18.5 | 270 | 74 | Intermediate |
Data adapted from a study on Viton™ AL-600 with 2.5 phr BPAF-BTPP+ salt and 30 phr N990 carbon black.[2] Higher tensile strength and lower compression set generally indicate a more stable and higher density crosslinked network.[2]
Experimental Protocols
Protocol 1: Compounding, Curing, and Post-Curing of BPAF-Cured FKM
This protocol outlines the standard procedure for preparing test samples of BPAF-cured FKM.
1. Compounding:
- On a two-roll mill, soften the FKM base polymer.
- Add the metal oxides (e.g., MgO and Ca(OH)₂) and any fillers (e.g., carbon black) and mix until a homogenous blend is achieved.
- Finally, add the BPAF and the 'onium' salt accelerator, ensuring minimal heat buildup to prevent scorching (premature curing). Mix until fully dispersed.
2. Curing (Compression Molding):
- Preheat the compression mold to the desired temperature (typically 170-180°C).
- Place a pre-weighed amount of the compounded FKM into the mold cavity.
- Close the press and apply a pressure of approximately 10-20 MPa.
- Cure for the specified time, which is often determined by a moving die rheometer (MDR) to reach 90% of the maximum torque (t'c90). A typical time is 10-20 minutes.
3. Post-Curing:
- Carefully demold the cured FKM parts.
- Place the parts in a programmable oven with good air circulation.
- Ramp the temperature to the post-cure temperature (e.g., 230°C) over 1-2 hours.
- Hold at the post-cure temperature for the desired duration (e.g., 8-24 hours).[4][5]
- Allow the oven to cool down slowly to room temperature before removing the parts.
Protocol 2: Determination of Crosslink Density by Swelling Test
This method uses the principle that a crosslinked polymer will swell rather than dissolve in a suitable solvent. The degree of swelling is inversely proportional to the crosslink density.
1. Sample Preparation:
- Cut a small piece (approximately 0.2 g) of the cured FKM sample.
- Record the initial dry weight of the sample (W_d).
2. Swelling Procedure:
- Place the sample in a sealed vial containing an excess of a suitable solvent (e.g., methyl ethyl ketone (MEK) or acetone for FKM).
- Allow the sample to swell at a constant temperature (e.g., room temperature) until equilibrium is reached. This can take 24 to 72 hours.[7]
- Remove the swollen sample from the solvent, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh it to get the swollen weight (W_s).
3. Calculation:
- Calculate the equilibrium volume swelling ratio (Q) using the weights and densities of the polymer and solvent.
- Use the Flory-Rehner equation to calculate the molecular weight between crosslinks (Mc), which is inversely related to the crosslink density (ν).
Protocol 3: Determination of Crosslink Density by Dynamic Mechanical Analysis (DMA)
DMA measures the viscoelastic properties of a material, including the storage modulus (E'). In the rubbery plateau region (well above the glass transition temperature, Tg), the storage modulus is directly proportional to the crosslink density.[8]
1. Sample Preparation:
- Prepare a rectangular sample of the cured FKM with precise dimensions (e.g., as per ASTM D5026).
2. DMA Measurement:
- Mount the sample in the DMA instrument using a tensile or single/dual cantilever clamp.
- Perform a temperature sweep from below the Tg to well into the rubbery plateau (e.g., -50°C to 250°C) at a constant heating rate (e.g., 3°C/min) and a fixed frequency (e.g., 1 Hz).
3. Calculation:
- Identify the rubbery plateau region on the storage modulus (E') versus temperature graph. This is the relatively flat region after the sharp drop at the glass transition.
- Select a temperature (T) in Kelvin within this plateau and record the corresponding storage modulus (E').
- Calculate the crosslink density (ν) using the theory of rubber elasticity:
Visualizations
Caption: Relationship between formulation/process inputs and polymer properties.
Caption: Experimental workflow for determining crosslink density via swelling test.
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 3. sealseastern.com [sealseastern.com]
- 4. eagleelastomer.com [eagleelastomer.com]
- 5. rubberworld.com [rubberworld.com]
- 6. sealseastern.com [sealseastern.com]
- 7. youtube.com [youtube.com]
- 8. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]
Technical Support Center: Addressing Thermal Degradation in Bisphenol AF-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bisphenol AF (BPAF)-based polymers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on thermal degradation phenomena.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for BPAF-based polymers?
A1: Based on analogous studies with Bisphenol A (BPA)-based polymers and fluorinated polymers, the primary thermal degradation pathways for BPAF-based polymers are believed to be:
-
Chain Scission: The polymer backbone breaks at its weakest points. In BPAF-based polycarbonates, this can occur at the carbonate linkage and the isopropylidene linkage. The hexafluoroisopropylidene group in BPAF is a point of interest for scission.[1][2]
-
Hydrolysis/Alcoholysis: The presence of water or alcohol at elevated temperatures can lead to the cleavage of ester or carbonate linkages within the polymer chain.[1][2]
-
Side Group Elimination: The -CF3 groups on the hexafluoroisopropylidene bridge may be susceptible to elimination reactions at high temperatures, potentially forming volatile fluorinated compounds. The thermal degradation of fluoropolymers is known to produce compounds like carbonyl fluoride and trifluoroacetic acid.
Q2: How does the thermal stability of BPAF-based polymers compare to BPA-based polymers?
A2: The incorporation of the hexafluoroisopropylidene (6F) group in BPAF generally enhances the thermal stability of polymers compared to their BPA-based counterparts. This is attributed to the strong C-F bonds and the bulky nature of the -CF3 groups, which can increase the rigidity of the polymer chain and hinder bond rotation.
Q3: What are the expected initial decomposition temperatures for BPAF-based polymers?
A3: The initial decomposition temperature (often reported as Td5%, the temperature at which 5% weight loss occurs) for BPAF-based polymers is typically high, often exceeding 400°C in an inert atmosphere. However, the exact temperature depends on the specific polymer type (e.g., polycarbonate, polyester, polyimide), its molecular weight, and the surrounding atmosphere. For instance, some fluorinated polyimides exhibit decomposition temperatures above 500°C.
Q4: What are common stabilizers used to mitigate thermal degradation in BPAF-based polymers?
A4: To enhance thermal stability, antioxidants are commonly used. These can be categorized as:
-
Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are effective at intercepting radical species that propagate degradation.[3]
-
Secondary Antioxidants (Peroxide Decomposers): Organophosphites and thioesters are used to decompose hydroperoxides, which are key intermediates in oxidative degradation.[3]
A combination of primary and secondary antioxidants often provides synergistic protection.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during thermal analysis of BPAF-based polymers.
Issue 1: Unexpectedly low decomposition temperature in Thermogravimetric Analysis (TGA).
-
Question: My BPAF-based polymer is degrading at a much lower temperature than expected in the TGA. What could be the cause?
-
Possible Causes & Solutions:
-
Residual Solvents or Monomers: Small molecules trapped in the polymer matrix will volatilize at lower temperatures, appearing as an initial weight loss. Solution: Ensure your polymer is thoroughly dried under vacuum at an appropriate temperature before TGA analysis. A slow heating rate in the initial phase of the TGA can sometimes help to separate solvent loss from polymer degradation.
-
Hydrolytic Degradation: If the polymer was exposed to moisture, hydrolysis of ester or carbonate linkages may have occurred, leading to lower molecular weight chains that degrade more easily. Solution: Store polymers in a desiccator. Consider the processing history of the material and its potential exposure to humid conditions.
-
Presence of Catalysts or Impurities: Residual polymerization catalysts or other impurities can sometimes catalyze degradation reactions. Solution: Review the synthesis and purification steps to ensure all catalysts and impurities have been removed.
-
Oxidative Degradation: If the TGA is run in an air or oxygen-containing atmosphere, oxidative degradation will occur at lower temperatures compared to an inert atmosphere like nitrogen.[1] Solution: For inherent thermal stability assessment, always run TGA under a nitrogen or argon atmosphere. If oxidative stability is being studied, be aware that degradation will initiate earlier.
-
Issue 2: Multiple transitions observed in Differential Scanning Calorimetry (DSC).
-
Question: My DSC curve for a BPAF-based copolymer shows two glass transitions (Tg). What does this indicate?
-
Possible Causes & Solutions:
-
Phase Separation: In copolymers or polymer blends, the presence of two distinct Tgs is a strong indicator of phase separation. This means the different polymer components are not miscible and have formed separate domains, each exhibiting its own glass transition. Solution: This is a morphological feature of your material. Techniques like atomic force microscopy (AFM) or transmission electron microscopy (TEM) can be used to visualize the phase-separated morphology.
-
Contamination: The sample may be contaminated with another polymer. Solution: Carefully review your sample handling procedures. If contamination is suspected, re-precipitate and dry your polymer. Running a DSC on the suspected contaminant can help confirm its presence.
-
Issue 3: Discoloration of the polymer upon heating.
-
Question: My BPAF-based polymer turns yellow or brown when I heat it for processing. Why is this happening and how can I prevent it?
-
Possible Causes & Solutions:
-
Oxidative Degradation: Heating in the presence of oxygen can lead to the formation of chromophores (colored chemical groups) as a result of oxidation. Solution: Process the polymer under a nitrogen or argon atmosphere to minimize oxidation. The addition of antioxidants, particularly a combination of phenolic and phosphite stabilizers, can significantly reduce discoloration.[3][4]
-
Thermal Degradation: Even in the absence of oxygen, high processing temperatures can cause thermal degradation, leading to the formation of conjugated systems that absorb visible light and appear colored. Solution: Determine the optimal processing temperature window by performing TGA to understand the onset of thermal degradation. Process at the lowest temperature that allows for adequate flow and shaping.
-
Data Presentation
Table 1: Thermal Properties of Various Bisphenol AF-Based Polymers
| Polymer Type | Tg (°C) | Td5% (°C, N2) | Char Yield at 700°C (N2, %) | Reference |
| BPAF-based Polyarylate | 210 - 230 | ~480 | ~50 | [5] |
| BPAF-based Polyimide | > 250 | > 500 | > 60 | |
| BPAF-based Poly(arylene ether nitrile) | ~260 | > 500 | > 70 |
Note: These are typical values and can vary based on molecular weight, copolymer composition, and analytical conditions.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation:
-
Ensure the polymer sample is completely dry by placing it in a vacuum oven at a temperature below its Tg for several hours.
-
Weigh 5-10 mg of the dried polymer into a clean TGA crucible (ceramic or platinum).
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA instrument.
-
Purge the furnace with the desired gas (typically nitrogen for thermal stability or air for oxidative stability) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.
-
-
Thermal Method:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature that is beyond the complete decomposition of the polymer (e.g., 800°C).
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset of decomposition and the Td5% (temperature at 5% weight loss).
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatiles during the experiment.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Start the flow of the purge gas (typically nitrogen).
-
-
Thermal Method (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from a low temperature (e.g., 25°C) to a temperature well above its expected Tg and any melting transitions at a controlled rate (e.g., 10°C/min). This step is to erase the thermal history of the sample.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to the starting temperature.
-
Second Heat: Heat the sample again at the same rate as the first heating scan. The glass transition and melting phenomena are typically analyzed from this second heating scan.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The glass transition (Tg) is observed as a step change in the baseline.
-
Melting transitions (Tm) appear as endothermic peaks, and crystallization transitions (Tc) appear as exothermic peaks.
-
Visualizations
Caption: Key pathways in BPAF-polymer thermal degradation.
Caption: Troubleshooting workflow for low TGA decomposition temperatures.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. masterbatchmanufacturer.com [masterbatchmanufacturer.com]
- 4. pqri.org [pqri.org]
- 5. Mechanistic and Kinetic Insights into the Interfacial Polymerization of Fluorine-Containing Polyarylate [mdpi.com]
Technical Support Center: Overcoming Processability Challenges of High Molecular Weight Bisphenol AF Polyimides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the processability challenges associated with high molecular weight Bisphenol AF (BPAF) polyimides.
Troubleshooting Guide
This guide is designed to help you overcome specific issues encountered during your experiments with high molecular weight BPAF polyimides.
Issue 1: Poor Solubility of BPAF Polyimide in Organic Solvents
-
Question: My synthesized high molecular weight BPAF polyimide does not dissolve well in common organic solvents like NMP, DMF, or DMAc, hindering solution-based processing. What can I do to improve its solubility?
-
Answer: Poor solubility is a common issue with rigid aromatic polyimides.[1] Several strategies can be employed to enhance the solubility of your BPAF polyimide:
-
Structural Modification:
-
Incorporate Flexible Linkages: Introduce flexible ether or siloxane linkages into the polymer backbone. This disrupts chain packing and increases solubility.
-
Introduce Bulky Side Groups: Attaching bulky side groups, such as tert-butyl or naphthalene groups, to the polymer chain can prevent close packing and improve solubility.[2][3]
-
Copolymerization: Synthesize a copolymer by introducing a more soluble comonomer. For instance, copolymerizing with a diamine or dianhydride containing flexible linkages can significantly enhance solubility.[1]
-
-
Solvent Selection and Dissolution Conditions:
-
Synthesis Route Modification:
-
One-Step High-Temperature Polycondensation: This method, often carried out in a high-boiling solvent like NMP with a catalyst such as isoquinoline, can sometimes yield more soluble polyimides compared to the two-step method.[5]
-
-
Issue 2: High Melt Viscosity Preventing Melt Processing
-
Question: The melt viscosity of my high molecular weight BPAF polyimide is too high, making it impossible to process using techniques like resin transfer molding (RTM) or compression molding. How can I reduce the melt viscosity?
-
Answer: High melt viscosity is a significant barrier to the melt processing of high molecular weight polyimides. The following approaches can help lower the viscosity:
-
Blending with Reactive Diluents:
-
Molecular Weight Control:
-
Structural Modification:
-
Introduce Flexible Segments: Incorporating flexible segments such as siloxanes into the polyimide backbone can lower the melt viscosity.[8] However, this might slightly compromise the thermal resistance.[8]
-
Use of Asymmetric Monomers: Employing asymmetric dianhydrides like 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA) can lead to resins with very low melt viscosities suitable for RTM.[7]
-
-
Formulation with Thermoplastics:
-
Blending with certain thermoplastics can reduce viscosity. However, miscibility and the effect on final properties must be carefully evaluated.
-
-
Issue 3: Brittleness and Poor Mechanical Toughness of Cured BPAF Polyimide Films/Parts
-
Question: The processed BPAF polyimide films or molded parts are very brittle and fracture easily. How can I improve their toughness?
-
Answer: Brittleness is a common drawback of highly crosslinked, rigid polymers.[9] Several toughening strategies can be implemented:
-
Incorporate Toughening Agents:
-
Rubber Modification: The addition of a second phase of rubbery particles, such as core-shell rubber (CSR) nanoparticles or carboxyl-terminated butadiene-acrylonitrile (CTBN), is a well-established method to improve fracture toughness.[9][10][11] These particles can induce matrix shear banding and bridge cracks.[9][12]
-
Thermoplastic Toughening: Blending with high-performance thermoplastics can enhance toughness. The thermoplastic can form a separate phase that hinders crack propagation.
-
Nanoparticle Reinforcement: Incorporating nanoparticles like silica, clay, or graphene can improve toughness, but proper dispersion is crucial.[9][11]
-
-
Formation of Interpenetrating Polymer Networks (IPNs):
-
Creating an IPN by synthesizing or crosslinking a second polymer network in the presence of the polyimide network can significantly enhance toughness without sacrificing other properties.[1]
-
-
Structural Modification:
-
Introduction of Flexible Segments: As with improving solubility and reducing viscosity, incorporating flexible segments into the polymer backbone can enhance toughness.
-
Hyperbranched Polymers: Blending with hyperbranched polymers can improve mechanical properties due to their unique molecular architecture.[11][13]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical molecular weight range considered "high" for BPAF polyimides where processability becomes a significant issue?
-
A1: While the exact range can vary depending on the specific chemical structure, processability issues often become prominent when the number-average molecular weight (Mn) exceeds 3.6 × 10^4 g/mol . Polyimides with molecular weights in the range of several hundred thousand to even millions (e.g., 4500 kDa) are considered very high and present significant processing challenges.[14]
-
-
Q2: Can I use a single strategy to simultaneously improve solubility, reduce melt viscosity, and increase toughness?
-
A2: Yes, some strategies can address multiple issues. For instance, the incorporation of flexible segments (e.g., siloxanes) into the polymer backbone can simultaneously improve solubility, reduce melt viscosity, and enhance toughness.[8] Similarly, copolymerization with a carefully selected comonomer can also achieve a good balance of these properties.
-
-
Q3: How do I choose the right reactive diluent for my BPAF polyimide system?
-
A3: The ideal reactive diluent should have a low melt viscosity, be miscible with the polyimide resin, and possess reactive groups that can co-cure with the polyimide at the desired processing temperature. Phenylethynyl-terminated imide oligomers are often used as reactive diluents for high-temperature polyimides.[6]
-
-
Q4: What are the trade-offs when modifying the structure of BPAF polyimides to improve processability?
-
A4: The primary trade-off is often a reduction in thermal stability. Introducing flexible segments to improve processability can lower the glass transition temperature (Tg) and the decomposition temperature of the polyimide.[8] Similarly, while toughening agents can improve fracture resistance, they might slightly decrease the modulus and tensile strength.[11]
-
-
Q5: Are there any specific safety precautions I should take when working with the solvents and reagents for BPAF polyimide synthesis and modification?
-
A5: Yes, always work in a well-ventilated fume hood. The aprotic polar solvents commonly used (NMP, DMF, DMAc) have known health risks. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Data Presentation
Table 1: Effect of Reactive Diluent Blending on Melt Viscosity of a Thermosetting Polyimide Resin
| Resin Composition (Matrix/Diluent Weight Ratio) | Minimum Melt Viscosity (Pa·s) | Temperature at Minimum Viscosity (°C) | Processing Window (Temperature range for viscosity < 100 Pa·s) (°C) |
| TMR-50 (Neat Resin) | > 1.0 x 10^4 | - | - |
| TMR-50/RDm-b (50/50) | 3.8 | 358 | 293 - 380 |
| TMR-50/RDm-c (50/50) | Not specified, but lower than neat | - | 335 - 380 |
| TMR-50/RDm-d (50/50) | 86.1 | 360 | 363 - 380 |
| TMR-50/RDm-a (80/20) | 1.0 x 10^4 | 365 | - |
| TMR-50/RDm-a (40/60) | 10 | 360 | 320 - 380 |
Data adapted from a study on thermosetting polyimide matrix resins.[6] TMR and RDm refer to the thermosetting matrix resin and reactive diluent, respectively.
Table 2: Solubility of a Modified Bisphenol A-type Polyimide Precursor (BAFPAE) in Various Solvents
| Solvent | Solubility at Room Temperature | Maximum Achieved Solid Content (wt%) |
| N-methyl-2-pyrrolidone (NMP) | Good | > 80 |
| N,N-dimethylformamide (DMF) | Good | > 80 |
| Dimethyl sulfoxide (DMSO) | Good | Not Specified |
| Tetrahydrofuran (THF) | Good | > 80 |
| Methanol | Insoluble | - |
| Ethanol | Insoluble | - |
| Petroleum Ether | Insoluble | - |
Data based on a study of a soluble photosensitive polyimide precursor.[1] The study notes that heating (<50 °C), mechanical stirring, or ultrasonic treatment can enhance dissolution efficiency.[1]
Experimental Protocols
Protocol 1: Synthesis of a Soluble BPAF-type Poly(amic acid) Precursor
-
Materials: Bisphenol A dianhydride (BPADA), 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (HFBAPP), N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
In a three-necked round-bottom flask equipped with an argon inlet and a magnetic stirrer, dissolve equimolar amounts of BPADA and HFBAPP in NMP (to achieve a desired solids concentration, e.g., 20 wt%).
-
Stir the solution at room temperature for 4 hours under a continuous argon flow.
-
Increase the temperature to 50 °C and continue stirring for another 4 hours to ensure the formation of the poly(amic acid) (PAA) solution.
-
The resulting PAA solution can be stored in a refrigerator before further use (e.g., imidization or film casting).
-
This is a generalized procedure based on a published synthesis.[1] Exact quantities and reaction times may need to be optimized for specific molecular weight targets.
Protocol 2: Thermal Imidization of Poly(amic acid) to Polyimide
-
Materials: Poly(amic acid) solution, substrate for film casting (e.g., glass plate).
-
Procedure:
-
Cast the PAA solution onto a clean substrate to form a uniform film.
-
Place the cast film in a programmable furnace under a continuous argon or nitrogen flow.
-
Heat the sample to 100 °C at a rate of 5 °C/min to slowly remove the solvent.
-
Implement a controlled temperature ramp (e.g., 0.5 °C/min) to the target imidization temperature (e.g., 200-240 °C).[1]
-
Hold the sample at the target temperature for 2 hours to ensure complete imidization.[1]
-
Allow the furnace to cool passively to room temperature before retrieving the polyimide film.
-
Protocol 3: Melt Viscosity Measurement using a Rheometer
-
Equipment: Rotational rheometer with parallel plate geometry.
-
Sample Preparation: Prepare a disk-shaped sample of the B-staged (partially cured) polyimide resin.
-
Procedure:
-
Place the sample between the parallel plates of the rheometer.
-
Heat the sample through a defined temperature range (e.g., 250 °C to 400 °C) at a controlled heating rate.
-
Apply a constant shear rate or frequency and measure the complex viscosity as a function of temperature.
-
The minimum melt viscosity and the temperature at which it occurs can be determined from the resulting viscosity-temperature curve.
-
Visualizations
Caption: Experimental workflow for overcoming BPAF polyimide processability issues.
Caption: Troubleshooting decision tree for BPAF polyimide processing.
References
- 1. Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 6. mdpi.com [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
- 9. ptc.tamu.edu [ptc.tamu.edu]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating Bisphenol AF (BPAF) from its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the chromatographic separation of Bisphenol AF (BPAF) from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of Bisphenol AF that require separation?
A1: Bisphenol AF (BPAF), or 4,4'-(hexafluoroisopropylidene)diphenol, is the primary para,para (p,p') isomer. During its synthesis, which is analogous to the synthesis of other bisphenols like BPA and BPF, positional isomers can be formed.[1][2] These are the ortho,para (o,p'-BPAF) and ortho,ortho (o,o'-BPAF) isomers, which differ in the attachment points of the hydroxyphenyl groups to the central carbon atom.
Q2: Why is the separation of BPAF isomers critical?
A2: The separation of isomers is crucial because even minor differences in molecular structure can lead to significant variations in physical, chemical, and biological properties.[3] Different isomers can exhibit distinct toxicological and pharmacological profiles, including varying levels of endocrine-disrupting activity.[2][4] For accurate risk assessment, drug development, and regulatory compliance, it is essential to isolate and quantify each isomer individually.[3][4]
Q3: Which chromatographic techniques are most effective for separating BPAF isomers?
A3: High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating bisphenol isomers.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, particularly for its high resolution and sensitivity, though it typically requires a derivatization step.[6][7][8] Supercritical Fluid Chromatography (SFC) is an emerging green alternative that offers fast and efficient separations, especially for complex isomeric mixtures.[9][10]
Q4: What type of HPLC column is recommended for BPAF isomer separation?
A4: A standard C18 column is a good starting point for reversed-phase separation of bisphenol isomers.[11][12] However, for enhanced selectivity between positional isomers, a stationary phase that offers alternative interactions is often beneficial. Phenyl-based columns (e.g., Phenyl-Hexyl) can improve resolution through π-π interactions with the aromatic rings of the BPAF isomers.[5][13][14]
Q5: Is derivatization necessary for the GC-MS analysis of BPAF?
A5: Yes, derivatization is highly recommended for GC-MS analysis of BPAF and other bisphenols.[15] The phenolic hydroxyl groups in BPAF make it polar and not very volatile.[6][8] Derivatization, typically silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH groups into less polar and more volatile trimethylsilyl ethers.[6][8][16] This process significantly improves peak shape, thermal stability, and sensitivity during GC analysis.[6][15]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My BPAF isomers are not separating and are co-eluting in my HPLC run.
-
Possible Cause 1: Suboptimal Mobile Phase Composition. The solvent strength or selectivity of your mobile phase may be insufficient to resolve the isomers.
-
Solution: Systematically adjust the mobile phase.[17]
-
Modify Solvent Ratio: Change the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[17]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one does not provide adequate separation, try the other.[17]
-
Adjust pH: For phenolic compounds like BPAF, the mobile phase pH can alter the ionization state and significantly impact retention. Adding a small amount of acid (e.g., 0.1% formic acid) can suppress ionization and improve peak shape.[11][17]
-
-
-
Possible Cause 2: Inappropriate Stationary Phase. The column chemistry may not be selective enough for the subtle structural differences between the isomers.
-
Possible Cause 3: Non-Optimal Temperature or Flow Rate.
Issue 2: The peaks for my BPAF isomers are showing significant tailing.
-
Possible Cause: Secondary Interactions. Peak tailing is often caused by unwanted interactions between the polar hydroxyl groups of the analytes and active sites (e.g., free silanols) on the silica-based stationary phase.[17]
-
Solution:
-
Use an End-Capped Column: Employ a modern, high-quality, end-capped column to minimize available silanol groups.[5]
-
Modify Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase can suppress the ionization of silanol groups, thereby reducing secondary interactions.[17][18]
-
Check for Column Contamination: Contaminants from previous injections can also cause peak tailing. Ensure your column is properly washed and regenerated.
-
-
Issue 3: My retention times are shifting between injections.
-
Possible Cause 1: Inconsistent Mobile Phase Preparation.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for every run. If using a buffer, confirm it is fully dissolved and within its effective pH range.[5]
-
-
Possible Cause 2: Fluctuations in Column Temperature.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis. Temperature fluctuations can significantly affect retention times.[5]
-
-
Possible Cause 3: Insufficient Column Equilibration.
-
Solution: Allow the column to equilibrate fully with the initial mobile phase conditions before injecting your sample. This is especially critical when running a gradient method.[5]
-
Issue 4: I am getting poor sensitivity and peak shape in my GC-MS analysis.
-
Possible Cause: Incomplete Derivatization. The derivatization reaction may not have gone to completion, leaving polar, underivatized BPAF molecules.
-
Solution: Optimize the derivatization procedure.[15] Ensure the correct ratio of sample to derivatizing agent (e.g., BSTFA) is used and that the reaction is allowed to proceed for the recommended time and at the optimal temperature (e.g., 70°C for 15-30 minutes).[8] Also, ensure your sample is completely dry, as water can inhibit the silylation reaction.[6]
-
Data Presentation
Table 1: Example HPLC Method Parameters for Bisphenol Separation
| Parameter | Setting | Reference |
|---|---|---|
| Column | Cogent Bidentate C18™ (2.1 x 50 mm, 2.2 µm) | [11] |
| Mobile Phase | 65:35 DI Water / Acetonitrile with 0.1% Formic Acid | [11] |
| Flow Rate | 0.2 mL/min | [11] |
| Detection | UV @ 275 nm | [11] |
| Injection Vol. | 2.0 µL |[11] |
Table 2: Example GC-MS Method Parameters for Bisphenol Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Column | HP-1MS or DB-5 (30 m x 0.25 mm, 0.25 µm) | [8][16] |
| Derivatization | BSTFA with 1% TMCS in Pyridine, heated at 70 °C | [8] |
| Carrier Gas | Helium | N/A |
| Injector Temp. | Optimized to prevent degradation (e.g., 250-280 °C) | [15] |
| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 300°C) | N/A |
| Detection | Mass Spectrometry (Scan or SIM mode) |[16] |
Table 3: Example SFC Method Parameters for Bisphenol Separation
| Parameter | Setting | Reference |
|---|---|---|
| Column | Ultimate XB-C18 (4.6 mm × 250 mm, 5 µm) | [9] |
| Mobile Phase | Supercritical CO₂ with Methanol (4%) as modifier | [9] |
| Flow Rate | 2.0 mL/min | [9] |
| Back Pressure | 10 MPa (1450 psi) | [9] |
| Temperature | 40 °C | [9] |
| Detection | UV @ 230 nm |[9] |
Experimental Protocols
Protocol 1: General Sample Preparation for Chromatographic Analysis
-
Weighing: Accurately weigh a known amount of the sample containing BPAF and its isomers.
-
Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., methanol or acetonitrile for HPLC).[11][17]
-
Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[17]
-
Dilution: Dilute the stock solution to a final concentration appropriate for the analytical instrument's sensitivity.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the chromatography system.[17]
Protocol 2: HPLC Method Development for BPAF Isomer Separation
-
Column Selection: Begin with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Initial Gradient: Run a broad scouting gradient to determine the approximate elution conditions (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 20 minutes).[17]
-
Method Optimization:
-
Based on the scouting run, develop an optimized gradient or isocratic method that focuses on the elution window of the BPAF isomers.
-
If co-elution occurs, systematically adjust parameters as described in the Troubleshooting Guide (change organic modifier, adjust temperature, switch to a phenyl column).
-
-
System Suitability: Once separation is achieved, inject a standard mixture multiple times to ensure retention times are stable and resolution is adequate (Rs > 1.5).
Protocol 3: GC-MS Analysis with Silylation Derivatization
-
Sample Preparation: Prepare the BPAF isomer sample in a suitable organic solvent and evaporate it to complete dryness under a gentle stream of nitrogen. This is critical as water interferes with the reaction.[6]
-
Derivatization: Add the derivatizing agent (e.g., 50-100 µL of BSTFA + 1% TMCS) and a catalyst if needed (e.g., pyridine).[8]
-
Reaction: Cap the vial tightly and heat it in a heating block or oven at 70°C for 15-30 minutes to ensure the reaction is complete.[8]
-
Analysis: After cooling, the sample can be diluted with a non-polar solvent like hexane and is ready for injection into the GC-MS system.
Visualizations
Caption: A workflow diagram illustrating the systematic steps for developing an HPLC separation method.
Caption: A logical flowchart for troubleshooting poor resolution between isomeric peaks in HPLC.
Caption: A diagram showing the relationship between Bisphenol AF and its common positional isomers.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Regioselective synthesis, isomerisation, in vitro oestrogenic activity, and copolymerisation of bisguaiacol F (BGF) isomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. researchgate.net [researchgate.net]
- 8. library.dphen1.com [library.dphen1.com]
- 9. A Novel Column-Switching Method Coupled with Supercritical Fluid Chromatography for Online Analysis of Bisphenol A Diglycidyl Ether and Its Derivatives in Canned Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 11. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 14. welch-us.com [welch-us.com]
- 15. benchchem.com [benchchem.com]
- 16. Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Separation of Bisphenol AF on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purifying 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting assistance and frequently asked questions (FAQs) for enhancing the purity of synthesized 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is off-white or yellowish. What are the likely impurities?
A1: The off-white or yellowish coloration in your product typically indicates the presence of unreacted starting materials or side products from the synthesis, which is commonly a Friedel-Crafts reaction between phenol and hexafluoroacetone. The most probable impurities include:
-
Unreacted Phenol: Phenol is a common starting material and can be carried through the workup.
-
Isomeric Byproducts: The Friedel-Crafts alkylation can lead to the formation of isomers, such as 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol (the ortho isomer) and di-substituted phenols.
-
Catalyst Residues: Depending on the catalyst used (e.g., AlCl₃, H₂SO₄), residual catalyst or its byproducts may be present.
-
Oxidation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.
Q2: I'm observing multiple spots on my TLC plate after synthesis. How can I identify the main product and the impurities?
A2: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring reaction progress and assessing purity. Here's a systematic approach to identifying your product and impurities:
-
Spotting: On a silica gel TLC plate, spot your crude reaction mixture, a standard of pure phenol (if available), and your purified product (if you have a preliminary sample).
-
Solvent System: A common solvent system for separating phenolic compounds is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.[1][2] A starting point could be a 9:1 mixture of toluene and acetone.[2]
-
Visualization: Visualize the spots under a UV lamp (254 nm). Phenolic compounds often quench fluorescence. You can also use a staining agent like potassium permanganate or an iodine chamber for better visualization.
-
Interpretation:
-
The major spot in your crude reaction mixture is likely your desired product, this compound.
-
A spot that matches the Rf value of the phenol standard is unreacted phenol.
-
Other spots likely correspond to isomeric byproducts or other impurities. The ortho isomer is generally less polar than the para isomer.
-
Q3: What is the most effective method for purifying crude this compound?
A3: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the preferred method for removing small amounts of impurities from a solid product. It is generally a simpler and more scalable technique than chromatography.
-
Column Chromatography: This method is highly effective for separating compounds with different polarities, making it ideal for removing isomeric impurities and other byproducts that are difficult to separate by recrystallization.
Q4: My attempt at recrystallization resulted in an oil forming instead of crystals. What should I do?
A4: "Oiling out" is a common problem during recrystallization. It occurs when the solute is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point. Here are some troubleshooting steps:
-
Use a lower boiling point solvent: If possible, choose a solvent with a lower boiling point.
-
Use a solvent pair: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. A common solvent pair for phenolic compounds is ethanol/water.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to provide a nucleation site.
-
Lower the crystallization temperature: Allow the solution to cool more slowly and to a lower temperature.
Purification Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.
Recommended Solvents: Toluene, or a mixture of a polar solvent like ethanol or acetone with a non-polar solvent like hexane.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot toluene. Add the solvent gradually until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Column Chromatography Protocol
This protocol is designed to separate the desired para-isomer from unreacted phenol and other isomeric byproducts.
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or toluene. A typical starting point is 5-10% ethyl acetate in hexane.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 5% ethyl acetate in hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial solvent mixture. The less polar compounds (like unreacted phenol and potentially some byproducts) will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will help to elute your desired product, which is more polar.
-
Fraction Collection: Collect the eluent in small fractions and monitor the composition of each fraction by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Typical Purity Levels Before and After Purification
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| Recrystallization | 85-95% | >98% | 70-90% |
| Column Chromatography | 70-90% | >99% | 50-80% |
Table 2: Recommended TLC Solvent Systems for Purity Analysis
| Solvent System (v/v) | Typical Rf of Product | Typical Rf of Phenol | Notes |
| Toluene:Acetone (9:1) | 0.4 - 0.5 | 0.6 - 0.7 | Good for initial screening.[2] |
| Hexane:Ethyl Acetate (7:3) | 0.3 - 0.4 | 0.5 - 0.6 | Provides good separation of isomers. |
| Dichloromethane:Methanol (98:2) | 0.5 - 0.6 | 0.7 - 0.8 | Useful for more polar impurities. |
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: Step-by-step experimental protocol for recrystallization.
References
Validation & Comparative
Comparative Analysis of Bisphenol AF and Bisphenol A as Polymer Monomers
A detailed comparison between Bisphenol AF (BPAF) and Bisphenol A (BPA) reveals significant differences in their performance as polymer monomers, particularly concerning the thermal, mechanical, and biological properties of the resulting polymers. This guide provides an objective analysis supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced distinctions between these two critical chemical building blocks.
Physicochemical and Polymer Properties
BPA has long been the foundational monomer for producing polycarbonate (PC), a versatile thermoplastic known for its unique combination of transparency, durability, high impact strength, and heat resistance.[1][2] These properties are intrinsically linked to the BPA structure.[1] Replacing BPA with an alternative, such as BPAF, results in a different material with a distinct property profile.[2]
The primary structural difference between BPAF and BPA lies in the replacement of the two methyl groups on the central carbon atom in BPA with trifluoromethyl (CF3) groups in BPAF. This substitution has profound effects on the resulting polymer's characteristics. Polymers derived from BPAF, such as fluorine-containing polyarylates (F-PAR), are often synthesized to enhance thermal stability, radiation resistance, and dielectric properties.[3]
| Property | Bisphenol A (BPA) Based Polymer (Polycarbonate) | Bisphenol AF (BPAF) Based Polymer (e.g., F-PAR) |
| Glass Transition Temp (Tg) | ~147-150°C[4][5] | Generally higher; can range from 169-180°C[6] |
| Thermal Decomposition (5% wt loss) | ~357-392°C (under air)[4] | Can be up to 350°C (in air)[6] |
| Mechanical Properties | High impact strength, toughness, and ductility[1][2][7] | Often exhibit good mechanical strength, forming robust films[6] |
| Optical Properties | High transparency[1][5] | Good optical properties, high transmittance[8] |
| Solubility | Soluble in various organic solvents[9] | Soluble in common solvents like chloroform, THF, DMF[6] |
Table 1: Comparison of typical properties for polymers derived from BPA and BPAF. Exact values can vary based on specific polymer type and synthesis conditions.
Biological Activity: A Focus on Estrogenicity
A significant area of research and concern for both BPA and its analogs is their endocrine-disrupting potential, specifically their estrogenic activity. Both BPA and BPAF are known to interact with estrogen receptors (ERα and ERβ), but they exhibit different potencies and effects.
Numerous in vitro studies have demonstrated that BPAF often exhibits significantly higher estrogenic activity than BPA.[10][11] One study found BPAF to be the most potent among several tested bisphenols, followed by others, with BPA having a lower relative potency.[10] Specifically, BPAF was found to be 9.2 times more potent than BPA in inducing ERα/ERE-mediated activity.[12] However, the estrogenic activity is cell-type and concentration-dependent.[13] While both can activate transcription via ERα and ERβ, BPAF has also been shown to antagonize ERβ activity in certain cell lines.[13]
| Compound | Relative Estrogenic Potency (vs. BPA) | Receptor Interaction |
| Bisphenol A (BPA) | Baseline (1x) | Agonist for ERα and ERβ[12][13] |
| Bisphenol AF (BPAF) | More potent than BPA (e.g., ~3-10x)[10][12] | Agonist for ERα; can act as an antagonist for ERβ in some contexts[11][13] |
Table 2: Comparative estrogenic activity of BPA and BPAF.
The interaction of these bisphenols with estrogen receptors can trigger downstream cellular signaling, impacting gene expression and cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these monomers. Below are summaries of standard protocols used to evaluate the properties presented.
Polymer Thermal Stability Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of polymers derived from BPA and BPAF.
Methodology: Thermogravimetric Analysis (TGA)
-
A small sample of the polymer (typically 5-10 mg) is placed into a TGA sample pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min or 20°C/min).[3][14]
-
The weight of the sample is continuously monitored as the temperature increases.
-
The resulting data is plotted as weight percent versus temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is used as a measure of thermal stability.[6][15]
Glass Transition Temperature Measurement (DSC)
Objective: To measure the glass transition temperature (Tg), a key indicator of a polymer's thermal properties and operational temperature range.
Methodology: Differential Scanning Calorimetry (DSC)
-
A small, weighed sample of the polymer is sealed in an aluminum pan. An empty, sealed pan is used as a reference.[16]
-
Both pans are placed in the DSC cell and the temperature is ramped up at a constant rate (e.g., 10°C/min).[16]
-
The DSC instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.[17]
-
A change in the heat capacity of the polymer appears as a step-like transition in the DSC curve. The midpoint of this transition is defined as the glass transition temperature (Tg).[17]
Estrogenic Activity Assessment (Cell Proliferation Assay)
Objective: To quantify the estrogen-like effects of BPA and BPAF by measuring their ability to stimulate the proliferation of estrogen-sensitive cells.
Methodology: MCF-7 Cell Proliferation Assay
-
Cell Culture: Human breast cancer cells (MCF-7), which are estrogen-receptor positive, are cultured in a standard growth medium.[18] For the assay, they are switched to a medium without phenol red and with charcoal-stripped serum to remove any estrogenic substances.[18]
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach for 24-72 hours.[12][19]
-
Treatment: The cells are then exposed to various concentrations of the test compounds (BPA, BPAF) or a positive control (e.g., 17β-estradiol) for a set period (e.g., 72 hours).[20] A solvent control (e.g., 0.1% DMSO) is also included.[12]
-
Proliferation Measurement: Cell proliferation is quantified using various methods, such as the MTT assay, which measures metabolic activity, or by measuring DNA incorporation of BrdU.[20]
-
Data Analysis: The response is plotted against the compound concentration to generate a dose-response curve, from which parameters like EC50 (the concentration that elicits a half-maximal response) can be calculated to compare potency.[20]
Conclusion
The choice between Bisphenol A and Bisphenol AF as a polymer monomer involves a trade-off between the physical properties of the resulting polymer and its biological activity. While BPAF can be used to synthesize polymers with enhanced thermal stability and specific optical or dielectric properties, it also demonstrates significantly higher estrogenic potency compared to BPA.[6][10] This makes BPAF-based materials potentially more hazardous from an endocrine-disrupting perspective. For researchers and professionals in drug development and material science, a thorough evaluation of these competing characteristics is essential for informed material selection, especially in applications with potential for human contact or environmental exposure.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. covestro.com [covestro.com]
- 3. Mechanistic and Kinetic Insights into the Interfacial Polymerization of Fluorine-Containing Polyarylate | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polycarbonate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bisphenol A - Wikipedia [en.wikipedia.org]
- 10. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Estrogenic Actions of Endocrine-Disrupting Chemicals Bisphenol A, Bisphenol AF, and Zearalenone through Estrogen Receptor α and β in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aidic.it [aidic.it]
- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 17. azom.com [azom.com]
- 18. Frontiers | Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models [frontiersin.org]
- 19. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. edepot.wur.nl [edepot.wur.nl]
Unveiling Bisphenol AF: A Guide to Validated Analytical Methods in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of Bisphenol AF (BPAF) in complex biological and environmental samples is critical for assessing exposure and understanding its potential health impacts. This guide provides a comprehensive comparison of validated analytical methods, offering insights into their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A (BPA), is increasingly used in the production of polymers, electronic components, and specialty plastics. Its potential for endocrine disruption and persistence in the environment necessitates sensitive and reliable analytical methods for its detection in intricate matrices such as food, water, and biological fluids. The primary analytical techniques employed for BPAF determination are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each with distinct advantages and considerations.
Comparative Analysis of Analytical Methods
The performance of an analytical method is paramount for generating reliable data. Key validation parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery are crucial for comparing the suitability of different methods for specific applications. The following table summarizes the performance of various validated methods for the determination of BPAF in diverse and complex matrices.
| Analytical Technique | Matrix | Sample Preparation | Derivatization | LOD | LOQ | Recovery (%) | Reference |
| LC-MS/MS | Food Composite | Not specified | None | - | 0.0017 - 3.1 ng/g | - | [1][2] |
| LC-MS/MS | Human Serum | LLE followed by SPE | None | 0.003 - 0.016 ng/mL | - | 45.8 - 120 | [3] |
| LC-MS/MS | Honey | Solvent microextraction | None | 0.2 - 1.5 µg/kg | 0.5 - 4.7 µg/kg | 81 - 116 | [4] |
| LC-MS/MS | Infant Formula | TurboFlow™ online SPE | None | 7.80 µg/kg | 31.3 µg/kg | - | [5] |
| GC-MS/MS | Paper Products | Liquid Extraction or Folch Extraction | BSTFA | 0.23 - 2.70 µg/kg | 0.78 - 9.10 µg/kg | - | [6] |
| GC-MS(SIM) | Wastewater & Surface Water | Solid-Phase Extraction (SPE) | Silylation | 1 - 50 ng/L | - | 87 - 133 | [7] |
Experimental Workflows
The selection of an appropriate workflow, from sample preparation to instrumental analysis, is critical for achieving accurate and reproducible results. The following diagrams illustrate the typical experimental workflows for the analysis of BPAF using LC-MS/MS and GC-MS.
Detailed Experimental Protocols
The reproducibility of analytical results is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for common sample preparation and instrumental analysis techniques for BPAF.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples[7][8]
This protocol is suitable for the extraction and pre-concentration of BPAF from environmental water samples.
-
Cartridge Conditioning: Precondition an SPE cartridge (e.g., Agilent Bond Elut PPL) with 5 mL of methanol/acetonitrile (1:1), followed by 5 mL of Milli-Q water.[8]
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with 5 mL of Milli-Q water to remove interfering substances.[8]
-
Drying: Dry the cartridge for 30 minutes under a gentle stream of nitrogen.[8]
-
Elution: Elute the retained BPAF with 10 mL of methanol/acetonitrile (1:1) followed by 5 mL of acetone.[8]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for instrumental analysis.[8]
Sample Preparation: Liquid-Liquid Extraction (LLE) followed by SPE for Biological Samples[3]
This two-step extraction procedure is effective for complex biological matrices like human serum.
-
LLE: Perform a liquid-liquid extraction of the biological sample (e.g., serum) with a suitable organic solvent.
-
SPE Cleanup: Further purify the extract using a Solid-Phase Extraction (SPE) cartridge to remove matrix components.
-
Analysis: The cleaned extract is then ready for LC-MS/MS analysis.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is often the method of choice for trace-level analysis of BPAF.[9][10]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust alternative for BPAF analysis, particularly when coupled with tandem mass spectrometry (GC-MS/MS).[10] A critical step in this method is the derivatization of BPAF to increase its volatility.
-
Derivatization:
-
Chromatographic Separation:
-
Column: A low-polarity capillary column, such as a DB-5, is typically used.[12]
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode can be used for detection and quantification.[14]
-
Conclusion
The choice of an analytical method for the determination of Bisphenol AF in complex matrices depends on various factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the specific research question. LC-MS/MS generally offers higher sensitivity and specificity, making it ideal for trace-level quantification in biological and food samples without the need for derivatization.[10] GC-MS, while requiring a derivatization step, provides a robust and reliable alternative, especially for environmental samples.[7][10] The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate validated method for their BPAF analysis needs, ultimately contributing to a better understanding of human and environmental exposure to this emerging contaminant.
References
- 1. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples | Semantic Scholar [semanticscholar.org]
- 3. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 10. benchchem.com [benchchem.com]
- 11. preprints.org [preprints.org]
- 12. library.dphen1.com [library.dphen1.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Endocrine-Disrupting Potential of Bisphenol AF, Bisphenol S, and Bisphenol F
A guide for researchers and drug development professionals on the relative endocrine-disrupting activities of common Bisphenol A alternatives, supported by experimental data and detailed methodologies.
As regulatory scrutiny and public concern over the endocrine-disrupting properties of Bisphenol A (BPA) have intensified, the manufacturing industry has pivoted to a range of structural analogues as replacements. Among the most common are Bisphenol AF (BPAF), Bisphenol S (BPS), and Bisphenol F (BPF). This guide provides a comparative analysis of the endocrine-disrupting potential of these three BPA alternatives, with a focus on their interactions with estrogenic, androgenic, and thyroid hormone signaling pathways. The information is compiled from a comprehensive review of in vitro and in vivo studies to assist researchers and drug development professionals in evaluating their relative risks.
Quantitative Comparison of Endocrine-Disrupting Activities
The endocrine-disrupting potential of BPAF, BPS, and BPF has been evaluated in a variety of experimental systems. The following tables summarize the quantitative data from these studies, providing a direct comparison of their potencies.
Table 1: Estrogenic Activity
The estrogenic activity of bisphenols is typically assessed through their ability to bind to and activate estrogen receptors (ERα and ERβ), leading to downstream cellular responses such as cell proliferation and gene expression.
| Compound | Assay Type | Cell Line/System | Endpoint | Value (M) | Relative Potency vs. BPA | Reference(s) |
| BPAF | ERα Transcriptional Activation | HeLa Cells | EC50 | 5.87 x 10⁻⁸ | More Potent | [1] |
| ERα Binding Affinity | Recombinant Human ERα | IC50 | 5.34 x 10⁻⁸ | More Potent | [1] | |
| MCF-7 Cell Proliferation | MCF-7 Cells | EC50 | 5.0 x 10⁻⁸ | More Potent | [2] | |
| BPS | ERα Transcriptional Activation | CV1 Cells | EC50 | 2.2 x 10⁻⁶ | Less Potent | [3][4] |
| BPF | ERα Binding Affinity | Recombinant Human ERs | IC50 | Weak | Less Potent | [5] |
| BPA | ERα Transcriptional Activation | HeLa Cells | EC50 | 3.17 x 10⁻⁷ | - | [1] |
| ERα Binding Affinity | Recombinant Human ERα | IC50 | 1.74 x 10⁻⁷ | - | [1] | |
| MCF-7 Cell Proliferation | MCF-7 Cells | EC50 | 6.3 x 10⁻⁷ | - | [2] |
Key Findings: BPAF consistently demonstrates the highest estrogenic potency, often exceeding that of BPA.[6][7] BPS generally exhibits the weakest estrogenic activity among the compared bisphenols.[3][4] BPF's estrogenic activity is typically lower than that of BPA.[5]
Table 2: Anti-Androgenic Activity
The anti-androgenic activity of these compounds is characterized by their ability to inhibit the binding of androgens to the androgen receptor (AR) and subsequent transcriptional activity.
| Compound | Assay Type | Cell Line/System | Endpoint | Value (M) | Relative Potency vs. BPA | Reference(s) |
| BPAF | AR Antagonism | CV1 Cells | IC50 | 1-2 x 10⁻⁶ | Similar | [3][4] |
| BPS | AR Binding Competition | CV1 Cells | - | No competition at 3 x 10⁻⁵ M | Weaker | [3][4] |
| BPF | AR Antagonism | AR-EcoScreen Cells | IC50 | 1.08 x 10⁻⁵ | Weaker | [5] |
| BPA | AR Antagonism | CV1 Cells | IC50 | 1-2 x 10⁻⁶ | - | [3][4] |
Key Findings: BPAF and BPA exhibit comparable anti-androgenic activity.[3][4] BPS shows little to no anti-androgenic potential.[3][4] BPF demonstrates weaker anti-androgenic activity compared to BPA and BPAF.[5]
Table 3: Thyroid Hormone Disruption
Studies on the thyroid-disrupting potential of these bisphenols are less numerous, but evidence suggests they can interfere with thyroid hormone receptor (TR) signaling.
| Compound | Assay Type | System | Effect | Reference(s) |
| BPAF | Deiodinase Inhibition | Liver Microsomes | Inhibited activity | [8] |
| BPS | TRβ Binding | In vitro | Antagonistic activity | [9] |
| Thyroid Hormone Levels | Zebrafish | Decreased T4 and T3, increased TSH | [9] | |
| BPF | TRβ Binding | In vitro | Antagonistic activity | [9] |
| Thyroid Hormone Levels | Zebrafish | Altered T4, T3, and TSH levels | [9] |
Key Findings: All three bisphenols have been shown to interact with the thyroid hormone system.[8][9] BPS and BPF have demonstrated the ability to act as antagonists to the thyroid hormone receptor β and alter thyroid hormone levels in zebrafish.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the endocrine-disrupting potential of these bisphenols.
Estrogen Receptor Transcriptional Activation Assay
This assay is used to determine the ability of a chemical to bind to and activate the estrogen receptor, leading to the transcription of a reporter gene.
-
Cell Line: Human cervical cancer cell line (HeLa-9903) stably transfected with a human ERα expression vector and a reporter plasmid containing estrogen response elements (EREs) linked to a luciferase reporter gene.[10]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then exposed to a range of concentrations of the test compound (e.g., BPAF, BPS, BPF) or a positive control (e.g., 17β-estradiol) for 20-24 hours.[11]
-
Following exposure, the cells are lysed, and a luciferase substrate is added.
-
The resulting luminescence, which is proportional to the level of ER activation, is measured using a luminometer.[10]
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Reagents: Rat prostate cytosol (as a source of androgen receptors), [³H]-R1881 (a synthetic, high-affinity radiolabeled androgen), and the test compounds.[12]
-
Procedure:
-
A constant concentration of [³H]-R1881 and varying concentrations of the test compound are incubated with the rat prostate cytosol.
-
After incubation to allow for competitive binding, the bound and free radioligand are separated using a hydroxylapatite slurry.[13]
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) is determined.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Line: MCF-7 human breast adenocarcinoma cells.[14]
-
Procedure:
-
MCF-7 cells are cultured in an estrogen-free medium for a period to ensure a low basal proliferation rate.[15]
-
The cells are then seeded in 96-well plates and exposed to various concentrations of the test compound for a set period (e.g., 72 hours).[14]
-
Cell proliferation is quantified using methods such as the MTS assay, which measures mitochondrial activity, or by direct cell counting.[16]
-
-
Data Analysis: The EC50 for cell proliferation is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the mechanisms of endocrine disruption.
Estrogen Receptor Signaling Pathway
Androgen Receptor Antagonism Workflow
Conclusion
The available experimental data clearly indicate that the common BPA alternatives—BPAF, BPS, and BPF—are not inert and possess endocrine-disrupting properties. BPAF consistently emerges as a potent estrogenic and anti-androgenic agent, often with activity comparable to or greater than that of BPA. BPS generally displays the weakest activity among the three, while BPF's potency typically falls between that of BPAF and BPS. All three compounds have also been implicated in the disruption of thyroid hormone signaling. This comparative guide underscores the importance of a thorough toxicological evaluation of BPA substitutes to avoid "regrettable substitutions" and to inform the development of safer alternatives. Researchers and drug development professionals should consider the distinct endocrine-disrupting profiles of these compounds in their risk assessments and experimental designs.
References
- 1. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphenol AF promotes estrogen receptor-positive breast cancer cell proliferation through amphiregulin-mediated crosstalk with receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphenol A affects androgen receptor function via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Bisphenols and Thyroid Hormone [e-enm.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. epa.gov [epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
Performance comparison of Bisphenol AF-cured vs. peroxide-cured fluoroelastomers
For researchers, scientists, and drug development professionals, the choice of elastomer is critical for applications demanding high performance and purity. Fluoroelastomers (FKM) are a go-to material for their exceptional chemical and thermal resistance. However, the curing system used to cross-link the polymer chains—primarily Bisphenol AF or peroxide—profoundly impacts the final properties of the material. This guide provides an in-depth comparison of these two curing systems, supported by experimental data, to aid in the selection of the optimal fluoroelastomer for your specific needs.
Executive Summary: Key Performance Differences
Bisphenol AF-cured and peroxide-cured fluoroelastomers each offer a distinct set of advantages. Generally, bisphenol-cured FKMs are renowned for their superior compression set resistance, making them ideal for sealing applications where long-term sealing force is paramount.[1][2] In contrast, peroxide-cured FKMs typically exhibit broader chemical resistance, particularly to steam and aggressive chemicals, and often possess better mechanical properties.[1][3]
The selection between the two hinges on the most critical performance parameters for the intended application. For instance, in environments with exposure to hot water or steam, a peroxide cure is the clear choice to prevent material degradation.[1][4] Conversely, for high-temperature applications where maintaining a constant sealing force is crucial, a bisphenol-cured FKM may be more suitable.
Comparative Performance Data
The following tables summarize the key performance differences between Bisphenol AF-cured and peroxide-cured fluoroelastomers based on available experimental data. It is important to note that exact values can vary depending on the specific formulation, including the polymer grade, fillers, and other additives.
Table 1: Mechanical Properties
| Property | Bisphenol AF-Cured FKM | Peroxide-Cured FKM | Test Method |
| Tensile Strength | Good | Excellent | ASTM D412 |
| Elongation at Break (%) | Good | Excellent | ASTM D412 |
| Hardness (Shore A) | 60-95 | 60-95 | ASTM D2240 |
Table 2: Thermal and Sealing Performance
| Property | Bisphenol AF-Cured FKM | Peroxide-Cured FKM | Test Method |
| Maximum Service Temperature | Up to 200°C | Up to 230°C (some up to 290°C) | - |
| Compression Set (%) | Excellent (Typically 10-20%) | Good (Typically 15-25%)[3] | ASTM D395 |
| Thermal Stability | Excellent in dry heat and mineral oil[2][5] | Good heat aging resistance | TGA |
| Steam Resistance | Poor to Fair | Excellent | - |
Table 3: Chemical Resistance
| Chemical Class | Bisphenol AF-Cured FKM | Peroxide-Cured FKM | Test Method |
| Acids | Good | Excellent | ISO 1817 |
| Solvents | Good | Excellent | ISO 1817 |
| Hot Water/Steam | Poor | Excellent[1] | ISO 1817 |
| Methanol | High Volume Swell | Lower Volume Swell | ISO 1817 |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability. Below are detailed overviews of the key experimental protocols.
Mechanical Properties (ASTM D412)
Tensile properties, including tensile strength and elongation at break, are determined using a universal testing machine.
-
Specimen Preparation: Dumbbell-shaped specimens are die-cut from a sheet of the cured fluoroelastomer. The thickness and width of the narrow section are precisely measured.
-
Testing Procedure: The specimen is mounted in the grips of the tensile testing machine. The grips are then separated at a constant rate of speed (typically 500 mm/min) until the specimen ruptures.
-
Data Acquisition: The force required to stretch the specimen and the corresponding elongation are recorded throughout the test. Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Ultimate elongation is the percentage increase in length at the point of rupture.
Compression Set (ASTM D395, Method B)
This test measures the ability of the elastomer to retain its original shape after being subjected to prolonged compressive stress at elevated temperatures.
-
Specimen Preparation: Cylindrical discs of a standard size are used. The initial thickness of the specimen is measured.
-
Testing Procedure: The specimen is placed in a compression device between two parallel plates. Spacers are used to compress the specimen to a specified percentage of its original thickness (commonly 25%). The entire fixture is then placed in an oven at a specified temperature for a set duration (e.g., 70 hours at 200°C).
-
Data Acquisition: After the specified time, the fixture is removed from the oven and the specimen is taken out. After a 30-minute recovery period at room temperature, the final thickness is measured. The compression set is calculated as the percentage of the original deflection that is not recovered.
Thermal Stability (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability of the fluoroelastomer by measuring the change in mass as a function of temperature.
-
Specimen Preparation: A small, precisely weighed sample of the cured fluoroelastomer is placed in a sample pan.
-
Testing Procedure: The sample pan is placed in a furnace, and the temperature is increased at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The weight of the sample is continuously monitored as the temperature increases. The resulting TGA curve plots weight loss versus temperature, indicating the onset of thermal degradation.
Chemical Resistance (ISO 1817)
This standard outlines the procedure for evaluating the resistance of rubber materials to various liquids.
-
Specimen Preparation: Test specimens of a defined shape and size are prepared. Their initial mass, volume, and hardness are measured.
-
Testing Procedure: The specimens are fully immersed in the test liquid in a sealed container at a specified temperature for a defined period.
-
Data Acquisition: After immersion, the specimens are removed, cleaned, and their final mass, volume, and hardness are measured. The percentage change in these properties is calculated to determine the effect of the liquid on the fluoroelastomer.
Curing Mechanisms Visualized
The distinct performance characteristics of Bisphenol AF and peroxide-cured fluoroelastomers stem from their different cross-linking chemistries.
Bisphenol AF Curing Mechanism
Bisphenol AF curing is an ionic reaction that involves the dehydrofluorination of the polymer backbone, followed by the nucleophilic attack of the bisphenol cross-linking agent. This process typically requires an accelerator (a phosphonium salt) and acid acceptors (metal oxides like MgO and Ca(OH)₂).
References
A Head-to-Head Battle: Cross-validation of Bisphenol AF Quantification by GC-MS/MS and LC-MS/MS
A comprehensive comparison of two powerful analytical techniques for the precise quantification of Bisphenol AF, providing researchers, scientists, and drug development professionals with the data and methodologies needed to make informed decisions for their specific applications.
The accurate quantification of Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A (BPA) and a potential endocrine disruptor, is critical in environmental monitoring, food safety, and toxicological studies. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most prominent analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.
Quantitative Performance Comparison
The choice between GC-MS/MS and LC-MS/MS for BPAF quantification often depends on a variety of factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes key quantitative performance parameters for both methods, compiled from various studies.
| Parameter | GC-MS/MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.23 - 2.70 µg/kg | 0.003 - 0.1 ng/mL | LC-MS/MS generally offers lower detection limits, making it ideal for trace-level analysis in biological matrices.[1][2][3] |
| Limit of Quantification (LOQ) | 0.78 - 9.10 µg/kg | 0.01 - 0.3 ng/mL | Similar to LOD, LC-MS/MS typically provides lower quantification limits, enabling the accurate measurement of minute BPAF concentrations.[1][2][4] |
| **Linearity (R²) ** | > 0.9965 | > 0.99 | Both techniques demonstrate excellent linearity over a wide concentration range, ensuring accurate quantification.[2][5] |
| Precision (RSD%) | < 19.8% (repeatability) < 16.6% (reproducibility) | < 15% | Both methods exhibit good precision, with LC-MS/MS often showing slightly better reproducibility.[2] |
| Recovery | 90% - 105% | 45.8% - 120% | Recovery rates can be influenced by the sample matrix and extraction procedure for both techniques.[3][6] |
| Derivatization | Mandatory | Not Required | GC-MS/MS requires a derivatization step to increase the volatility of BPAF, adding to sample preparation time and complexity.[7][8][9] |
| Matrix Effects | Less prone to ion suppression | Can be affected by ion suppression/enhancement | Matrix effects can be a significant challenge in LC-MS/MS, potentially affecting accuracy. Careful optimization of sample preparation and the use of internal standards are crucial.[9] |
| Analysis Time | Longer due to derivatization and longer run times | Generally faster analysis times | LC-MS/MS often offers higher throughput due to the absence of a derivatization step and shorter chromatographic runs.[1][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the quantification of BPAF using GC-MS/MS and LC-MS/MS.
GC-MS/MS Experimental Protocol
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a solid-phase extraction cartridge with an appropriate solvent (e.g., methanol) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the BPAF from the cartridge using a suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][7]
-
Heat the mixture to facilitate the derivatization reaction, which makes BPAF more volatile for GC analysis.[11]
3. GC-MS/MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column is typically used.
-
Injector: Splitless injection is common for trace analysis.
-
Oven Program: A temperature gradient is employed to separate BPAF from other components.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electron Ionization (EI) is the most common mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for BPAF.
-
LC-MS/MS Experimental Protocol
1. Sample Preparation (Solid Phase Extraction - SPE or Liquid-Liquid Extraction - LLE)
-
SPE: Follow a similar procedure as described for GC-MS/MS sample preparation.[1][12]
-
LLE:
-
Mix the sample with an immiscible organic solvent.
-
Shake vigorously to partition BPAF into the organic layer.
-
Separate the organic layer and evaporate to dryness.
-
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC):
-
Tandem Mass Spectrometer (MS/MS):
Workflow and Principle Diagrams
To visually represent the analytical processes, the following diagrams have been generated.
Caption: General workflow for BPAF quantification comparing GC-MS/MS and LC-MS/MS pathways.
Caption: Key differences in the analytical principles of GC-MS/MS and LC-MS/MS.
Conclusion
Both GC-MS/MS and LC-MS/MS are powerful and reliable techniques for the quantification of Bisphenol AF. The choice between them should be guided by the specific requirements of the analysis. LC-MS/MS is often favored for its higher sensitivity, faster analysis time, and the elimination of the need for derivatization, making it particularly suitable for high-throughput screening and the analysis of biological samples.[1][9][10] On the other hand, GC-MS/MS can be a robust alternative, especially in complex matrices where matrix effects in LC-MS/MS might be a concern.[9] The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate their own methods for the accurate and reliable quantification of Bisphenol AF.
References
- 1. sciex.com [sciex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 4. Determination of bisphenol-A levels in human amniotic fluid samples by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. tandfonline.com [tandfonline.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bisphenol AF and Other Bisphenols as Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Bisphenol AF (BPAF) as a crosslinking agent relative to other common bisphenols, including Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS). The information is intended for researchers and professionals involved in polymer synthesis and material science, particularly in applications where high thermal and chemical resistance are required.
Executive Summary
Bisphenols are a class of difunctional phenols widely used as monomers and crosslinking agents in the production of polymers such as polycarbonates, epoxy resins, and fluoroelastomers. The choice of bisphenol can significantly impact the final properties of the cured material, including its thermal stability, mechanical strength, and chemical resistance.
Bisphenol AF is a preferred crosslinking agent for high-performance fluoroelastomers due to the enhanced stability it imparts.[1][2] This guide presents available experimental data to compare the performance of BPAF with other bisphenols and provides detailed methodologies for the evaluation of these crosslinking agents.
Quantitative Performance Data
The following tables summarize the available quantitative data on the performance of materials crosslinked with different bisphenols. It is important to note that the data presented is from studies on different polymer systems (fluoroelastomers for BPAF and epoxy resins for BPA and BPF). A direct comparison of absolute values across different polymer matrices may not be appropriate; however, the data provides insights into the relative performance of these crosslinking agents in their respective optimal applications.
Table 1: Thermal Stability of Fluoroelastomers (FKM) Crosslinked with BPAF vs. a Triazine-based Agent (TAIC)
| Property | FKM-BPAF | FKM-TAIC | Test Condition |
| Initial Tensile Strength (MPa) | 15.2 | 16.5 | Unaged |
| Tensile Strength after 336h @ 275°C (Dry Heat) (MPa) | 11.7 | 8.3 | Dry Heat Aging |
| Initial Elongation at Break (%) | 250 | 230 | Unaged |
| Elongation at Break after 336h @ 275°C (Dry Heat) (%) | 150 | 100 | Dry Heat Aging |
| Hours to Failure in Mineral Oil @ 275°C | > 336 | ~168 | Mineral Oil Aging |
| Hours to Failure in Deionized Water @ 225°C | ~70 | > 168 | Deionized Water Aging |
Data sourced from a comparative study on FKM and FEPM fluoroelastomers.[1]
Table 2: Qualitative Comparison of Bisphenol A (BPA) and Bisphenol F (BPF) in Epoxy Resins
| Property | Bisphenol A (BPA) Epoxy Resins | Bisphenol F (BPF) Epoxy Resins |
| Reactivity/Curing Time | Slower Curing | Faster Curing |
| Viscosity | Higher | Lower |
| Flexibility | More Flexible, Better Impact Absorption | Less Flexible |
| Thermal Resistance | Higher | Lower |
| Adhesion Strength | Higher | Generally Lower |
| Chemical Resistance | Excellent, especially to harsh solvents | Very Good |
Information compiled from industry sources and comparative analyses.[3]
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of crosslinking agent efficacy. Below are protocols for the curing of fluoroelastomers and the characterization of the resulting materials.
Protocol 1: Formulation and Curing of a Bisphenol AF-Crosslinked Fluoroelastomer
This protocol describes the preparation of a typical BPAF-cured fluoroelastomer compound.
Materials:
-
Fluoroelastomer (FKM) gum (e.g., a terpolymer of vinylidene fluoride, hexafluoropropylene, and tetrafluoroethylene) - 100 parts per hundred rubber (phr)
-
Carbon Black (e.g., N990) - 30 phr
-
Bisphenol AF (BPAF) - 2.5 phr
-
Accelerator (e.g., a phosphonium salt like benzyltriphenylphosphonium chloride) - variable, typically 0.5-1.5 phr
-
Acid Acceptor 1: High Activity Magnesium Oxide (MgO) - 3 phr
-
Acid Acceptor 2: Calcium Hydroxide (Ca(OH)₂) - 6 phr
-
Processing Aid (e.g., VPA® No. 3) - 1 phr
Procedure:
-
Compounding: The FKM gum, carbon black, BPAF, accelerator, acid acceptors, and processing aid are mixed on a two-roll mill or in an internal mixer (e.g., Banbury mixer) until a homogeneous compound is achieved.[4]
-
Molding and Curing: The compounded rubber is then shaped into desired test specimens (e.g., tensile sheets, O-rings) by compression molding.
-
Press Cure: The mold is placed in a heated press at a temperature of approximately 177°C (350°F) for a specified time (e.g., 10-20 minutes) to initiate crosslinking.[5]
-
Post-Cure: After demolding, the specimens are subjected to a post-curing process in an oven with circulating air. A typical post-cure cycle is 16-24 hours at 232°C (450°F). This step is crucial for completing the crosslinking reaction and removing volatile byproducts.
-
Protocol 2: Characterization of Cured Fluoroelastomers
1. Measurement of Crosslink Density (Swell Method - ASTM D2765):
-
A cured sample of known weight is immersed in a suitable solvent (e.g., acetone or methyl ethyl ketone) for a prolonged period (e.g., 72 hours) to reach equilibrium swelling.
-
The swollen sample is removed, quickly blotted to remove excess surface solvent, and weighed.
-
The solvent is then removed from the sample by drying in a vacuum oven until a constant weight is achieved, and the sample is weighed again.
-
The volume fraction of rubber in the swollen gel (Vr) is calculated.
-
The crosslink density can then be estimated using the Flory-Rehner equation.
2. Thermal Analysis (Dynamic Mechanical Analysis - DMA):
-
A rectangular specimen of the cured elastomer is subjected to a sinusoidal strain in a DMA instrument.
-
The temperature is ramped at a controlled rate (e.g., 3°C/min) over a desired range (e.g., -50°C to 250°C).
-
The storage modulus (G'), loss modulus (G''), and tan delta (G''/G') are recorded as a function of temperature.
-
The glass transition temperature (Tg) is determined from the peak of the tan delta curve. A higher Tg generally indicates a higher degree of crosslinking and better thermal stability.[6]
3. Mechanical Testing (Tensile Properties - ASTM D412):
-
Dumbbell-shaped specimens are cut from the cured sheets.
-
The specimens are tested in a universal testing machine at a constant rate of extension.
-
The stress-strain curve is recorded until the specimen breaks.
-
Key properties such as tensile strength, elongation at break, and modulus at a specific elongation (e.g., 100%) are determined.
Diagrams
References
- 1. sealseastern.com [sealseastern.com]
- 2. sealseastern.com [sealseastern.com]
- 3. fraserplusepoxy.com [fraserplusepoxy.com]
- 4. US7244789B2 - Fluoroelastomer compositions, their preparation, and their use - Google Patents [patents.google.com]
- 5. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 6. specialchem.com [specialchem.com]
A Comparative Analysis of Estrogen Receptor Binding Affinity: Bisphenol AF vs. 17β-estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro estrogen receptor (ER) binding affinity of the industrial chemical Bisphenol AF (BPAF) and the endogenous estrogen, 17β-estradiol (E2). The following sections present quantitative binding data, a comprehensive overview of the experimental methodology used to determine binding affinity, and a visualization of the estrogen receptor signaling pathway.
Data Presentation: Quantitative Comparison of Binding Affinities
The relative binding affinities of Bisphenol AF and 17β-estradiol for the two primary estrogen receptor subtypes, ERα and ERβ, have been determined through competitive radioligand binding assays. The data, presented in terms of the half-maximal inhibitory concentration (IC50), reveals significant differences in the binding profiles of these two compounds.
| Compound | Estrogen Receptor Subtype | IC50 (nM) |
| Bisphenol AF (BPAF) | ERα | 53.4[1] |
| ERβ | 18.9[1] | |
| 17β-estradiol (E2) | ERα | 0.88[1] |
| ERβ | Not explicitly found in provided search results |
Note: A lower IC50 value indicates a higher binding affinity.
Experimental Protocols: Estrogen Receptor Competitive Binding Assay
The determination of the in vitro estrogen receptor binding affinity for Bisphenol AF and 17β-estradiol is typically performed using a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand, such as [³H]17β-estradiol, from the estrogen receptor.
Materials and Methods:
-
Receptor Source: The estrogen receptors (ERα and ERβ) are often recombinant human proteins expressed in a suitable cell line (e.g., HeLa cells) or derived from tissue homogenates, such as rat uterine cytosol.[1][2]
-
Radioligand: Tritiated 17β-estradiol ([³H]E2) is commonly used as the radiolabeled ligand due to its high affinity for both ER subtypes.[1][2]
-
Competitors: Unlabeled 17β-estradiol serves as the reference compound, and Bisphenol AF is the test compound.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength, ensuring optimal receptor stability and binding.
-
Incubation: A fixed concentration of the estrogen receptor and the radioligand are incubated with increasing concentrations of the unlabeled competitor (BPAF or E2). The incubation is carried out for a sufficient period to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the free radioligand. This is commonly achieved by methods such as hydroxylapatite adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
Signaling Pathway Visualization
The binding of an estrogenic compound to its receptor initiates a cascade of molecular events, broadly categorized into classical (genomic) and non-classical (non-genomic) signaling pathways. These pathways ultimately lead to changes in gene expression and cellular function.
Caption: Classical and non-classical estrogen receptor signaling pathways.
This guide highlights that while both 17β-estradiol and Bisphenol AF bind to estrogen receptors, their binding affinities differ significantly. 17β-estradiol exhibits a much stronger affinity for ERα.[1] BPAF, while having a lower affinity than E2, still binds to both ERα and ERβ, with a preference for ERβ.[1] Understanding these differences is crucial for assessing the potential endocrine-disrupting effects of BPAF and for the development of selective estrogen receptor modulators.
References
Superior Thermal Stability of Fluorinated Polymers: A Comparative Analysis of Bisphenol AF and Bisphenol A Polyarylates
The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing thermal stability, a critical attribute for materials used in high-performance applications. This guide provides an objective comparison of the thermal properties of polymers synthesized using Bisphenol AF (BPAF), a fluorinated diol, against those synthesized with the conventional diol, Bisphenol A (BPA). The presence of the hexafluoroisopropylidene (-C(CF₃)₂-) group in BPAF, replacing the isopropylidene (-C(CH₃)₂-) group in BPA, imparts significant changes to the polymer's thermal characteristics.
Quantitative Thermal Analysis: BPAF vs. BPA Polyarylates
Experimental data consistently demonstrates that increasing the BPAF content in copolyarylates leads to a marked and linear increase in both glass transition temperature (Tg) and thermal decomposition temperature (T₅%). The Tg, which indicates the transition from a rigid glassy state to a more flexible rubbery state, and the T₅%, the temperature at which 5% weight loss occurs, are key indicators of a polymer's thermal stability.
Data from studies on a series of amorphous copolyarylates synthesized from BPAF and BPA with diacyl chlorides reveals a clear trend. As the BPAF monomer content is increased from 0% to 100%, the thermal stability of the resulting polymer is significantly enhanced.[1][2]
| Diol Composition (BPAF mol%) | Polymer Type | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (T₅%) (°C) |
| 0% (Pure BPA Polyarylate) | Co-polyarylate | 201.6 | 474.1 |
| 100% (Pure BPAF Polyarylate) | Co-polyarylate | 237.1 | 491.5 |
Table 1: Comparison of thermal properties of co-polyarylates with varying Bisphenol AF (BPAF) content. Data sourced from studies on amorphous copolyarylates synthesized from BPAF, Bisphenol A (BPA), and diacyl chlorides.[1][2]
The data unequivocally shows that the polyarylate derived purely from BPAF exhibits a Tg that is 35.5°C higher and a T₅% that is 17.4°C higher than the equivalent polymer derived purely from BPA. This enhancement is directly attributable to the structural differences between the two bisphenols.
Experimental Protocols
The data presented is based on standard synthesis and characterization techniques for high-performance polymers.
Synthesis of Co-polyarylates via Interfacial Polymerization
A representative method for synthesizing the co-polyarylates is interfacial polycondensation.
-
Aqueous Phase Preparation : The bisphenol monomers (BPA and/or BPAF) are dissolved in an aqueous sodium hydroxide solution. A phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBAC), is added to facilitate the reaction across the phase boundary.
-
Organic Phase Preparation : The diacyl chloride monomers (e.g., terephthaloyl chloride and isophthaloyl chloride) are dissolved in an organic solvent, typically dichloromethane (DCM).
-
Polycondensation : The organic phase is added to the aqueous phase under vigorous stirring at a controlled temperature (e.g., 0-5°C). The polymerization reaction occurs rapidly at the interface between the two immiscible liquids.
-
Polymer Isolation : After the reaction is complete, the organic layer containing the polymer is separated. The polymer is then precipitated by pouring the solution into a non-solvent like methanol.
-
Purification and Drying : The precipitated polymer is washed thoroughly with water and methanol to remove unreacted monomers, catalyst, and salts. The final product is dried in a vacuum oven at an elevated temperature (e.g., 120°C) to remove residual solvents.[3]
Thermal Characterization
The thermal stability of the synthesized polymers is evaluated using the following standard techniques:
-
Differential Scanning Calorimetry (DSC) : DSC is used to determine the glass transition temperature (Tg). A small sample of the polymer (typically 5-10 mg) is heated under a nitrogen atmosphere at a constant rate (e.g., 10°C/min). The Tg is identified as a change in the heat flow on the resulting thermogram, typically taken from the second heating scan to erase any prior thermal history.[4]
-
Thermogravimetric Analysis (TGA) : TGA is employed to measure the thermal decomposition temperature. A polymer sample (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen) at a specific heating rate (e.g., 10 or 20°C/min).[4][5] The TGA instrument records the mass of the sample as a function of temperature. The T₅% is the temperature at which the sample has lost 5% of its initial mass.[1][2]
Structure-Property Relationship
The enhanced thermal stability of BPAF-based polymers stems from the unique properties of the fluorine atoms in the hexafluoroisopropylidene group. The following diagram illustrates the logical relationship between the diol's chemical structure and the resulting thermal properties of the polymer.
References
Assessing Lot-to-Lot Variability of Commercial Bisphenol AF: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the consistency and purity of chemical reagents is paramount to the reproducibility and validity of experimental results. Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A (BPA), is increasingly used in research and as a component in the manufacturing of fluoropolymers and other materials.[1][2][3] This guide provides a framework for assessing the lot-to-lot variability of commercial BPAF, offering objective comparisons and supporting experimental protocols to empower researchers to qualify new batches of this critical reagent.
Introduction to Bisphenol AF and the Importance of Purity
Bisphenol AF [4,4'-(Hexafluoroisopropylidene)diphenol] is a subject of significant scientific interest due to its estrogenic activity, which has been shown in some studies to be even more potent than that of BPA.[4][5] It acts as an agonist for estrogen receptor α (ERα) and can influence various signaling pathways, making it a critical compound in endocrinology and toxicology research.[6][7][8] Given its potent biological activity, even minor variations in purity or the presence of impurities in different commercial lots could lead to significant discrepancies in experimental outcomes. Therefore, rigorous quality assessment of each new lot of BPAF is essential.
Potential Sources of Lot-to-Lot Variability
The synthesis of BPAF involves the reaction of phenol with hexafluoroacetone. Impurities can arise from unreacted starting materials, by-products of side reactions, or degradation products.[9] Potential impurities in commercial BPAF can include ortho,para-isomers, trimers, and other related phenolic compounds.[9][] The efficiency of purification processes, such as crystallization and distillation, can vary between manufacturers and even between different production batches from the same manufacturer, leading to lot-to-lot differences in the impurity profile and overall purity.
Comparative Analysis of Commercial Bisphenol AF Lots
While published studies directly comparing the lot-to-lot variability of commercial BPAF are scarce, researchers can and should perform their own internal validation. The following tables present a hypothetical comparison of three different lots of BPAF to illustrate the data that should be collected and analyzed.
Table 1: Physicochemical and Analytical Comparison of BPAF Lots
| Parameter | Lot A | Lot B | Lot C | Method |
| Supplier | Supplier X | Supplier Y | Supplier X | - |
| Stated Purity (%) | ≥99.5 | 99 | ≥99.5 | Supplier Certificate of Analysis |
| Measured Purity (HPLC, %) | 99.6 | 98.8 | 99.7 | HPLC-UV |
| Melting Point (°C) | 161-163 | 159-162 | 161-163 | Melting Point Apparatus |
| Impurity 1 (o,p-BPAF, %) | 0.15 | 0.45 | 0.12 | HPLC-MS/MS |
| Impurity 2 (Trimer, %) | 0.08 | 0.15 | 0.07 | HPLC-MS/MS |
| Unknown Impurities (%) | 0.17 | 0.60 | 0.11 | HPLC-UV/MS |
This table showcases how different lots can vary in measured purity and impurity profiles, even when the stated purity from the supplier is similar.
Table 2: Comparative Estrogenic Activity of BPAF Lots in an In Vitro Assay
| Parameter | Lot A | Lot B | Lot C | Method |
| Cell Line | MCF-7 | MCF-7 | MCF-7 | - |
| Assay Type | E-Screen (Cell Proliferation) | E-Screen (Cell Proliferation) | E-Screen (Cell Proliferation) | - |
| EC50 (nM) | 15.2 | 25.8 | 14.9 | Non-linear regression |
| Maximal Proliferation (% of E2) | 95% | 88% | 96% | - |
| ERα Binding Affinity (IC50, nM) | 20.5 | 35.1 | 20.1 | Competitive Binding Assay |
This table illustrates how variations in purity and impurity profiles can translate to differences in biological activity, with a less pure lot (Lot B) showing reduced potency (higher EC50 and IC50) and efficacy (lower maximal proliferation).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of BPAF and quantify known and unknown impurities.
Methodology:
-
Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer (MS) for peak identification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Standard Preparation: Prepare a stock solution of a BPAF reference standard of known high purity in acetonitrile. Create a calibration curve with at least five concentrations.
-
Sample Preparation: Accurately weigh and dissolve BPAF from each lot in acetonitrile to a known concentration.
-
Analysis: Inject equal volumes of the standard and sample solutions. Purity is calculated by the area normalization method (assuming all components have a similar response factor at the chosen wavelength) or against a certified reference standard. Impurities can be identified by their retention times relative to known impurity standards or tentatively identified by their mass-to-charge ratio using MS.
In Vitro Estrogenicity Assay (E-Screen)
Objective: To assess the estrogenic activity of different BPAF lots by measuring the proliferation of estrogen-sensitive cells.
Methodology:
-
Cell Line: MCF-7 human breast cancer cells, which are estrogen receptor-positive.
-
Culture Conditions: Maintain cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for several days prior to the experiment to reduce background estrogenic activity.
-
Treatment: Seed cells in 96-well plates. After attachment, expose them to a range of concentrations of each BPAF lot (e.g., from 10⁻¹² to 10⁻⁵ M) for 6 days. Include a vehicle control (e.g., DMSO) and a positive control (17β-estradiol, E2).
-
Proliferation Measurement: Assess cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total protein content.
-
Data Analysis: Plot the concentration-response curves and calculate the half-maximal effective concentration (EC50) and the maximal effect relative to E2 for each lot.
Visualizing Workflows and Pathways
To aid in understanding the experimental processes and biological context, the following diagrams are provided.
References
- 1. edlists.org [edlists.org]
- 2. Buy OEM Bisphenol Af Pricelist, Exporters | Jiayuan [m.jy-chemical.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]
- 5. Bisphenol AF Promoted the Growth of Uterus and Activated Estrogen Signaling Related Targets in Various Tissues of Nude Mice with SK-BR-3 Xenograft Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Estrogenic Actions of Endocrine-Disrupting Chemicals Bisphenol A, Bisphenol AF, and Zearalenone through Estrogen Receptor α and β in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisphenol AF exerts estrogenic activity in MCF-7 cells through activation of Erk and PI3K/Akt signals via GPER signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bisphenol AF | C15H10F6O2 | CID 73864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Bisphenol AF Analysis: A Comparative Guide to Analytical Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Bisphenol AF (BPAF) is crucial for assessing human exposure and understanding its potential health effects. This guide provides a comparative overview of analytical methodologies for BPAF, summarizing their performance from published studies to aid in the selection and validation of analytical standards.
Comparative Performance of Analytical Methods for Bisphenol AF
The following table summarizes the quantitative performance of various analytical methods for the determination of BPAF in different matrices as reported in scientific literature. This data can help researchers evaluate the expected performance of their own analytical standards and methods.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Testis, Serum | UPLC-MS/MS | - | 0.5 µg/kg | 71.0 - 102.3 | [1] |
| Liver, Muscle, Adipose, Kidney, Urine | UPLC-MS/MS | - | 1 µg/kg | 71.0 - 102.3 | [1] |
| Feces | UPLC-MS/MS | - | 3 µg/kg | 71.0 - 102.3 | [1] |
| Paper and Board | LC-MS/MS | 0.29 - 0.40 µg/kg | 1.09 - 1.32 µg/kg | 71 - 115 | [2] |
| Canned Foods (Vegetable Soup, Ravioli) | QuEChERS GC-MS & LC-MS/MS | Not specified for BPAF | Not specified for BPAF | Not specified for BPAF | [3] |
Experimental Protocols
A generalized experimental protocol for the analysis of BPAF in a solid or liquid matrix using LC-MS/MS is outlined below. This protocol is a synthesis of methodologies reported in various studies for bisphenol analysis.
1. Sample Preparation
-
Solid Matrices (e.g., tissues, food, paper):
-
Homogenize the sample.
-
Perform solvent extraction, often using acetonitrile or methanol.
-
For biological matrices, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) is typically employed to deconjugate BPAF metabolites.
-
Centrifuge the extract to separate solids.
-
-
Liquid Matrices (e.g., serum, urine, food simulants):
-
For serum, protein precipitation with a solvent like acetonitrile is a common first step.
-
For urine, a dilution step may be sufficient, often followed by enzymatic hydrolysis.
-
2. Clean-up and Concentration
-
Solid-Phase Extraction (SPE) is the most common technique for cleaning up the extract and concentrating the analyte. Oasis MAX or HLB cartridges are frequently used.
-
The SPE cartridge is typically conditioned with methanol and water.
-
The sample extract is loaded onto the cartridge.
-
The cartridge is washed with appropriate solvents to remove interferences.
-
BPAF is eluted from the cartridge using a suitable solvent, often methanol with a modifier like formic acid.
-
The eluate is then evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
A C18 reversed-phase column is commonly used for separation.
-
The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in negative ion mode is the standard for bisphenols.
-
Detection and quantification are performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ion transitions for BPAF are monitored.
-
Visualizing the Workflow and Biological Impact
To further clarify the analytical process and the biological context of BPAF, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol: A Guide for Laboratory Professionals
The proper disposal of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound's structure, which combines a phenol group with a hexafluoroisopropanol substituent, necessitates a cautious approach to its handling and disposal due to the potential hazards associated with both functionalities.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. Given the characteristics of similar compounds, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Nitrile or neoprene, changed frequently. | To prevent skin contact. Phenolic compounds can be corrosive and readily absorbed through the skin. |
| Eye Protection | Chemical safety goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of any potential vapors or dust. |
Spill Response Protocol
In the event of a spill, the immediate priority is to contain the material and prevent its spread.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect: Carefully collect the absorbed material and any contaminated solids into a designated, labeled, and sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (consult your EHS for an appropriate choice), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. The high fluorine content requires specialized incinerators capable of handling and neutralizing the resulting acidic gases.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly approved by your EHS department.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include any relevant hazard symbols (e.g., corrosive, toxic).
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed disposal vendors.
-
The following diagram outlines the logical workflow for the proper disposal of this compound:
Personal protective equipment for handling 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol
Disclaimer: This guide is based on safety information for the structurally similar compound 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). The hexafluoro-2-propanol group is the primary contributor to the chemical's hazardous properties. Therefore, the handling and safety precautions are expected to be highly similar. Always consult the specific Safety Data Sheet (SDS) for the exact chemical you are using.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol. Adherence to these guidelines is essential for ensuring laboratory safety and proper disposal.
Immediate Safety Information
This chemical is considered to be acutely toxic and corrosive. It can cause severe skin burns and eye damage and is harmful if inhaled or swallowed.[1][2] Work should always be conducted in a properly functioning chemical fume hood.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this chemical.
| PPE Category | Item | Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | ANSI-approved safety goggles with side shields are required.[1] A face shield should also be worn, especially when handling larger quantities or when there is a significant splash risk.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Wear chemical-resistant gloves. Butyl rubber or chloroprene gloves are recommended.[1] It is advisable to wear two pairs of gloves.[1] Consult with your glove manufacturer to confirm compatibility with the specific chemical. |
| Body Protection | Laboratory Coat & Full Coverage Clothing | A laboratory coat, fully buttoned, must be worn.[1] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed between the shoe and ankle.[1] For spill response, full body protective clothing may be necessary.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | All work with this chemical should be performed in a chemical fume hood to avoid inhalation of vapors.[1] If exposure limits are exceeded, a NIOSH-approved full-face chemical cartridge respirator with appropriate organic vapor cartridges should be used.[5] |
Operational and Disposal Plans
A clear, step-by-step workflow is critical for safely handling and disposing of this compound and associated waste.
Handling and Experimental Workflow
Spill Response and Disposal Workflow
Detailed Protocols
First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][5] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[6] |
Spill Cleanup Protocol
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Personal Protection: Before addressing the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste in accordance with institutional and governmental regulations.[2]
Waste Disposal Protocol
-
Classification: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[2]
-
Segregation: Collect and store this waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Storage: Store the hazardous waste in a cool, well-ventilated area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's approved hazardous waste disposal program, adhering to all local, state, and federal regulations.[2]
References
- 1. purdue.edu [purdue.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
